1-Methyluric Acid
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-methyl-7,9-dihydro-3H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRTQONISXGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221063 | |
| Record name | 1-Methyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Methyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5 mg/mL | |
| Record name | 1-Methyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
708-79-2 | |
| Record name | 1-Methyluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=708-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,9-dihydro-1-methyl-1H-purine-2,6,8(3H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WS4HQ639J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Methyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methyluric Acid: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyluric acid, a methylated derivative of uric acid, is a key metabolite of widely consumed methylxanthines such as caffeine and theophylline. While historically considered a metabolic waste product, emerging research highlights its potential role in various physiological and pathological processes, including renal function and oxidative stress. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its analysis and the study of its metabolic pathways are presented, alongside visualizations of key processes to facilitate a deeper understanding for researchers and professionals in drug development and life sciences.
Chemical Structure and Identification
This compound is a purine derivative belonging to the xanthine class of organic compounds.[1] Its chemical structure is characterized by a purine ring system with a methyl group substituted at the N-1 position.
Systematic Name (IUPAC): 1-methyl-7,9-dihydro-3H-purine-2,6,8-trione[2]
Chemical Formula: C₆H₆N₄O₃[2]
Molecular Identifiers:
-
SMILES: CN1C(=O)C2=C(NC(=O)N2)NC1=O[2]
-
InChI: InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)[2]
-
InChIKey: QFDRTQONISXGJA-UHFFFAOYSA-N[2]
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral properties of this compound is provided below. This data is essential for its detection, quantification, and for understanding its behavior in biological systems.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 182.14 g/mol | [2] |
| Melting Point | >300 °C | [3] |
| Water Solubility | 5 mg/mL | [4] |
| logP | -0.57 | [4] |
| pKa (Strongest Acidic) | 7.67 | [5] |
| pKa (Strongest Basic) | -6.2 | [5] |
| Physical Description | Solid | [4] |
Spectral Data
| Spectrum Type | Key Data Points | Source |
| ¹H NMR | (600 MHz, 5% DMSO): δ 3.28 ppm | [6] |
| Infrared (IR) | Distinctive vibrations at 1027 cm⁻¹, 1753 cm⁻¹, 852 cm⁻¹, and 3 peaks between 700-800 cm⁻¹ (typical for purines) | [1] |
| Mass Spectrometry (MS-MS) | [M-H]⁻ precursor ion at m/z 181.0363, with major fragment ions at m/z 138.0307 and 87.43 | [6] |
| UV/Visible | λmax at 231 and 283 nm (pH 3), and 217.5 and 292.5 nm (pH >12) | [3] |
Biological Significance and Signaling Pathways
This compound is primarily known as a metabolite of caffeine and theophylline.[4] Its formation is a key step in the detoxification and elimination of these common stimulants from the body.
Role in Methylxanthine Metabolism
The metabolism of caffeine and theophylline primarily occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP1A2.[7] this compound is formed through a series of demethylation and oxidation reactions.
The metabolic pathway leading to the formation of this compound from caffeine and theophylline is depicted below.
Biological Activities and Pathological Implications
While long considered an inactive metabolite, recent studies suggest that this compound may possess biological activities. It has been investigated for its potential role as an antioxidant, scavenging free radicals.[8]
Conversely, high concentrations of this compound have been implicated in pathological conditions. Notably, the formation of this compound crystals in the renal tubules can lead to acute kidney injury, a condition termed this compound nephropathy.[9] This is of particular concern in individuals with high caffeine intake or those with certain metabolic predispositions.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Synthesis and Purification of this compound
A common method for the synthesis of this compound involves the methylation of uric acid.
Materials:
-
Uric acid
-
Dimethyl sulfate
-
Sodium hydroxide
-
Hydrochloric acid
-
Distilled water
-
Ethanol
Protocol:
-
Dissolve uric acid in a solution of sodium hydroxide in water.
-
Slowly add dimethyl sulfate to the solution while stirring and maintaining the temperature.
-
Continue stirring for several hours at room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water.
Purification by Recrystallization:
-
Dissolve the crude this compound in a minimum amount of boiling water.[5]
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.[11]
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.[11]
-
Dry the crystals in a desiccator.
The workflow for the synthesis and purification is illustrated below.
Quantification of this compound in Biological Samples by HPLC
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in biological fluids such as serum or urine.[6]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH adjusted)
-
This compound standard
-
Internal standard (e.g., theophylline)
-
Syringe filters (0.45 µm)
-
Centrifuge
Sample Preparation (Serum/Plasma):
-
To 200 µL of serum/plasma, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase: A gradient of phosphate buffer and acetonitrile. A typical starting condition is 95:5 (buffer:acetonitrile) moving to a higher acetonitrile concentration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
Analysis:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the prepared samples and the standards into the HPLC system.
-
Identify and quantify the this compound peak based on its retention time and the calibration curve.
The following diagram illustrates the analytical workflow.
In Vitro Metabolism Study using Human Liver Microsomes
This protocol describes an in vitro assay to study the metabolism of caffeine to this compound using human liver microsomes.[2][12]
Materials:
-
Human liver microsomes (HLMs)
-
Caffeine
-
NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., cold acetonitrile)
-
Incubator/water bath at 37 °C
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding caffeine to the mixture.
-
Incubate at 37 °C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of this compound using the HPLC method described in section 4.2.
Conclusion
This compound, a primary metabolite of caffeine and theophylline, is a molecule of growing interest in the fields of pharmacology, toxicology, and clinical chemistry. A thorough understanding of its chemical properties and biological roles is crucial for researchers and drug development professionals. The experimental protocols and visualizations provided in this guide offer a practical framework for the synthesis, analysis, and further investigation of this important purine derivative. Future research will likely continue to unravel the nuanced biological activities of this compound, potentially revealing new therapeutic targets and diagnostic markers.
References
- 1. Determination of P4501A2 activity in human liver microsomes using [3-14C-methyl]caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of caffeine metabolism in vitro by human liver microsomes using radio-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uric acid, 1-methyl [webbook.nist.gov]
- 4. Home Page [chem.ualberta.ca]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. Improved HPLC assay for measuring serum vitamin C with this compound used as an electrochemically active internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. Comparison of caffeine metabolism by slices, microsomes and hepatocyte cultures from adult human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methyluric Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyluric acid is a purine derivative and a major metabolite of caffeine and theophylline.[1] Its presence and concentration in biological fluids are significant indicators of methylxanthine metabolism. This technical guide provides an in-depth overview of this compound, including its chemical properties, metabolic pathways, and analytical methodologies for its quantification.
Core Data and Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 708-79-2 | [1] |
| Molecular Formula | C₆H₆N₄O₃ | [2] |
| Molecular Weight | 182.14 g/mol | [2] |
| Water Solubility | 3.23 g/L | [3][4] |
| pKa (Strongest Acidic) | 7.67 | [3][4] |
| LogP | -1.2 | [3][4] |
| Appearance | Solid | |
| Purity | ≥95% | [1] |
Synonyms: 1-Methyl-2,6,8-trihydroxypurine, 1-methylurate, 1-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione.[1][2]
Metabolic Pathway of this compound Formation
This compound is primarily formed in the liver as a downstream metabolite of caffeine and theophylline. The metabolic process involves two key enzymatic steps. Initially, caffeine is demethylated by the cytochrome P450 enzyme CYP1A2 to form 1-methylxanthine. Subsequently, 1-methylxanthine is oxidized by xanthine oxidase to yield this compound.[5][6] The pathway is illustrated in the diagram below.
Caption: Metabolic conversion of caffeine to this compound.
Experimental Protocols: Quantification in Biological Fluids
The quantification of this compound in biological samples, such as urine and plasma, is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly employed analytical technique.
Representative HPLC-UV Method for Urinary this compound
This protocol is a representative method based on established principles for the analysis of methylxanthines in urine.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate this compound from the urine matrix and remove interfering substances.
-
Materials:
-
Urine sample
-
RP-C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
0.05% Trifluoroacetic acid (TFA) in water
-
-
Procedure:
-
Condition the RP-C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load 1 mL of the urine sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 0.05% TFA in water to remove polar interferences.
-
Elute the retained analytes, including this compound, with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.
-
2. HPLC-UV Analysis
-
Objective: To separate and quantify this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often used. For example, a mixture of 0.05% aqueous trifluoroacetic acid (Solvent A) and acetonitrile (Solvent B).[7] A typical gradient might start with a high percentage of Solvent A, with a linear increase in Solvent B over the run time to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 280 nm[8]
-
-
Quantification:
-
A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations.
-
The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration. In adults, after an average daily caffeine intake of around 509 mg, this compound is the main metabolite found in urine.[9] Studies have shown that urinary concentrations of this compound have a moderate correlation with caffeine intake.[10][11]
-
Experimental Workflow
The logical flow of an experiment to quantify this compound in a biological sample is depicted in the following diagram.
Caption: Workflow for quantifying this compound.
Conclusion
This technical guide provides essential information on this compound for researchers and professionals in drug development. The data presented, along with the metabolic pathway and a representative analytical protocol, offer a solid foundation for further investigation and application in relevant research areas. The accurate quantification of this compound is a valuable tool for understanding the metabolism of widely consumed methylxanthines.
References
- 1. scbt.com [scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. Showing Compound this compound (FDB023107) - FooDB [foodb.ca]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Secondary metabolism of theophylline biotransformation products in man--route of formation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary metabolism of theophylline biotransformation products in man--route of formation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. Urinary caffeine metabolites in man. Age-dependent changes and pattern in various clinical situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urine excretion of caffeine and select caffeine metabolites is common in the U.S. population and associated with caffeine intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
Unveiling 1-Methyluric Acid: A Technical Guide to its Discovery and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyluric acid, a methylated derivative of uric acid, has journeyed from a synthetically created molecule in the late 19th century to a recognized metabolite of dietary methylxanthines like caffeine and theophylline. Its story is intrinsically linked to the burgeoning field of purine chemistry and the quest to understand the metabolic fate of these widely consumed alkaloids. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context, early and modern experimental protocols, and the evolution of our understanding of its biological significance.
Historical Context: The Rise of Purine Chemistry
The late 19th century was a period of intense investigation into the chemical nature of life. Uric acid, first isolated from urinary calculi in 1776, was a focal point of this research.[1] The elucidation of its structure and the synthesis of its derivatives were significant challenges that attracted the attention of prominent chemists. The work of Emil Fischer on purines, culminating in his synthesis of caffeine in 1895, laid the foundation for understanding this class of compounds. It was within this vibrant scientific landscape that the first synthesis of this compound was achieved, marking a key step in the exploration of methylated purines.
The Discovery and First Synthesis of this compound
The first documented synthesis of this compound was reported in 1889 by German chemists Robert Behrend and Paul Roosen in Justus Liebigs Annalen der Chemie. Their work, titled "Synthese der Harnsäure" (Synthesis of Uric Acid), described a multi-step process for creating uric acid and its derivatives. While the primary focus was on the total synthesis of uric acid, their publication also detailed the preparation of various methylated analogs, including this compound.
A later publication by August Prusse in 1925, also in Justus Liebigs Annalen der Chemie, referenced and likely expanded upon the methods developed by Behrend and Roosen for the synthesis of methylated uric acids.[2] These early syntheses were crucial for confirming the structure of these molecules and providing pure standards for further study.
Identification as a Biological Metabolite
While first created in the laboratory, the biological relevance of this compound became apparent decades later. In 1951, Weinfeld reported the identification of this compound and 1,3-dimethyluric acid in rabbit urine after the administration of theophylline or caffeine, using paper chromatography for separation. Later, in 1957, Cornish and Christman quantified the excretion of this compound in humans after theophylline administration, finding it to be a significant metabolite. These studies solidified the role of this compound as a key product of methylxanthine metabolism in animals and humans.
Quantitative Data
Early quantitative data for this compound from the late 19th and early 20th centuries is scarce in readily available literature. The primary focus of the initial synthetic work was on structural elucidation rather than precise yield determination. The first quantitative measurements in a biological context appear in the mid-20th century with the work of Cornish and Christman. Modern analytical techniques have allowed for precise quantification in various biological fluids.
| Property | Value | Source |
| Molar Mass | 182.14 g/mol | PubChem |
| Molecular Formula | C6H6N4O3 | PubChem |
| IUPAC Name | 1-methyl-7,9-dihydro-3H-purine-2,6,8-trione | PubChem |
| CAS Number | 708-79-2 | PubChem |
Experimental Protocols
Early Synthetic Protocol (Conceptual Reconstruction based on Behrend and Roosen, 1889)
-
Starting Material: A suitable purine precursor, potentially derived from uric acid itself or a simpler pyrimidine derivative.
-
Methylating Agent: A methylating agent such as methyl iodide (CH₃I) would have been a common choice.
-
Reaction Conditions: The reaction would likely have been carried out in a suitable solvent, possibly with the addition of a base to facilitate the methylation reaction.
-
Isolation and Purification: The product, this compound, would have been isolated from the reaction mixture through precipitation and purified by recrystallization. Characterization at the time would have relied on elemental analysis, melting point determination, and comparison of its properties with other known purine derivatives.
Modern Analytical Protocol for Quantification in Urine (LC-MS/MS)
Modern analysis of this compound in biological samples like urine is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.
-
Sample Preparation: Urine samples are often diluted and may undergo a simple filtration or solid-phase extraction to remove interfering substances.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate this compound from other urinary components. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in either positive or negative ion mode is used to generate ions of this compound. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented, and a characteristic product ion is monitored for quantification. This provides a high degree of selectivity.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard, which is added to the sample before preparation.
Visualizations
Caption: Timeline of the discovery and key milestones in the history of this compound.
Caption: Simplified metabolic pathway showing the formation of this compound from caffeine.
References
The Role of 1-Methyluric Acid in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyluric acid, a methylated purine derivative, has long been recognized as a major metabolite of dietary methylxanthines, particularly caffeine and theophylline. While historically considered a mere metabolic waste product destined for urinary excretion, emerging evidence suggests a more complex role for this compound in physiological and pathological processes. This technical guide provides an in-depth exploration of the role of this compound in purine metabolism, its biosynthesis, and its potential physiological and pathophysiological significance. The document details quantitative data, experimental protocols for its analysis, and visual representations of the associated metabolic and experimental pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
This compound is an oxopurine, structurally defined as 7,9-dihydro-1H-purine-2,6,8(3H)-trione substituted with a methyl group at the N-1 position[1]. It is primarily known as a human xenobiotic metabolite, arising from the breakdown of commonly consumed methylxanthines like caffeine and theophylline[1][2]. The metabolic pathway leading to this compound is intricately linked to the broader network of purine metabolism, with the enzyme xanthine oxidase playing a pivotal role in its formation[3][4].
Beyond its role as a biomarker for caffeine consumption, studies have begun to shed light on its potential biological activities. These include implications in renal pathophysiology, where it has been identified as a component of certain kidney stones and a causative agent in a form of crystalline nephropathy[5][6]. Furthermore, preclinical studies have suggested that this compound may influence systemic metabolic parameters, including glucose and lipid levels[7][8][9]. Investigations into its physicochemical properties have also revealed potential radical-scavenging activities[10].
This guide aims to consolidate the current understanding of this compound's role in purine metabolism, providing a technical overview of its biochemistry, methods for its quantitative analysis, and a summary of its known physiological effects.
Biosynthesis and Metabolism of this compound
The primary route for the formation of this compound in humans is through the metabolism of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine). The metabolic cascade involves a series of demethylation and oxidation reactions.
Caffeine is first demethylated to various dimethylxanthines and monomethylxanthines. One of the key pathways leads to the formation of 1-methylxanthine. Subsequently, 1-methylxanthine is oxidized to this compound. This final oxidation step is catalyzed by the enzyme xanthine oxidase[3][4][11]. Xanthine oxidase, a key enzyme in the catabolism of endogenous purines (hypoxanthine and xanthine) to uric acid, also efficiently acts on 1-methylxanthine[4].
References
- 1. This compound | C6H6N4O3 | CID 69726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
- 6. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 7. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 8. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 9. ejournal.upi.edu [ejournal.upi.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. eurekakit.com [eurekakit.com]
1-Methyluric Acid as a Biomarker of Caffeine Intake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-methyluric acid as a biomarker for caffeine intake. It covers the metabolic pathways of caffeine, detailed experimental protocols for the quantification of its metabolites, and quantitative data to support its use as a reliable indicator of caffeine consumption.
Introduction
Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, primarily through beverages like coffee, tea, and soft drinks.[1][2] Accurate assessment of caffeine intake is crucial in various research fields, including nutrition, pharmacology, and epidemiology. Direct self-reporting of caffeine consumption can be prone to inaccuracies. Therefore, the use of objective biomarkers is essential for precise measurement. Among the numerous metabolites of caffeine, this compound has emerged as a significant and reliable biomarker of recent caffeine intake.[3][4] This is due to its position as a downstream product in the primary caffeine metabolism pathway.
Caffeine is extensively metabolized in the liver, with less than 3% excreted unchanged in urine.[4] The cytochrome P450 enzyme CYP1A2 is responsible for approximately 95% of the initial metabolic steps.[5] The major metabolic pathway (about 70-80%) involves the N3-demethylation of caffeine to paraxanthine (1,7-dimethylxanthine). Paraxanthine is further metabolized to 1-methylxanthine, which is then oxidized by xanthine oxidase to form this compound.[4] The measurement of urinary this compound, often in conjunction with other metabolites, provides a robust indication of caffeine consumption.
Caffeine Metabolism and the Formation of this compound
The biotransformation of caffeine is a multi-step process predominantly occurring in the liver. The key enzymes involved are Cytochrome P450 1A2 (CYP1A2) and Xanthine Oxidase (XO).
The primary metabolic pathway leading to the formation of this compound is as follows:
-
Caffeine (1,3,7-trimethylxanthine) is first demethylated at the N3 position by CYP1A2 to form Paraxanthine (1,7-dimethylxanthine) . This is the most significant initial step in caffeine metabolism.
-
Paraxanthine is then further demethylated at the N7 position, also by CYP1A2 , to produce 1-Methylxanthine .
-
Finally, 1-Methylxanthine is oxidized by Xanthine Oxidase (XO) to form This compound .
Quantitative Data on Caffeine Metabolites
The following tables summarize quantitative data on caffeine and its metabolites, including this compound, in plasma and urine following controlled caffeine administration.
Table 1: Pharmacokinetic Parameters of Caffeine and its Metabolites in Plasma Following Consumption of a Soluble Green/Roasted Coffee Blend (70.69 mg Caffeine) [6]
| Compound | Cmax (µM) | Tmax (h) |
| Caffeine | 10.50 | 1.2 |
| Paraxanthine | 3.36 | Not Reported |
| This compound | 1.44 | Not Reported |
| 1-Methylxanthine | 1.27 | Not Reported |
Table 2: Pharmacokinetic Parameters of Caffeine and its Metabolites in Urine Following Consumption of a Soluble Green/Roasted Coffee Blend (70.69 mg Caffeine) [6]
| Compound | Cmax (µM) | Tmax (h) | Percentage of Total Urinary Metabolites |
| This compound | 150.52 | 12 | 67.7% |
Table 3: Median Concentrations and Excretion Rates of Caffeine and its Metabolites in Spot Urine Samples from the NHANES 2009–2010 Population [3]
| Analyte | Median Concentration (µmol/L) | Median Excretion Rate (nmol/min) |
| This compound (1U) | 58.6 | 46.0 |
| 7-Methylxanthine (7X) | 49.3 | 37.1 |
| 5-acetylamino-6-amino-3-methyluracil (AAMU) | 33.6 | 26.5 |
| 3-Methylxanthine (3X) | 26.9 | 20.8 |
| 1-Methylxanthine (1X) | 26.0 | 20.4 |
| 1,7-Dimethyluric acid (17U) | 16.5 | 12.8 |
| Theobromine (3,7-dimethylxanthine, 37X) | 10.7 | 8.36 |
| 7-Methyluric acid (7U) | 9.00 | 7.02 |
| Paraxanthine (1,7-dimethylxanthine, 17X) | 7.64 | 5.92 |
| 1,3-Dimethyluric acid (13U) | 2.50 | 1.95 |
| Caffeine (1,3,7-trimethylxanthine, 137X) | 2.45 | 1.83 |
| Theophylline (1,3-dimethylxanthine, 13X) | 1.34 | 1.04 |
| 1,3,7-Trimethyluric acid (137U) | 0.690 | 0.540 |
| 3,7-Dimethyluric acid (37U) | 0.600 | 0.460 |
| 3-Methyluric acid (3U) | 0.560 | 0.423 |
Experimental Protocols for Quantification of this compound
The following protocols are based on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific method for the quantification of caffeine and its metabolites.
Urine Sample Preparation
A simple dilution method is often sufficient for urine samples due to the relatively high concentrations of metabolites.
-
Sample Thawing and Mixing: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity.
-
Dilution: Take a 10 µL aliquot of the urine sample and dilute it with 65 µL of 25 mM ammonium formate (pH adjusted to 2.75 with formic acid).
-
Internal Standard Addition: Add 25 µL of a mixture of appropriate internal standards (e.g., isotopically labeled caffeine and its metabolites).
-
Heating and Centrifugation: Heat the sample at 37°C for 10 minutes while mixing to redissolve any precipitates. Centrifuge the sample to remove any remaining particulate matter before injection into the HPLC system.[7]
For cleaner samples, especially when matrix effects are a concern, Solid-Phase Extraction (SPE) can be employed.
-
Acidification: Acidify the urine specimen to optimize the binding of the analytes to the SPE sorbent.[8]
-
SPE Cartridge Conditioning: Condition an Oasis HLB cartridge by washing with methanol followed by water.[9]
-
Sample Loading: Load the acidified urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with water and a weak organic solvent mixture to remove interferences.[9]
-
Elution: Elute the caffeine and its metabolites with an acidified organic solvent.[8]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
Plasma Sample Preparation
Plasma samples require protein precipitation to remove larger molecules that can interfere with the analysis.
-
Sample Aliquoting: Take a 30 µL aliquot of the human plasma sample.
-
Protein Precipitation: Add 100 µL of methanol containing 125 mM formic acid and internal standards (e.g., deuterated caffeine and paraxanthine). The formic acid helps to improve the purity of the supernatant.[10][11]
-
Vortexing and Centrifugation: Vortex the plasma-methanol mixture for 5 minutes at approximately 1,175 rpm. Centrifuge the mixture for 5 minutes at high speed (e.g., 17,900 x g) to pellet the precipitated proteins.[10]
-
Supernatant Collection: Carefully collect the supernatant for injection into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 or similar reversed-phase column is typically used. For example, a YMC-Pack C30 HPLC column (50 x 2.1 mm i.d., 3 µm film thickness).[7]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., 0.1-0.5% acetic acid or formic acid, or 25 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol).[7][10]
-
Flow Rate: A typical flow rate is around 200-400 µL/min.[7]
-
Column Temperature: The column is often heated (e.g., to 60°C) to improve peak shape and separation.[7]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode, depending on the analyte. For this compound, negative ion mode can provide slightly better sensitivity.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion that is formed upon fragmentation.
-
Signaling Pathway of Caffeine
The primary mechanism of action of caffeine is the antagonism of adenosine receptors, particularly the A1 and A2A subtypes.[12][13] Adenosine is a nucleoside that, upon binding to its receptors, generally induces a state of drowsiness and reduced neural activity. Caffeine, having a similar molecular structure to adenosine, can bind to these same receptors but does not activate them. By blocking adenosine from binding, caffeine effectively inhibits the downstream signaling that leads to sedation, resulting in increased alertness and wakefulness.[14][15]
The antagonism of the A2A receptor in the brain is particularly important for caffeine's stimulant effects. This receptor is coupled to a G-protein (Gs) which, when activated by adenosine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), leading to various cellular responses that ultimately reduce the release of excitatory neurotransmitters. By blocking this pathway, caffeine leads to an indirect increase in the release of neurotransmitters such as dopamine and glutamate.
Conclusion
This compound is a robust and reliable biomarker for assessing caffeine intake. Its high concentration in urine relative to other metabolites makes it an excellent candidate for quantitative analysis. The detailed experimental protocols provided in this guide, utilizing HPLC-MS/MS, offer the sensitivity and specificity required for accurate quantification in both research and clinical settings. Understanding the metabolic and signaling pathways of caffeine and its metabolites is crucial for the interpretation of biomarker data and for advancing our knowledge of the physiological effects of caffeine in drug development and human health research.
References
- 1. mdpi.com [mdpi.com]
- 2. The Safety of Ingested Caffeine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeine as a Factor Influencing the Functioning of the Human Body—Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. enghusen.dk [enghusen.dk]
- 8. Determination of caffeine and its metabolites in urine by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ahschools.us [ahschools.us]
- 15. youtube.com [youtube.com]
Endogenous Synthesis of 1-Methyluric Acid in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the synthesis of 1-methyluric acid in humans. Contrary to the notion of a de novo endogenous pathway, current scientific evidence overwhelmingly indicates that this compound is not synthesized endogenously. Instead, it is a metabolic byproduct of exogenous methylxanthines, primarily caffeine and theophylline, which are common constituents of various dietary products and medications. This document details the metabolic pathway, the key enzymes involved, quantitative data on this compound levels in biological fluids, and comprehensive experimental protocols for its quantification and the assessment of related enzyme activities.
Introduction: The Exogenous Origin of this compound
This compound is a purine derivative found in human biological fluids, including urine and plasma.[1] While its presence is well-documented, extensive research into purine metabolism has not revealed an endogenous pathway for its synthesis in humans. The formation of this compound is intrinsically linked to the biotransformation of methylxanthines obtained from dietary sources such as coffee, tea, and chocolate, or from therapeutic agents like theophylline.[2] Therefore, for the purpose of this guide, the "endogenous synthesis" of this compound is defined as the metabolic conversion of exogenous precursors within the human body.
The Metabolic Pathway of this compound Formation
The primary route for the formation of this compound in humans involves a two-step enzymatic process acting on caffeine or theophylline.
-
Demethylation by Cytochrome P450 1A2 (CYP1A2): The initial and rate-limiting step is the demethylation of caffeine (1,3,7-trimethylxanthine) or theophylline (1,3-dimethylxanthine) at the 3-position to yield 1-methylxanthine. This reaction is catalyzed by the hepatic enzyme Cytochrome P450 1A2 (CYP1A2).[3]
-
Oxidation by Xanthine Oxidase (XO): The resulting 1-methylxanthine is then rapidly oxidized at the 8-position to form this compound. This oxidation is catalyzed by xanthine oxidase, a key enzyme in the catabolism of purines.[3]
This metabolic pathway is a significant route for the clearance of dietary and therapeutic methylxanthines.
Quantitative Data on this compound Levels
The concentration of this compound in human biological fluids is highly dependent on the intake of methylxanthines. The following tables summarize representative quantitative data from studies involving caffeine administration.
Table 1: Plasma Concentrations of this compound After Caffeine Intake
| Study Population | Caffeine Dose | Peak Plasma Concentration (Cmax) of this compound (µM) | Time to Peak Concentration (Tmax) (hours) | Reference |
| Healthy Subjects | 70.69 mg | 1.44 | Not Specified |
Table 2: Urinary Excretion of this compound After Caffeine Intake
| Study Population | Caffeine Dose | Peak Urine Concentration (Cmax) of this compound (µM) | Time to Peak Concentration (Tmax) (hours) | Total 24h Urinary Excretion (% of total metabolites) | Reference |
| Healthy Subjects | 70.69 mg | 150.52 | 12 | 67.7 | |
| Adult Male Volunteers | 5 mg/kg | Not Specified | Not Specified | ~15% of administered dose | [4] |
| US Adults (NHANES 2009-2010) | Varied Dietary Intake | Median: 56.85 (P25-P75: 21.40-124.00) | Not Applicable | Not Applicable | [5] |
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound and the assessment of the activity of the key enzymes involved in its synthesis.
Quantification of this compound in Urine by HPLC-UV
This protocol describes a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous determination of this compound and other methylxanthines in human urine.[6]
4.1.1. Materials and Reagents
-
This compound standard
-
Caffeine, cotinine, and other methylxanthine standards
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Urine samples
4.1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
Evaporator
4.1.3. Sample Preparation
-
To 1 mL of urine, add 2 mL of an isopropyl alcohol:chloroform (15:85 v/v) extraction solution.
-
Vortex the mixture for 20 minutes.
-
Centrifuge to separate the phases.
-
Transfer the lower organic phase to a clean tube containing anhydrous sodium sulfate to remove residual water.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of methanol.
4.1.4. Chromatographic Conditions
-
Mobile Phase: A gradient of methanol and water may be required for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm for this compound.
4.1.5. Calibration and Quantification
Prepare a series of standard solutions of this compound in a blank urine matrix and process them in the same manner as the samples. Construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the unknown samples can then be determined from this curve. The lower limit of quantification for this compound is typically around 1 µg/mL.[6]
CYP1A2 Activity Assay in Human Liver Microsomes (Fluorometric)
This protocol is based on a commercially available fluorometric assay kit for the measurement of CYP1A2 activity in human liver microsomes.
4.2.1. Principle
A non-fluorescent CYP1A2 substrate is converted into a highly fluorescent metabolite. The rate of fluorescence increase is directly proportional to the CYP1A2 activity. A selective CYP1A2 inhibitor is used to determine the specific activity.
4.2.2. Materials and Reagents
-
Human liver microsomes
-
CYP1A2 Assay Buffer
-
CYP1A2 Substrate (non-fluorescent)
-
CYP1A2 Inhibitor (e.g., α-naphthoflavone)
-
NADPH Generating System
-
Fluorescent standard (e.g., 3-cyano-7-hydroxycoumarin)
-
96-well black microplate
4.2.3. Assay Procedure
-
Prepare Reagents: Reconstitute and dilute all reagents as per the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using the fluorescent standard to correlate fluorescence units with the amount of product formed.
-
Sample Preparation: Dilute human liver microsomes to the desired concentration (e.g., 0.1-1.0 mg/mL) in CYP1A2 Assay Buffer.
-
Reaction Setup: In a 96-well plate, set up the following reactions in duplicate:
-
Sample Wells: Microsomes, CYP1A2 substrate, and assay buffer.
-
Inhibitor Control Wells: Microsomes, CYP1A2 substrate, and CYP1A2 inhibitor.
-
Background Control Wells: Microsomes and assay buffer (no substrate).
-
-
Initiate Reaction: Add the NADPH Generating System to all wells to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 406/468 nm) at multiple time points to determine the reaction kinetics.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of fluorescence increase (ΔF/Δt) for the sample and inhibitor control wells.
-
The CYP1A2-specific activity is the difference between the rate in the sample wells and the rate in the inhibitor control wells.
-
Convert the fluorescence rate to the rate of product formation using the standard curve.
-
Express the final activity as pmol of product formed per minute per mg of microsomal protein.
-
Xanthine Oxidase Activity Assay (Spectrophotometric)
This protocol describes a general spectrophotometric method for measuring xanthine oxidase activity, which can be adapted using 1-methylxanthine as the substrate. The principle is based on monitoring the formation of the product, this compound, which has a distinct UV absorbance.
4.3.1. Principle
Xanthine oxidase catalyzes the oxidation of 1-methylxanthine to this compound. The increase in absorbance at a specific wavelength due to the formation of this compound is measured over time.
4.3.2. Materials and Reagents
-
1-Methylxanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Xanthine oxidase (as a positive control)
-
Biological sample containing xanthine oxidase (e.g., liver homogenate)
-
UV-transparent cuvettes or microplate
4.3.3. Instrumentation
-
UV-Vis spectrophotometer with temperature control
4.3.4. Assay Procedure
-
Prepare Reagents: Dissolve 1-methylxanthine in the phosphate buffer to a desired final concentration (e.g., 50-100 µM).
-
Determine Optimal Wavelength: Scan the UV spectrum of 1-methylxanthine and this compound to determine the wavelength of maximum absorbance difference between the substrate and the product.
-
Reaction Setup:
-
In a cuvette, add the phosphate buffer and the 1-methylxanthine solution.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C).
-
-
Initiate Reaction: Add the biological sample containing xanthine oxidase to the cuvette and mix quickly.
-
Measurement: Immediately start monitoring the increase in absorbance at the predetermined wavelength for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient (ε) of this compound at the measured wavelength to convert the rate of absorbance change to the rate of product formation.
-
Express the xanthine oxidase activity as µmol of this compound formed per minute per mg of protein.
-
Conclusion
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
- 2. This compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple assay for quantifying xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
1-Methyluric Acid: A Comprehensive Technical Guide on its Physiological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyluric acid, a primary metabolite of methylxanthines such as caffeine and theophylline, has long been considered a simple waste product. However, emerging evidence suggests a more complex physiological role for this molecule. This technical guide provides an in-depth exploration of the functions of this compound in physiological and pathological processes. We delve into its metabolic pathways, its role as a biomarker, its involvement in renal pathophysiology, and its potential impact on metabolic signaling. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated biochemical pathways and workflows to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.
Introduction
This compound is a purine derivative formed in the liver primarily through the metabolism of dietary methylxanthines, most notably caffeine.[1][2] For decades, its presence in urine was primarily utilized as a biomarker for caffeine consumption.[3] However, recent research has uncovered potential physiological activities, shifting the perspective from an inert metabolite to a molecule of interest in various biological processes. This guide aims to consolidate the current understanding of this compound's function, providing a technical overview for the scientific community.
Metabolism of this compound
The formation of this compound is a two-step enzymatic process involving key enzymes of xenobiotic metabolism.
Step 1: N-demethylation of Caffeine
The primary precursor to this compound is caffeine (1,3,7-trimethylxanthine). The initial and rate-limiting step in its metabolism is the demethylation at the N3 position to form paraxanthine (1,7-dimethylxanthine). This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2 in the liver.[3] Paraxanthine is the major metabolite of caffeine, accounting for approximately 80% of its initial breakdown.[3]
Step 2: Oxidation to 1-Methylxanthine and this compound
Paraxanthine is further metabolized to 1-methylxanthine. Subsequently, xanthine oxidase (XO) , a key enzyme in purine degradation, catalyzes the oxidation of 1-methylxanthine to this compound.[3]
The metabolic pathway is illustrated in the diagram below.
Physiological and Pathophysiological Roles
Biomarker of Caffeine Consumption and CYP1A2/Xanthine Oxidase Activity
The urinary concentration of this compound, often in ratio with other caffeine metabolites, serves as a reliable biomarker for habitual coffee consumption.[4] Furthermore, the ratio of this compound to 1-methylxanthine in urine is used as an in vivo index of xanthine oxidase activity.[3] Similarly, ratios involving other caffeine metabolites can provide insights into the activity of CYP1A2.[3]
Role in Renal Physiology and Pathophysiology
Under normal physiological conditions, this compound is readily excreted in the urine. However, at high concentrations, it can precipitate and form crystals, leading to pathological conditions.
-
Kidney Stones: this compound has been identified as a component of certain types of kidney stones, particularly in individuals with high caffeine intake.[5][6] The stones are often composed of a mixture of this compound and uric acid.[6]
-
Crystalline Nephropathy: There are documented cases of acute kidney injury caused by the deposition of this compound crystals within the renal tubules, a condition known as this compound nephropathy.[7] This condition is characterized by the presence of round-shaped crystals with a central Maltese cross appearance under polarized light in the urine sediment.[7] Histological examination of kidney biopsies reveals intratubular crystalline deposits, acute tubular injury, and an inflammatory response.[7]
Effects on Metabolic Parameters
Some studies suggest that this compound may influence systemic metabolism. Perfusion of the urinary bladder with a this compound solution in Wistar rats was shown to increase serum levels of glucose, insulin, triglycerides, and total cholesterol.[8] While the exact mechanisms are not fully elucidated, this suggests a potential role in modulating glucose and lipid homeostasis.
Antioxidant and Pro-oxidant Activities
Similar to its parent compound, uric acid, this compound possesses free-radical scavenging properties. However, under certain conditions, uric acid can also exhibit pro-oxidant effects, and it is plausible that this compound shares this dual nature. The antioxidant activity may be beneficial in combating oxidative stress, while pro-oxidant actions could contribute to inflammatory processes.
Potential Signaling Pathways
The direct molecular targets and signaling pathways of this compound are not yet well-defined. However, based on the observed physiological effects and the known actions of its structural analog, uric acid, several pathways can be hypothesized to be involved.
AMPK and mTOR Signaling
Uric acid has been shown to inhibit AMP-activated protein kinase (AMPK) and subsequently activate the mammalian target of rapamycin (mTOR) pathway.[9][10] AMPK is a central regulator of cellular energy homeostasis, while mTOR is a key kinase involved in cell growth and proliferation. Inhibition of AMPK by uric acid can lead to increased hepatic glucose production.[10] It is plausible that this compound could exert similar effects on these pathways, potentially explaining the observed changes in glucose and insulin levels in animal studies.
Quantitative Data
The following tables summarize available quantitative data related to this compound.
Table 1: Urinary Concentrations of this compound in Human Populations
| Population | Sample Size | Median Concentration (μmol/L) | Citation |
| US Adults (NHANES) | Not Specified | 56.85 | [11] |
| Smokers (after 200mg caffeine) | 15 | Higher elimination than non-smokers | [12] |
| Non-smokers (after 200mg caffeine) | 15 | Lower elimination than smokers | [12] |
Table 2: Kinetic Parameters of Enzymes in this compound Metabolism
| Enzyme | Substrate | KM (mmol/L) | Vmax | Source Organism | Citation |
| CYP1A2 | Caffeine (for Paraxanthine formation) | 0.4 - 0.5 | Not Specified | Human Liver Microsomes | [13] |
| Xanthine Oxidase | 1-Methylxanthine | Not Specified | Not Specified | Not Specified | |
| Xanthine Oxidase | Xanthine | Varies with inhibitor | Varies with inhibitor | Not Specified | [1][2] |
Experimental Protocols
Quantification of this compound in Urine by HPLC-UV
This protocol provides a general framework for the analysis of this compound in urine samples.
Objective: To determine the concentration of this compound in human urine.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Urine samples
-
This compound standard
-
Methanol (HPLC grade)
-
Potassium phosphate buffer (e.g., 20 mM, pH 7.25)
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., tyrosine)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.
-
Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any precipitate. c. Dilute the urine supernatant with the mobile phase (e.g., 1:10 dilution). d. Add the internal standard to both the standards and the diluted urine samples. e. Vortex mix the samples for 30 seconds. f. Filter the samples through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: a. Mobile Phase: An isocratic mobile phase of potassium phosphate buffer and an organic modifier (e.g., methanol or acetonitrile) is commonly used. The exact ratio should be optimized for the specific column and system. b. Flow Rate: Typically 0.4 - 1.0 mL/min. c. Column Temperature: Ambient or controlled (e.g., 30°C). d. Injection Volume: 20 µL. e. Detection: UV detection at approximately 280-290 nm.
-
Data Analysis: a. Identify the peak corresponding to this compound based on the retention time of the standard. b. Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration of the standards. c. Determine the concentration of this compound in the urine samples from the calibration curve.
Induction of this compound Nephropathy in an Animal Model (Conceptual Protocol)
This protocol is a conceptual framework based on general methods for inducing crystalline nephropathy and would require optimization.
Objective: To develop an animal model of this compound-induced nephropathy.
Materials:
-
Male Wistar rats (or other suitable rodent strain)
-
This compound
-
Vehicle for administration (e.g., water with pH adjustment)
-
Gavage needles
-
Metabolic cages for urine collection
-
Blood collection supplies
-
Reagents for measuring serum creatinine and blood urea nitrogen (BUN)
-
Histology supplies (formalin, paraffin, stains)
-
Microscope with polarizing capabilities
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Dose-Finding Study: Conduct a pilot study to determine the optimal dose of this compound that induces renal injury without causing excessive mortality. Administer a range of doses via oral gavage daily for a set period (e.g., 7-14 days).
-
Main Study: a. Divide animals into a control group (receiving vehicle) and an experimental group (receiving the determined dose of this compound). b. Administer the treatment daily via oral gavage. c. Monitor animals daily for clinical signs of distress. d. Collect 24-hour urine samples at baseline and at regular intervals during the study using metabolic cages. Analyze urine for the presence of this compound crystals using microscopy. e. Collect blood samples at baseline and at the end of the study to measure serum creatinine and BUN levels.
-
Tissue Collection and Analysis: a. At the end of the study, euthanize the animals and perfuse the kidneys with saline. b. Harvest the kidneys and fix one in formalin for histological analysis. The other kidney can be snap-frozen for molecular analysis. c. Embed the fixed kidney in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS). d. Examine the kidney sections under a microscope for evidence of tubular injury, crystal deposition, and inflammation. Use polarized light to visualize birefringent crystals.
Conclusion and Future Directions
This compound is more than just a metabolic byproduct of caffeine. Its involvement in renal stone formation and acute kidney injury highlights its clinical relevance. Furthermore, preliminary evidence of its effects on systemic glucose and lipid metabolism opens up new avenues of research into its potential role in metabolic diseases.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which this compound exerts its physiological effects, particularly its interaction with signaling pathways like AMPK and mTOR.
-
Conducting dose-response studies in both cell culture and animal models to better understand its effects on metabolic parameters.
-
Investigating the factors that predispose individuals to this compound crystallization in the kidneys.
-
Exploring the potential therapeutic applications of modulating this compound levels or its downstream effects.
A deeper understanding of the physiological functions of this compound will provide valuable insights for researchers in drug development, particularly in the fields of nephrology and metabolic disorders. This guide serves as a foundational resource to stimulate further investigation into this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
- 6. An unusual patient with kidney stones composed of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Soluble Uric Acid Promotes Atherosclerosis via AMPK (AMP-Activated Protein Kinase)-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uric acid-dependent inhibition of AMP kinase induces hepatic glucose production in diabetes and starvation: evolutionary implications of the uricase loss in hominids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
solubility of 1-Methyluric acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Methyluric acid in various solvents. The information is compiled from publicly available data and is intended to support research, drug development, and scientific endeavors.
Quantitative Solubility Data
The solubility of this compound has been reported in aqueous and organic solvents. However, discrepancies exist in the publicly available data. The following table summarizes the reported solubility values. It is recommended that users verify these values through experimental determination for their specific application.
| Solvent | Reported Solubility | Molar Concentration (mol/L) | Method/Source |
| Water | 3.23 mg/mL[1] | ~0.0177 | ALOGPS prediction |
| Water | 5 mg/mL[2][3] | ~0.0274 | Human Metabolome Database (HMDB) |
| Water | < 0.1 mg/mL[4][5] | < 0.00055 | MedchemExpress |
| Water | log10(S) = -1.56[6] | ~0.0275 | Cheméo (Aqueous Solubility Prediction) |
| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL (insoluble or slightly soluble)[4] | < 0.0055 | MedchemExpress |
Note on Data Discrepancies: The significant variation in reported aqueous solubility values (ranging from <0.1 mg/mL to 5 mg/mL) highlights the importance of experimental verification. These differences may arise from variations in experimental conditions such as temperature, pH, and the method of measurement (e.g., kinetic vs. thermodynamic solubility).
For context, the solubility of a structurally similar compound, 7-Methyluric acid, has been reported to be approximately 20 mg/mL in DMSO and 5 mg/mL in dimethylformamide[7]. While not directly applicable to this compound, this suggests that polar aprotic solvents may be suitable for solubilizing this class of compounds.
Experimental Protocols
Equilibrium Solubility Determination using the Shake-Flask Method
This method is considered the "gold standard" for determining thermodynamic solubility.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, DMSO, Ethanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
pH meter
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to take time points to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the samples at a high speed.
-
-
Sample Analysis:
-
Carefully aspirate a known volume of the supernatant (the clear, saturated solution).
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted samples by HPLC to determine the concentration of this compound. A pre-validated calibration curve of this compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or mol/L.
-
Experimental Workflow Diagram
Signaling Pathways and Logical Relationships
This compound is a key metabolite in the human metabolism of caffeine and other methylxanthines. Its formation is part of a broader metabolic pathway primarily occurring in the liver.
Caffeine Metabolism to this compound
The following diagram illustrates the major metabolic pathway from caffeine to this compound. This process involves several key enzymes, including Cytochrome P450 1A2 (CYP1A2) and Xanthine Oxidase (XO).
Potential Biological Effects of this compound
Research has suggested that this compound may have biological activity. One study demonstrated that perfusion of a rat bladder with a this compound solution led to systemic metabolic changes. The logical relationship of these findings is depicted below.
References
- 1. Showing Compound this compound (FDB023107) - FooDB [foodb.ca]
- 2. This compound | C6H6N4O3 | CID 69726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Natural Sources of 1-Methyluric Acid Beyond Caffeine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the natural origins of 1-methyluric acid, focusing on sources independent of caffeine metabolism. It outlines the primary biosynthetic precursors, their prevalence in the plant kingdom, and the metabolic pathways leading to the formation of this compound. Furthermore, this guide includes detailed experimental protocols for the quantification of this metabolite and presents key data in a structured format for ease of comparison.
Introduction to this compound
This compound is a purine derivative and a known human xenobiotic metabolite.[1] While it is a recognized product of caffeine metabolism, its formation is not exclusively linked to this widespread stimulant.[2][3] The presence of this compound in biological systems can also result from the metabolic breakdown of other naturally occurring methylxanthines, namely theophylline and theobromine.[2] Understanding these non-caffeine sources is crucial for metabolic studies, biomarker discovery, and assessing the physiological effects of dietary compounds.
Primary Precursors and Their Natural Sources
This compound is not typically found in significant quantities as a primary constituent of plants. Instead, it is a metabolic byproduct of two key methylxanthine alkaloids: theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine).[2][4] Therefore, the natural sources of this compound are, by extension, the natural sources of these precursors.
Theophylline is an isomer of theobromine and is found in trace amounts in various plants.[5][6] Its primary role in medicine is as a bronchodilator for treating respiratory diseases like asthma and COPD.[6][7]
Key Natural Sources of Theophylline:
-
Tea Leaves (Camellia sinensis): Black tea contains low levels of theophylline, with concentrations typically ranging from 0.02% to 0.04% by dry weight.[8] A standard 150 ml cup of strong black tea may contain approximately 1 mg of theophylline.[9]
-
Cocoa Beans (Theobroma cacao): Trace amounts of theophylline are present in cocoa beans.[6] One study reported levels as high as 3.7 mg/g in Criollo cocoa beans.[6]
-
Kola Nuts (Cola acuminata): These nuts, native to Africa, contain small quantities of theophylline.[6][10]
-
Guarana (Paullinia cupana): This climbing plant, native to the Amazon basin, is known for its stimulant properties and contains trace levels of theophylline.[6][9]
-
Yerba Mate (Ilex paraguariensis): The leaves of this South American plant contain theophylline in small amounts.[5]
Theobromine is the principal alkaloid found in the cacao bean and is structurally similar to caffeine but exerts a milder, more sustained stimulant effect.[5][11][12]
Key Natural Sources of Theobromine:
-
Cacao (Theobroma cacao): Cacao is the most significant natural source of theobromine.[5][11][12] The concentration in cacao beans can range from 1.5% to 3% (15–30 g/kg).[11] Dark chocolate has higher concentrations than milk chocolate; 28 grams of dark chocolate can contain around 200 mg of theobromine, whereas the same amount of milk chocolate contains about 60 mg.[5]
-
Tea Leaves (Camellia sinensis): Theobromine is also present in tea leaves in smaller quantities.[10][11]
-
Kola Nuts (Cola acuminata): Like theophylline, theobromine is found in trace amounts in kola nuts.[5][10]
-
Yaupon Holly (Ilex vomitoria): This North American plant contains theobromine.[10]
Quantitative Data on Precursor Compounds
The following tables summarize the concentration of theophylline and theobromine in various natural sources. These values represent the potential pool from which this compound can be metabolically derived.
Table 1: Theophylline Concentration in Natural Sources
| Plant Source | Species | Part | Concentration Range | Reference |
| Tea | Camellia sinensis | Leaves (dry) | 0.02% - 0.04% | [8] |
| Cocoa | Theobroma cacao (Criollo) | Beans | ~3.7 mg/g | [6] |
| Green Coffee | Coffea arabica/robusta | Beans | ~5 mg/kg | [8] |
| Mate | Ilex paraguariensis | Dried Leaves | ~0.004% | [8] |
Table 2: Theobromine Concentration in Natural Sources
| Plant Source | Species | Part | Concentration Range | Reference |
| Cacao | Theobroma cacao | Beans | 1.5% - 3.0% (15-30 g/kg) | [11] |
| Cacao | Theobroma cacao | Husks | 0.7% - 1.2% | [11] |
| Cocoa Powder | Theobroma cacao | Processed | ~1.89% (average) | [11] |
| Green Coffee | Coffea arabica/robusta | Beans | ~20 mg/kg | [11] |
Biosynthetic Pathways to this compound
This compound is formed through hepatic metabolism of its precursors. The specific pathways involve demethylation and oxidation steps catalyzed by cytochrome P450 (CYP) enzymes and xanthine oxidase (XDH).
The formation of this compound from theophylline is a two-step process.[13]
-
3-Demethylation: Theophylline (1,3-dimethylxanthine) undergoes demethylation at the N3 position, primarily catalyzed by the CYP1A2 enzyme, to form 1-methylxanthine (1-MX).[8][14]
-
8-Oxidation: 1-methylxanthine is subsequently oxidized at the C8 position by xanthine oxidase to yield this compound.[13][14]
This pathway is significant, with this compound accounting for 13–26% of the metabolites of theophylline excreted in human urine.[8]
Theobromine (3,7-dimethylxanthine) metabolism is more complex and does not directly yield this compound. In humans, the major metabolites are 7-methylxanthine and 3-methylxanthine.[11] this compound is not a recognized major metabolite of theobromine in humans.[11][15][16] While theobromine is a vital precursor to consider in the broader context of methylxanthines, the direct and significant pathway to this compound originates from theophylline.
Experimental Protocols
The quantification of this compound and its precursors from natural sources or biological fluids requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[17][18][19]
-
Homogenization: Weigh 1.0 g of dried and ground plant material.
-
Extraction: Add 10 mL of 80% methanol/water solution. Sonicate the mixture for 30 minutes at 40°C.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Dilution: Dilute the sample as necessary with the initial mobile phase to fall within the calibration curve range.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor > Product):
-
This compound: m/z 183.1 > 155.1
-
Theophylline: m/z 181.1 > 124.1
-
Theobromine: m/z 181.1 > 138.1
-
Internal Standard (e.g., ¹³C₃-Caffeine): m/z 198.1 > 140.1
-
-
Data Analysis: Quantify using a multi-point calibration curve prepared with certified reference standards and an appropriate internal standard.
Conclusion
While this compound is a well-established metabolite of caffeine, it is crucial for researchers to recognize its origins from other dietary methylxanthines, primarily theophylline. Natural sources such as tea and cocoa products serve as significant dietary inputs of theophylline and theobromine, which are metabolized into a suite of compounds including this compound. Accurate assessment of exposure to these alkaloids and their metabolic fate requires sophisticated analytical techniques like LC-MS/MS. The protocols and pathways detailed in this guide provide a foundational framework for professionals in pharmacology, toxicology, and drug development to further investigate the nuanced roles of these compounds in human health.
References
- 1. This compound | C6H6N4O3 | CID 69726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
- 3. biosynth.com [biosynth.com]
- 4. Theophylline As A Dietary Supplement in Food & Nutrition [periodical.knowde.com]
- 5. Theobromine - Wikipedia [en.wikipedia.org]
- 6. Theophylline - Wikipedia [en.wikipedia.org]
- 7. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theophylline - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Theophylline: The Anti-Asthma Molecule in Your Tea | by Wellyme | Medium [medium.com]
- 10. nbinno.com [nbinno.com]
- 11. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biowearthglobal.com [biowearthglobal.com]
- 13. Secondary metabolism of theophylline biotransformation products in man--route of formation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. researchgate.net [researchgate.net]
- 18. enghusen.dk [enghusen.dk]
- 19. dergipark.org.tr [dergipark.org.tr]
The Emerging Role of 1-Methyluric Acid in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyluric acid (1-MUA), a primary metabolite of caffeine and theophylline, has long been considered a simple metabolic byproduct. However, emerging evidence suggests that 1-MUA may play a significant, albeit nuanced, role in cellular signaling, particularly in the contexts of inflammation and metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of 1-MUA's biological activities, focusing on its potential signaling pathways, and offers detailed experimental protocols for its further investigation. While direct evidence for its signaling roles is still developing, this document synthesizes existing data and draws parallels with the known signaling functions of its parent compound, uric acid, to present plausible mechanisms of action.
Introduction
This compound is a purine derivative formed in the liver via the action of cytochrome P450 enzymes and xanthine oxidase on methylxanthines like caffeine.[1][2] While its accumulation has been linked to pathological conditions such as nephropathy due to its potential to form crystals, recent studies are beginning to shed light on its potential bioactivity beyond its physical properties.[3] This guide explores the two primary areas where 1-MUA is hypothesized to exert its influence on cellular signaling: crystal-induced inflammation and metabolic pathway modulation.
Potential Cellular Signaling Pathways
Crystal-Induced Inflammatory Signaling
The formation of this compound crystals in tissues and biological fluids is a key aspect of its known pathology.[3] These crystals are believed to act as danger-associated molecular patterns (DAMPs), triggering an innate immune response. This is analogous to the well-characterized pro-inflammatory effects of monosodium urate (MSU) crystals in gout.[1][4] The proposed signaling cascade initiated by 1-MUA crystals is as follows:
-
Phagocytosis and Lysosomal Destabilization: 1-MUA crystals are phagocytosed by immune cells, primarily macrophages and monocytes.[3] Inside the cell, these crystals can lead to lysosomal damage and destabilization.
-
NLRP3 Inflammasome Activation: The lysosomal disruption and release of lysosomal contents, along with other cellular stress signals, are potent activators of the NLRP3 inflammasome complex.[1]
-
Caspase-1 Activation and Cytokine Processing: The assembled NLRP3 inflammasome activates caspase-1.
-
IL-1β and IL-18 Secretion: Activated caspase-1 cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are then secreted from the cell, propagating the inflammatory response.[1]
-
NF-κB Pathway Activation: It is also plausible that 1-MUA crystals, similar to MSU, can engage Toll-like receptors (TLR2/4) on the cell surface, leading to the activation of the NF-κB signaling pathway. This would further amplify the inflammatory response by increasing the transcription of pro-IL-1β and other pro-inflammatory genes.[1]
Metabolic Signaling
A pivotal study in Wistar rats demonstrated that perfusion of the urinary bladder with 1-MUA resulted in a significant increase in serum glucose, insulin, true triglyceride, and total cholesterol levels.[5][6] This suggests that 1-MUA can influence systemic metabolic homeostasis, although the precise cellular mechanisms remain to be elucidated. Drawing parallels with uric acid, which has been shown to induce insulin resistance by inhibiting the phosphorylation of insulin receptor substrate 1 (IRS1) and Akt, a potential signaling pathway for 1-MUA can be proposed.[7] Additionally, methyluric acids have been associated with metabolic syndrome, potentially through the induction of mitochondrial oxidative stress.[8]
The proposed metabolic signaling pathway is as follows:
-
Cellular Uptake: 1-MUA enters metabolically active cells, such as hepatocytes or adipocytes.
-
Induction of Oxidative Stress: Intracellular 1-MUA may lead to the generation of reactive oxygen species (ROS), possibly through interactions with mitochondrial respiratory chain components or other cellular enzymes.
-
Inhibition of Insulin Signaling: Increased ROS can activate stress-sensitive kinases that negatively regulate the insulin signaling pathway. This could involve the inhibitory phosphorylation of IRS1, preventing its interaction with and activation of PI3K.
-
Downstream Effects: The blockade of the PI3K/Akt pathway would lead to decreased glucose uptake, reduced glycogen synthesis, and altered lipid metabolism, consistent with the in vivo observations.
Quantitative Data
Direct quantitative data on the cellular signaling effects of this compound is limited. The following table summarizes the key findings from the in vivo rat study.[6] For comparative purposes, data on the effects of the related molecule, uric acid, on insulin signaling are also presented.
Table 1: In Vivo Effects of this compound on Serum Metabolic Parameters in Wistar Rats
| Parameter | Control (Distilled Water Perfusion) | This compound Perfusion (0.0024 g/100 mL) | % Change | p-value |
| Glucose (mg/dL) | ||||
| 20 min | 85.6 ± 2.1 | 98.4 ± 2.5 | +15.0% | < 0.01 |
| 40 min | 84.8 ± 2.3 | 102.1 ± 2.8 | +20.4% | < 0.01 |
| 80 min | 83.9 ± 2.0 | 105.3 ± 3.1 | +25.5% | < 0.01 |
| Insulin (µU/mL) | ||||
| 20 min | 12.1 ± 1.1 | 15.8 ± 1.3 | +30.6% | < 0.01 |
| 40 min | 11.9 ± 1.0 | 17.2 ± 1.5 | +44.5% | < 0.01 |
| 80 min | 11.5 ± 0.9 | 18.9 ± 1.7 | +64.3% | < 0.01 |
| Triglycerides (mg/dL) | ||||
| 20 min | 70.2 ± 3.5 | 82.4 ± 4.1 | +17.4% | < 0.05 |
| 40 min | 69.8 ± 3.2 | 88.6 ± 4.5 | +26.9% | < 0.01 |
| 80 min | 68.5 ± 3.0 | 95.3 ± 4.9 | +39.1% | < 0.01 |
| Total Cholesterol (mg/dL) | ||||
| 20 min | 65.3 ± 2.8 | 75.1 ± 3.2 | +15.0% | < 0.05 |
| 40 min | 64.9 ± 2.5 | 79.8 ± 3.5 | +23.0% | < 0.01 |
| 80 min | 64.1 ± 2.3 | 84.2 ± 3.8 | +31.4% | < 0.01 |
Data are presented as mean ± SEM.
Table 2: Comparative Effects of Uric Acid on In Vitro Insulin Signaling
| Cell Line | Treatment | Effect | Pathway Component | Reference |
| HepG2 | High Uric Acid | Inhibition | p-IRS1 (Ser307) ↑, p-Akt (Ser473) ↓ | [7] |
Experimental Protocols
The following protocols are adapted for the investigation of this compound's effects on cellular signaling.
Preparation of this compound Crystals
-
Dissolve this compound powder in a minimal amount of 0.1 M NaOH.
-
Adjust the pH to 7.0 with 0.1 M HCl to induce precipitation.
-
Wash the resulting crystals three times with sterile phosphate-buffered saline (PBS).
-
Resuspend the crystals in sterile PBS at the desired concentration.
-
Characterize crystal size and structure using light microscopy.
In Vitro Inflammatory Response Assay
This protocol outlines the steps to assess the pro-inflammatory effects of 1-MUA crystals on a macrophage cell line (e.g., THP-1).
Methodology:
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Priming: Replace the medium with fresh RPMI-1640 containing 1% FBS and prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β expression.
-
Treatment: Wash the cells with PBS and treat with various concentrations of 1-MUA crystals (e.g., 50, 100, 250 µg/mL) for 6 to 24 hours. Use MSU crystals as a positive control.
-
Sample Collection:
-
Collect the cell culture supernatants for cytokine analysis.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors for protein analysis.
-
-
Analysis:
-
ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a commercial ELISA kit.
-
Western Blotting: Analyze the cell lysates for the cleavage of caspase-1 and the phosphorylation of NF-κB p65 subunit by Western blotting.
-
In Vitro Metabolic Signaling Assay
This protocol is designed to investigate the effect of soluble 1-MUA on the insulin signaling pathway in a human hepatoma cell line (e.g., HepG2).
Methodology:
-
Cell Culture and Serum Starvation: Culture HepG2 cells in DMEM with 10% FBS. Once confluent, serum-starve the cells in DMEM with 0.5% FBS for 12-16 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of soluble this compound (e.g., 100, 250, 500 µM) for 2 to 4 hours.
-
Insulin Stimulation: Stimulate the cells with 100 nM insulin for 15-30 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Analysis (Western Blotting): Analyze the cell lysates by Western blotting using antibodies against:
-
Phospho-IRS1 (inhibitory sites, e.g., Ser307)
-
Total IRS1
-
Phospho-Akt (e.g., Ser473)
-
Total Akt
-
GAPDH or β-actin as a loading control.
-
Conclusion and Future Directions
The current body of evidence, though in its early stages, points towards a potential role for this compound in cellular signaling, particularly in the realms of innate immunity and metabolic regulation. Its ability to form crystals suggests a pro-inflammatory mechanism analogous to that of MSU, while in vivo data strongly indicate an influence on systemic metabolism, possibly through the modulation of insulin signaling pathways. It is also noteworthy that 1-MUA does not appear to inhibit CD38, distinguishing its activity from that of uric acid in this context.[9]
Future research should focus on unequivocally demonstrating the direct interaction of 1-MUA (in both soluble and crystalline forms) with specific signaling components. This includes investigating its binding to pattern recognition receptors, its effects on intracellular kinase activities, and its potential to modulate gene expression. The development of more sophisticated in vitro and in vivo models will be crucial to fully elucidate the signaling pathways affected by this caffeine metabolite and to determine its physiological and pathophysiological significance. Such studies will be invaluable for researchers in metabolic diseases, inflammation, and drug development, potentially uncovering new therapeutic targets and a deeper understanding of the bioactivity of common dietary metabolites.
References
- 1. Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
- 3. This compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Uric Acid or 1-Methyl Uric Acid in the Urinary Bladder Increases Serum Glucose, Insulin, True Triglyceride, and Total Cholesterol Levels in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uric acid or 1-methyl uric acid in the urinary bladder increases serum glucose, insulin, true triglyceride, and total cholesterol levels in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. magistralbr.caldic.com [magistralbr.caldic.com]
- 8. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional identification of soluble uric acid as an endogenous inhibitor of CD38 - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyluric Acid and its Relation to Oxidative Stress: A Technical Guide
Abstract: 1-Methyluric acid, a primary metabolite of caffeine and theophylline, has garnered significant interest within the scientific community due to its paradoxical role in cellular homeostasis. While structurally similar to the well-known antioxidant uric acid, this compound exhibits a complex relationship with oxidative stress, acting as both a potential antioxidant and a contributor to reactive oxygen species (ROS) generation. This technical guide provides an in-depth analysis of the biochemical pathways, experimental evidence, and analytical methodologies related to the interplay between this compound and oxidative stress. It is intended for researchers, scientists, and drug development professionals investigating purine metabolism, oxidative stress-related pathologies, and the physiological effects of methylxanthines.
Introduction to this compound
This compound is an organic compound classified as a xanthine, which are purine derivatives.[1][2][3][4] It is a major metabolite of commonly consumed methylxanthines, particularly caffeine and theophylline.[1][5][6] The formation of this compound occurs primarily in the liver through a series of enzymatic reactions and is subsequently excreted in the urine.[6][7] Under certain conditions, such as high caffeine intake or altered metabolism, this compound can crystallize in the renal tubules, leading to the formation of kidney stones and a condition known as this compound nephropathy.[8]
Biosynthesis of this compound
The primary pathway for this compound production begins with the metabolism of caffeine. Caffeine is first demethylated to 1-methylxanthine by the cytochrome P450 enzyme CYP1A2.[1][8][9] Subsequently, the enzyme xanthine oxidase catalyzes the oxidation of 1-methylxanthine to this compound.[1][3][8] A critical consequence of this latter step is the concomitant production of hydrogen peroxide (H₂O₂), a reactive oxygen species and a key player in oxidative stress.[1]
The Duality of this compound in Oxidative Stress
Oxidative stress is a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates through antioxidant defenses.[10][11] Purine metabolites, including the closely related uric acid, are known to have a bimodal role, capable of acting as either antioxidants or pro-oxidants depending on the chemical environment.[12][13][14]
Antioxidant Properties
Computational studies using density functional theory have elucidated the free radical scavenging capabilities of this compound.[15] These studies predict that this compound is an excellent scavenger of hydroxyl (•OH) radicals and a very good scavenger of methoxy (•OCH₃) radicals.[15] Furthermore, it is suggested to offer moderate protection against peroxyl radical-mediated oxidation.[15] Notably, these studies indicate that this compound is a more potent radical scavenger than its precursor, caffeine, suggesting that the antioxidant effects attributed to caffeine may, in part, be due to its metabolites.[15] The scavenging activity of both uric and 1-methyluric acids is enhanced in aqueous solutions, where their urate anion forms are the most active species.[15]
| Radical Species | This compound Scavenging Activity | Uric Acid Scavenging Activity |
| Hydroxyl (•OH) | Excellent | Excellent |
| Methoxy (•OCH₃) | Very Good | Very Good |
| Peroxyl (•OOH, •OOCH₃) | Moderate | Not Significant |
| Table 1: Comparison of predicted radical scavenging activity based on computational analysis.[15] |
Pro-oxidant Properties and Association with Pathophysiology
Despite its antioxidant potential, the metabolic generation of this compound is intrinsically linked to the production of ROS. As depicted in the metabolic pathway, the conversion of 1-methylxanthine to this compound by xanthine oxidase generates hydrogen peroxide, thereby contributing to the cellular ROS load.[1]
Furthermore, in vivo studies in Wistar rats have shown that perfusion of the urinary bladder with this compound leads to significant increases in serum levels of glucose, insulin, triglycerides, and total cholesterol.[16] These metabolic disturbances are often associated with systemic oxidative stress.
| Parameter | Control (Distilled Water Perfusion) | This compound Perfusion |
| Serum Glucose | Baseline | Increased |
| Serum Insulin | Baseline | Increased |
| Serum Triglycerides | Baseline | Increased |
| Serum Total Cholesterol | Baseline | Increased |
| Table 2: Effects of this compound Perfusion on Serum Metabolic Markers in Rats.[16] |
Experimental Protocols for Studying this compound and Oxidative Stress
A robust investigation into the relationship between this compound and oxidative stress requires precise analytical methods and relevant biochemical assays.
Quantification of this compound in Biological Samples
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the simultaneous determination of methyluric acids in biological fluids like serum and urine.[17]
Protocol: RP-HPLC for this compound
-
Sample Preparation: Perform solid-phase extraction (SPE) of serum (e.g., 40 mL) or urine (e.g., 100 mL) using Oasis HLB cartridges. Elute the analytes with methanol.[17]
-
Internal Standard: Add an internal standard, such as isocaffeine, to the eluted sample to a final concentration of approximately 8 ng/µL.[17]
-
Chromatographic Separation:
-
Column: Octylsilica, MZ-Kromasil, 5 µm, 250 × 4 mm i.d.[17]
-
Mobile Phase: A multi-linear gradient elution using acetate buffer (pH 3.5) and methanol. The gradient runs from a 95:5 to a 30:70 (v/v) ratio over 15 minutes.[17]
-
Flow Rate: As per standard HPLC practice, typically 1.0 mL/min.
-
Temperature: Ambient.[17]
-
-
Detection: Use a variable wavelength UV-visible detector set at 280 nm.[17]
-
Quantification: Construct a calibration curve using standards of known concentrations. The detection limit is approximately 0.1 ng per 10 µL injection, with linearity up to 5 ng/µL.[17]
Measurement of Oxidative Stress Markers
To assess the impact of this compound on oxidative stress, a panel of assays targeting different aspects of cellular damage and antioxidant response is recommended.
Protocol: Malondialdehyde (MDA) Assay for Lipid Peroxidation
This assay measures MDA, a major product of lipid peroxidation.[11]
-
Sample Preparation: Homogenize tissue samples or use cell lysates in a suitable buffer (e.g., Tris-HCl) on ice.
-
Reaction: Add thiobarbituric acid (TBA) reagent to the sample.
-
Incubation: Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples and centrifuge to remove any precipitate. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
Quantification: Calculate MDA concentration using a standard curve prepared with a known concentration of MDA.
Protocol: Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[18]
-
Principle: The assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Reaction Mixture: Prepare a reaction mixture containing the sample (cell lysate or serum), WST-1, and xanthine oxidase.
-
Incubation: Incubate at 37°C for 20 minutes.
-
Measurement: Measure the absorbance at 450 nm. The SOD activity is inversely proportional to the amount of formazan dye produced.
-
Quantification: Calculate the percentage of inhibition and compare it to a standard to determine SOD activity, typically expressed as U/mg protein.
Protocol: Catalase (CAT) Activity Assay
This assay measures the activity of catalase, which decomposes hydrogen peroxide.[18]
-
Principle: The assay directly measures the decomposition of H₂O₂ by catalase in the sample.
-
Reaction: Add the sample to a solution of known H₂O₂ concentration in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Measurement: Monitor the decrease in absorbance at 240 nm over time using a UV-spectrophotometer.
-
Calculation: The rate of decrease in absorbance is directly proportional to the catalase activity in the sample. Activity is typically expressed as U/mg protein.
Conclusion and Future Directions
This compound holds a fascinating and complex position in the landscape of oxidative stress. It is both a product of a ROS-generating reaction and a potentially effective free radical scavenger.[1][15] This duality suggests that its net effect on cellular redox status may be highly dependent on its concentration, the specific cellular compartment, and the prevailing metabolic state. The association of this compound with metabolic disturbances and renal pathology underscores the need for a deeper understanding of its biological roles.[8][16]
Future research should focus on elucidating the intracellular versus extracellular effects of this compound, its impact on specific signaling pathways such as Nrf2 and NF-κB, and its potential as a biomarker for diseases associated with high methylxanthine consumption and oxidative stress. For drug development professionals, understanding the metabolism and downstream effects of compounds like caffeine and theophylline is crucial for assessing their safety and efficacy profiles, particularly in populations with underlying metabolic or renal conditions.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
- 2. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 3. Showing Compound this compound (FDB023107) - FooDB [foodb.ca]
- 4. Exposome-Explorer - 7-Methyluric acid (Compound) [exposome-explorer.iarc.fr]
- 5. scbt.com [scbt.com]
- 6. This compound | C6H6N4O3 | CID 69726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 708-79-2 | FM08042 | Biosynth [biosynth.com]
- 8. This compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for 9-Methyluric acid (HMDB0001973) [hmdb.ca]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Uric Acid and Oxidative Stress—Relationship with Cardiovascular, Metabolic, and Renal Impairment [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
The In Vivo Pharmacokinetics of 1-Methyluric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyluric acid is a purine metabolite of significant interest in pharmacology and toxicology. As a primary metabolite of the widely consumed methylxanthines, caffeine and theophylline, understanding its behavior in a biological system is crucial for assessing the safety and efficacy of these parent compounds. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, detailing its metabolic pathways, available quantitative data, and the experimental methodologies used for its study.
Metabolic Pathways of this compound Formation
This compound is not directly ingested but is formed in the body through the metabolism of methylxanthines, primarily caffeine and theophylline. The key enzymes involved in these biotransformation pathways are Cytochrome P450 1A2 (CYP1A2) and Xanthine Oxidase (XO).
From Caffeine:
Caffeine is metabolized through a series of demethylation and oxidation reactions. A major pathway leading to the formation of this compound involves the following steps:
-
N3-demethylation of Caffeine: CYP1A2 metabolizes caffeine to its primary metabolite, paraxanthine (1,7-dimethylxanthine).
-
Demethylation of Paraxanthine: Paraxanthine is further demethylated to 1-methylxanthine.
-
Oxidation of 1-Methylxanthine: Xanthine oxidase then rapidly oxidizes 1-methylxanthine to this compound.
From Theophylline:
Theophylline (1,3-dimethylxanthine) is another significant precursor to this compound. The metabolic conversion follows this path:
-
N3-demethylation of Theophylline: Theophylline undergoes demethylation, primarily mediated by CYP1A2, to form 1-methylxanthine.[1]
-
Oxidation of 1-Methylxanthine: Subsequently, xanthine oxidase catalyzes the oxidation of 1-methylxanthine to this compound.[1]
The following diagram illustrates the metabolic conversion of theophylline to this compound.
In Vivo Pharmacokinetic Data
Direct quantitative pharmacokinetic data for this compound following its administration is limited due to its nature as a metabolite. However, studies on its immediate precursor, 1-methylxanthine, provide critical insights into its pharmacokinetic profile. Research in rat models has demonstrated that the conversion of 1-methylxanthine to this compound is exceptionally rapid. Following intraperitoneal injection of 1-methylxanthine in rats, the parent compound was undetectable in plasma after just 20 minutes, indicating a swift and efficient oxidation to this compound. This suggests that the formation of this compound is not the rate-limiting step in its appearance in the systemic circulation following the administration of its precursors.
Due to this rapid conversion, the pharmacokinetic parameters of 1-methylxanthine can be considered a close surrogate for the appearance and initial distribution of this compound.
Table 1: Summary of In Vivo Pharmacokinetic Information for this compound and its Precursor
| Parameter | Value/Observation | Species | Notes |
| This compound | |||
| Cmax, Tmax, AUC, Half-life | Data not available | - | Direct administration studies are scarce. |
| Formation Rate | Rapid | Rat | Formed swiftly from 1-methylxanthine via xanthine oxidase. |
| 1-Methylxanthine | |||
| Plasma Concentration | Undetectable 20 minutes post-injection | Rat | Indicates very rapid conversion to this compound. |
| Metabolism | Primarily oxidized to this compound | Rat | Catalyzed by xanthine oxidase. |
Experimental Protocols
The study of this compound pharmacokinetics in vivo necessitates carefully designed experimental protocols. Below are generalized methodologies based on cited literature for key experimental stages.
Animal Model and Dosing
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used models for pharmacokinetic studies of methylxanthines and their metabolites.
-
Dosing: For precursor studies, caffeine or theophylline can be administered orally (gavage) or intravenously. For direct precursor studies, 1-methylxanthine can be administered, typically via intraperitoneal or intravenous injection, to bypass absorption variability.
The following diagram outlines a general experimental workflow for an in vivo pharmacokinetic study.
Sample Collection and Processing
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common collection sites in rats include the tail vein or jugular vein.
-
Urine Collection: Animals are housed in metabolic cages to allow for the collection of urine over specific intervals.
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then typically deproteinized, often using an acid like perchloric acid, before analysis. Urine samples may require dilution and filtration.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most common analytical technique for the quantification of this compound and other methylxanthines in biological matrices.
Table 2: Representative HPLC Protocol for this compound Analysis
| Parameter | Description |
| Column | C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). |
| Elution | Isocratic or gradient elution can be used depending on the complexity of the sample and the number of analytes. |
| Flow Rate | Typically in the range of 0.8 - 1.2 mL/min. |
| Detection | UV detector set at a wavelength between 270-285 nm. |
| Internal Standard | A structurally similar compound not present in the sample, such as 8-chlorotheophylline or hypoxanthine, is often used for improved accuracy and precision. |
Conclusion
The in vivo pharmacokinetics of this compound are characterized by its rapid formation from its precursors, caffeine and theophylline, through the sequential action of CYP1A2 and xanthine oxidase. While direct pharmacokinetic data for this compound is limited, the swift conversion of 1-methylxanthine to this compound in rats provides a strong basis for understanding its kinetic profile. The methodologies outlined in this guide, particularly the use of rodent models and HPLC-UV analysis, are fundamental to advancing our knowledge in this area. Further research focusing on the direct administration of this compound and the development of sophisticated pharmacokinetic models will be invaluable for a more complete characterization of this important metabolite.
References
Methodological & Application
Application Notes & Protocols: Quantification of 1-Methyluric Acid in Urine by HPLC
Introduction
1-Methyluric acid (1-MU) is a purine derivative and a primary metabolite of methylxanthines such as caffeine and theophylline.[1][2][3] Its quantification in urine is crucial for pharmacokinetic studies, monitoring therapeutic drug levels, and assessing metabolic pathways related to caffeine consumption.[1][4] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the accurate and sensitive determination of this compound in complex biological matrices like urine.[1]
This document provides detailed protocols for two common HPLC-based methods: HPLC with Ultraviolet (UV) detection, a widely accessible method, and HPLC with tandem mass spectrometry (HPLC-MS/MS), which offers higher sensitivity and specificity.
Method 1: Quantification of this compound by HPLC with UV Detection
This method utilizes Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by analysis using reversed-phase HPLC with UV detection. It is suitable for quantifying 1-MU when high sensitivity is not the primary requirement.
Experimental Workflow for HPLC-UV Analysis
Caption: SPE-based sample preparation workflow for HPLC-UV analysis.
Detailed Experimental Protocol (HPLC-UV)
1. Reagents and Materials
-
This compound analytical standard
-
Internal Standard (IS), e.g., Isocaffeine[5]
-
Methanol (HPLC grade)
-
Acetate buffer (pH 3.5)[5]
-
Deionized water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[5]
-
Human urine (drug-free for calibration standards)
2. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual stock solutions.
-
Working Standards: Serially dilute the stock solutions with the mobile phase or synthetic urine to prepare a series of calibration standards. A typical concentration range is 0.05-50 µg/mL.[5]
-
Mobile Phase: Prepare a mixture of acetate buffer (pH 3.5) and methanol. The analysis may use a gradient elution, starting, for example, with a 95:5 (v/v) ratio of buffer to methanol and changing over time.[5]
3. Sample Preparation (Solid-Phase Extraction)
-
Centrifugation: Centrifuge the urine sample to pellet any particulate matter.
-
Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water.
-
Loading: Load a specific volume of the urine supernatant (e.g., 100 µL) onto the conditioned cartridge.[5]
-
Washing: Wash the cartridge with deionized water to remove salts and other polar interferences.
-
Elution: Elute the this compound and other retained analytes from the cartridge using methanol.[5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known, small volume of the initial mobile phase and vortex to mix.
-
Injection: The sample is now ready for injection into the HPLC system.
4. HPLC-UV Instrumental Conditions
-
HPLC System: An isocratic or gradient HPLC system with a UV-Vis detector.
-
Analytical Column: Octylsilica (C8) or Octadecylsilica (C18) column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Acetate buffer (pH 3.5) and Methanol, potentially in a gradient elution.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 45 °C).[5]
-
Detection Wavelength: 280 nm or 273 nm.[5]
-
Injection Volume: 10-100 µL.[5]
Method 2: Quantification of this compound by HPLC-MS/MS
This method employs a simple "dilute-and-shoot" sample preparation, leveraging the high specificity and sensitivity of tandem mass spectrometry. It is ideal for high-throughput analysis and for detecting very low concentrations of 1-MU.
Experimental Workflow for HPLC-MS/MS Analysis
Caption: "Dilute-and-shoot" sample preparation for HPLC-MS/MS analysis.
Detailed Experimental Protocol (HPLC-MS/MS)
1. Reagents and Materials
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., [2-13C, 1,3-15N2]this compound) is highly recommended.
-
Ammonium formate
-
Formic acid
-
Methanol (LC-MS grade)
-
Deionized water (LC-MS grade)
2. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol or an appropriate solvent.
-
Working Standards: Prepare calibration standards by spiking known concentrations of 1-MU into a drug-free urine matrix and processing them alongside the unknown samples.
-
Dilution Buffer: Prepare a 25 mM ammonium formate buffer and adjust the pH to 2.75 with formic acid.[4]
3. Sample Preparation ("Dilute-and-Shoot")
-
Thaw and Mix: Thaw frozen urine samples and mix thoroughly.
-
Dilution: Take a small aliquot of urine (e.g., 10 µL) and dilute it with the dilution buffer (e.g., 65 µL) and a solution containing the internal standard (e.g., 25 µL).[4]
-
Heating/Mixing: Heat the sample at 37°C for 10 minutes while mixing to ensure any precipitate containing the analyte is redissolved.[4]
-
Centrifugation: Centrifuge the diluted sample to remove any remaining particles before injection.[4]
-
Injection: Transfer the supernatant to an autosampler vial for analysis. The total chromatography run time can be as short as 7 minutes, followed by column re-equilibration.[4]
4. HPLC-MS/MS Instrumental Conditions
-
HPLC System: A UPLC or HPLC system capable of gradient elution.
-
Analytical Column: A reversed-phase C18 column (e.g., ACE Excel 3 SuperC18, 75 x 3.0 mm, 3 µm).[6]
-
Mobile Phase A: 0.5 mM ammonium formate (pH 3) in 9:1 water:methanol.[6]
-
Mobile Phase B: 0.5 mM ammonium formate (pH 3) in methanol.[6]
-
Gradient: A fast gradient optimized for the separation of 1-MU from isomers.
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive or negative mode; metabolites with nitrogen are often preferentially ionized in positive mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor → product ion transitions for 1-MU and its internal standard.
Method Validation and Performance Data
The performance of an analytical method must be validated to ensure reliable results.[8] Key validation parameters are summarized below based on published data for similar methods.
| Parameter | HPLC-UV Method | HPLC-MS/MS Method | Typical Acceptance Criteria |
| Linearity (r²) | > 0.999[5] | ≥ 0.998[9] | r² ≥ 0.99 |
| Range | 0.05 - 50 µg/mL[5] | 1 - 1500 µg/mL (for similar compounds)[9] | Dependent on expected concentrations |
| LOD | 0.1 ng per 10 µL injection[5] | ≤ 25 nM (approx. 4.5 ng/mL)[4] | Signal-to-Noise Ratio ≥ 3 |
| LOQ | ~0.3 ng per 10 µL injection | Not explicitly stated, est. S/N ≥ 10 | Signal-to-Noise Ratio ≥ 10 |
| Precision (%RSD) | Intra-day & Inter-day < 4.3%[5] | Intra-day & Inter-day < 6.5%[4] | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy/Recovery | 89% to 106%[5] | > 94% (for similar compounds)[9] | 85-115% (80-120% at LLOQ) |
Abbreviations: LOD (Limit of Detection), LOQ (Limit of Quantitation), %RSD (Percent Relative Standard Deviation).
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
- 2. This compound | 708-79-2 | FM08042 | Biosynth [biosynth.com]
- 3. This compound | C6H6N4O3 | CID 69726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. enghusen.dk [enghusen.dk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. anis.au.dk [anis.au.dk]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. Determination of urinary methylhippuric acids using MIL-53-NH2 (Al) metal-organic framework in microextraction by packed sorbent followed by HPLC-UV analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a Competitive ELISA for 1-Methyluric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyluric acid is a metabolite of caffeine and theophylline, and its levels in biological fluids can be an indicator of purine metabolism and caffeine intake.[1][2] It belongs to the class of organic compounds known as xanthines.[2][3] An enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for detecting and quantifying substances such as proteins, peptides, and small molecules. This document provides a detailed protocol for the development of a competitive ELISA for the quantification of this compound in biological samples. The assay is based on the principle of competitive binding between free this compound in the sample and a this compound-enzyme conjugate for a limited number of specific antibody binding sites.
Assay Principle
This competitive ELISA is designed to quantify this compound. The assay involves the use of a microtiter plate pre-coated with a capture antibody specific for this compound. A known amount of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added to the wells along with the sample containing an unknown amount of free this compound. The free this compound in the sample competes with the this compound-enzyme conjugate for binding to the capture antibody. After an incubation period, the unbound reagents are washed away. A substrate solution is then added, which reacts with the enzyme of the bound conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration of this compound in the samples is determined by comparing the optical density of the samples to a standard curve.
Experimental Protocols
1. Preparation of this compound-Protein Conjugate (for Immunization and Coating)
To produce antibodies against the small molecule this compound, it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This process typically involves activating a carboxyl group on a derivative of this compound to facilitate covalent bonding to amine groups on the protein.
Materials:
-
This compound derivative with a linker arm containing a carboxyl group
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Carrier protein (BSA or KLH)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of this compound Derivative: Dissolve the this compound derivative and NHS in DMF. Add DCC or EDC and stir the reaction mixture for 4-6 hours at room temperature to form an NHS-ester intermediate.
-
Conjugation to Carrier Protein: Dissolve the carrier protein in PBS. Slowly add the activated this compound solution to the protein solution while stirring. Allow the reaction to proceed overnight at 4°C.
-
Purification of the Conjugate: Remove the unconjugated small molecules and by-products by dialysis against PBS at 4°C for 48 hours, with several changes of the buffer.
-
Characterization: Confirm the conjugation by methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. Store the conjugate at -20°C.
2. Production of Anti-1-Methyluric Acid Antibodies
Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits or mice) with the this compound-KLH conjugate. Standard immunization protocols should be followed. The resulting antiserum (for polyclonal antibodies) or hybridoma supernatants (for monoclonal antibodies) should be screened for reactivity and specificity to this compound.
3. Competitive ELISA Protocol
Materials:
-
96-well microtiter plates
-
Anti-1-Methyluric acid antibody
-
This compound-HRP conjugate
-
This compound standard
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (1% BSA in PBS)
-
Sample/Standard Diluent (e.g., PBS)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-1-Methyluric acid antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL of the diluted antibody to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any unoccupied binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Competitive Reaction:
-
Prepare a serial dilution of the this compound standard in the Sample/Standard Diluent.
-
Prepare samples by diluting them in the Sample/Standard Diluent.
-
Add 50 µL of the standard or sample to the appropriate wells.
-
Add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Aspirate the solution and wash the plate five times with 200 µL of Wash Buffer per well.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
References
Application Note: 1-Methyluric Acid Reference Standards for Analytical Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyluric acid is a key metabolite of methylxanthines, most notably caffeine and theophylline.[1][2] As a purine derivative, its quantification in biological matrices such as urine and plasma is crucial for pharmacokinetic studies, drug metabolism research, and for assessing the activity of drug-metabolizing enzymes like Cytochrome P450 1A2 (CYP1A2) and xanthine oxidase.[2][3][4] In some instances, high concentrations of this compound have been associated with crystalline nephropathy, making its accurate measurement relevant in clinical and toxicological research.[4]
The validation of analytical methods is a mandatory requirement by regulatory bodies to ensure the reliability, reproducibility, and accuracy of quantitative data.[5][6][7] A well-characterized, high-purity reference standard is the cornerstone of method validation, serving as the benchmark against which all measurements are compared.[8][9] This document provides detailed protocols and guidelines for using this compound reference standards in the validation of common analytical methods like HPLC-UV and LC-MS/MS.
This compound Reference Standard: Physicochemical Properties
A thorough understanding of the reference standard's properties is essential for method development, including solvent selection and storage conditions. The key physicochemical properties for this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound Reference Standard
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-methyl-7,9-dihydro-3H-purine-2,6,8-trione | [10][11] |
| CAS Number | 708-79-2 | [10][11] |
| Molecular Formula | C₆H₆N₄O₃ | [10][11][12] |
| Molecular Weight | 182.14 g/mol | [10][12] |
| Appearance | White to light brown solid | [13] |
| Solubility | 5 mg/mL in water | [10] |
| LogP | -0.57 to -0.6 |[10] |
Metabolic Pathway of this compound Formation
This compound is primarily formed from the metabolism of caffeine. The pathway involves N-demethylation and oxidation steps, catalyzed by specific enzymes. Understanding this pathway is critical for interpreting biomarker data.
Application: Analytical Method Validation Workflow
Analytical method validation establishes documented evidence that a procedure is fit for its intended purpose.[5][6] The general workflow involves preparing standard solutions from a certified reference standard, performing the analysis, and evaluating performance across a set of predefined parameters.
Experimental Protocols
The following protocols provide a starting point for the quantitative analysis of this compound in biological matrices. Optimization may be required based on the specific matrix and instrumentation used.
Protocol 1: Preparation of Standard and QC Solutions
Accurate preparation of stock, calibration curve (CC), and quality control (QC) samples is fundamental for validation.[8]
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a 10 mL volumetric flask using a suitable solvent (e.g., 50:50 methanol/water or a weak base like 0.1 M NaOH to aid dissolution, then neutralize).
-
Sonicate for 5-10 minutes if necessary to ensure complete dissolution.
-
Store the stock solution at -20°C or as recommended by the supplier's stability data.
-
-
Working Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase or a surrogate matrix (e.g., analyte-free urine) to prepare working solutions for the calibration curve and QC samples.
-
A typical calibration curve might span from 10 ng/mL to 5000 ng/mL.
-
-
QC Samples:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 30 ng/mL, 300 ng/mL, and 3000 ng/mL).
-
QC samples should be prepared from a separate weighing of the reference standard if possible to avoid bias.
-
Protocol 2: Reversed-Phase HPLC-UV Method
This method is suitable for routine analysis where high sensitivity is not required.
-
Sample Preparation:
-
For urine samples, a simple dilute-and-shoot approach is often sufficient. Centrifuge the urine at 10,000 x g for 10 minutes.
-
Dilute the supernatant 1:10 with the mobile phase.
-
For plasma or serum, protein precipitation is required. Add 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge at high speed. Evaporate the supernatant and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
Table 2: HPLC-UV Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution. Example: 95:5 (v/v) 20 mM acetate buffer (pH 3.5) : Methanol.[14] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 45 °C[14] |
| Injection Volume | 10 - 20 µL |
| UV Detection | 280 nm[14] |
| Internal Standard (IS) | Isocaffeine or a structurally similar, non-interfering compound.[14] |
Protocol 3: High-Sensitivity LC-MS/MS Method
This method is ideal for applications requiring low detection limits, such as in plasma or low-dose kinetic studies.[16]
-
Sample Preparation:
-
Follow the same procedure as for HPLC-UV, but ensure solvents are LC-MS grade.
-
Solid-Phase Extraction (SPE) may be used for cleaner samples and improved sensitivity.
-
-
LC-MS/MS Conditions:
-
The parameters in Table 3 are based on established methods for caffeine metabolites.[16]
-
Table 3: LC-MS/MS Method Parameters
| Parameter | Condition |
|---|---|
| LC System | UPLC/UHPLC system for fast analysis |
| Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 2-5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode[16] |
| MS/MS Transitions | Monitor specific parent -> daughter ion transitions for this compound (e.g., m/z 181 -> 138 in negative mode) and the IS. |
| Internal Standard (IS) | A stable isotope-labeled version of this compound (e.g., this compound-¹³C₄,¹⁵N₃) is highly recommended. |
Validation Parameters and Acceptance Criteria
The validation process assesses the performance of the analytical method against a set of key characteristics defined by international guidelines, such as those from the International Council for Harmonisation (ICH).[9][17]
Table 4: Summary of Analytical Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is unequivocally from this compound, without interference from matrix components or other metabolites. | No significant interfering peaks at the retention time of the analyte. Peak purity should be confirmed (for HPLC-UV). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. Visual inspection of the calibration curve should show a linear fit. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for an assay.[9] |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing spiked QC samples. | Mean recovery of 85-115% of the nominal value (80-120% at LLOQ). |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate (inter-day) levels. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).[18] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio (S/N) ≥ 10. Accuracy and precision criteria must be met. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected, but not necessarily quantified. | Signal-to-noise ratio (S/N) ≥ 3. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). | RSD of results should remain within acceptable limits after minor parameter changes. |
Conclusion
The successful validation of an analytical method for this compound is fundamentally dependent on the use of a high-purity, well-characterized reference standard. By following systematic protocols for standard preparation and executing validation experiments to assess key parameters like accuracy, precision, and linearity, researchers can ensure their analytical data is reliable, reproducible, and fit for purpose. The methods and criteria outlined in this document provide a robust framework for scientists in research and drug development to generate high-quality data for pharmacokinetic, metabolic, and clinical studies.
References
- 1. This compound | 708-79-2 | FM08042 | Biosynth [biosynth.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
- 3. Showing Compound this compound (FDB023107) - FooDB [foodb.ca]
- 4. This compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asean.org [asean.org]
- 10. This compound | C6H6N4O3 | CID 69726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS 708-79-2 | LGC Standards [lgcstandards.com]
- 12. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. enghusen.dk [enghusen.dk]
- 17. ema.europa.eu [ema.europa.eu]
- 18. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring 1-Methyluric Acid in Biological Samples: A Guide to Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of biological samples for the quantitative measurement of 1-methyluric acid. Accurate determination of this compound, a metabolite of caffeine and theophylline, is crucial in various research and clinical settings, including pharmacokinetic studies and the diagnosis of certain metabolic disorders.[1][2] The choice of sample preparation technique is critical for removing interfering substances and ensuring the accuracy and reproducibility of analytical results.[3][4]
Introduction to Sample Preparation Techniques
The primary goal of sample preparation is to isolate this compound from complex biological matrices such as plasma, serum, and urine, while removing proteins and other components that can interfere with downstream analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The most common methods for this purpose are Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3][5]
Quantitative Data Summary
The following tables summarize quantitative data for different sample preparation techniques for this compound and related compounds. It is important to note that recovery and matrix effects can vary depending on the specific laboratory conditions, reagents, and instrumentation.
Table 1: Solid-Phase Extraction (SPE) Performance
| Analyte(s) | Biological Matrix | SPE Sorbent | Elution Solvent | Recovery (%) | Reference |
| This compound & other methyluric acids | Blood Serum, Urine | Oasis HLB | Methanol | 89 - 106 | [6] |
| Acidic Drugs | Human Plasma | Bond Elut Plexa | Methanol | >85 | [7] |
| Basic Drugs | Human Plasma | Bond Elut Plexa | Methanol | >90 | [8] |
| Six Breast Cancer Drugs | Patient Plasma | C8 | Methanol | ≥92.3 | [9] |
Table 2: Protein Precipitation Performance
| Analyte(s) | Biological Matrix | Precipitation Solvent | Analyte Recovery (%) | Reference |
| Various Drugs | Serum | Acetonitrile | >90 | |
| General Metabolites | Serum/Plasma | Methanol | High metabolite coverage | [10] |
| General Metabolites | Serum/Plasma | Acetonitrile/Methanol/Acetone | Not specified | [11] |
Table 3: Liquid-Liquid Extraction (LLE) Performance
| Analyte(s) | Biological Matrix | Extraction Solvent | Recovery (%) | Reference |
| Organic Acids | Urine | Ethyl Acetate | 77.4 | [12] |
| General Analytes | Varies | Varies | Method dependent | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Serum/Urine
This protocol is adapted from a method for the simultaneous analysis of several methyluric acids.[6]
Materials:
-
Oasis HLB SPE Cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the Oasis HLB cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and other analytes with 1 mL of methanol.[6]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., 100 µL of mobile phase).
-
Protocol 2: Protein Precipitation for this compound Analysis in Plasma/Serum
This is a general protocol for protein removal, which is a quick and simple method.[11][14]
Materials:
-
Acetonitrile or Methanol (cold)
-
Vortex mixer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Sample Aliquoting:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile or methanol to the sample (a 3:1 solvent-to-sample ratio is common).[15]
-
-
Vortexing:
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the this compound and transfer it to a clean tube for analysis.
-
Protocol 3: Liquid-Liquid Extraction (LLE) for Acidic Metabolites like this compound from Urine
This protocol is a general procedure for the extraction of acidic compounds.[12]
Materials:
-
Ethyl acetate
-
Hydrochloric acid (HCl) or other acid for pH adjustment
-
Sodium chloride (NaCl) (optional, for "salting out")
-
Vortex mixer
-
Centrifuge
-
Separatory funnel or suitable tubes
Procedure:
-
Sample pH Adjustment:
-
Take a defined volume of urine (e.g., 1 mL).
-
Acidify the sample to a pH of approximately 1-2 by adding HCl. This ensures that the acidic analyte is in its neutral, more organic-soluble form.
-
-
Extraction:
-
Add 3 volumes of ethyl acetate to the acidified sample.
-
Optionally, add NaCl to the aqueous phase to increase the ionic strength and enhance the partitioning of the analyte into the organic phase ("salting out").[13]
-
Vortex or shake vigorously for 2-5 minutes.
-
-
Phase Separation:
-
Centrifuge at a moderate speed (e.g., 3000 x g) for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
-
Organic Phase Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) containing the this compound to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For analysis by GC-MS, this compound, being a polar and non-volatile compound, requires derivatization to increase its volatility.[17][18] A common method is trimethylsilylation.
Protocol 4: Trimethylsilylation of this compound
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent
-
Heating block or oven
Procedure:
-
Dry Sample:
-
Ensure the extracted sample containing this compound is completely dry.
-
-
Reagent Addition:
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.
-
-
Reaction:
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes to complete the derivatization reaction.[12]
-
-
Analysis:
-
Cool the sample to room temperature before injecting it into the GC-MS system.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for Sample Preparation and Analysis
Caption: General workflow for this compound measurement.
Detailed Workflow for Solid-Phase Extraction (SPE)
Caption: Step-by-step workflow for Solid-Phase Extraction.
Detailed Workflow for Protein Precipitation
Caption: Step-by-step workflow for Protein Precipitation.
Detailed Workflow for Liquid-Liquid Extraction (LLE)
Caption: Step-by-step workflow for Liquid-Liquid Extraction.
References
- 1. This compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. env.go.jp [env.go.jp]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. 氣相層析 (GC) 中衍生化試劑的使用 [sigmaaldrich.com]
Application Notes and Protocols for the UV Spectrophotometric Detection of 1-Methyluric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyluric acid is a purine derivative and a primary metabolite of caffeine and theophylline.[1][2] Its quantification in biological fluids is crucial for pharmacokinetic studies, drug metabolism research, and in understanding the physiological effects of methylxanthines.[2] Ultraviolet (UV) spectrophotometry offers a rapid, accessible, and cost-effective method for the detection and quantification of this compound, leveraging its intrinsic UV absorbance.[3][4] These application notes provide a comprehensive overview and detailed protocols for the detection of this compound using UV spectrophotometry.
Physicochemical Properties and UV Absorbance
This compound (Chemical Formula: C₆H₆N₄O₃, Molecular Weight: 182.14 g/mol ) is a solid compound with solubility in aqueous solutions.[5][6] While sparingly soluble in aqueous buffers, its solubility can be enhanced in organic solvents like dimethyl sulfoxide (DMSO).[5] As a xanthine derivative, this compound exhibits strong absorbance in the UV region of the electromagnetic spectrum.[7][8]
Quantitative Data Summary
| Parameter | Value | Source/Comment |
| Molecular Weight | 182.14 g/mol | [6] |
| Chemical Formula | C₆H₆N₄O₃ | [6] |
| λmax (Maximum Absorbance Wavelength) | ~287 - 294 nm (estimated) | Based on data for structurally similar compounds like 7-Methyluric acid and uric acid. The precise λmax should be determined experimentally. |
| Molar Absorptivity (ε) | Not available in cited literature. | This value must be determined experimentally. A protocol for its determination is provided below. |
| Solubility | 5 mg/mL in aqueous solution. Sparingly soluble in aqueous buffers. Soluble in DMSO. | [5] |
Metabolic Pathway of this compound
This compound is a downstream metabolite in the caffeine metabolism pathway. Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2 to paraxanthine. Paraxanthine is then further metabolized to 1-methylxanthine, which is subsequently oxidized by xanthine oxidase to form this compound.
Experimental Protocols
Protocol 1: Determination of Optimal Wavelength (λmax) of this compound
Objective: To determine the wavelength at which this compound exhibits maximum absorbance.
Materials:
-
This compound standard
-
Solvent (e.g., 0.1 M phosphate buffer, pH 7.4, or a mixture of DMSO and phosphate buffer if solubility is an issue)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.
-
Prepare a working solution by diluting the stock solution to a concentration that gives an absorbance reading between 0.5 and 1.0 at the expected λmax (e.g., 10 µg/mL).
-
Calibrate the spectrophotometer with a blank solution (the solvent used to prepare the this compound solution).
-
Scan the absorbance of the this compound working solution over a wavelength range of 200 nm to 400 nm.
-
Identify the λmax as the wavelength at which the highest absorbance is recorded.
Protocol 2: Determination of Molar Absorptivity (ε) of this compound
Objective: To determine the molar absorptivity of this compound at its λmax.
Materials:
-
This compound standard
-
Solvent (as determined in Protocol 1)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Prepare a series of standard solutions of this compound with known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) by serial dilution of a precisely prepared stock solution.
-
Set the spectrophotometer to the predetermined λmax.
-
Measure the absorbance of each standard solution, starting from the lowest concentration, against a solvent blank.
-
Plot a calibration curve of absorbance versus molar concentration (mol/L).
-
Determine the slope of the calibration curve. According to the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, the slope of the line is equal to the molar absorptivity (ε).
Protocol 3: Quantification of this compound in a Sample
Objective: To determine the concentration of this compound in an unknown sample.
Materials:
-
Sample containing this compound
-
Solvent (as determined in Protocol 1)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare the sample by dissolving it in the chosen solvent and performing any necessary dilutions to ensure the absorbance falls within the linear range of the calibration curve.
-
Set the spectrophotometer to the predetermined λmax.
-
Measure the absorbance of the sample solution against a solvent blank.
-
Calculate the concentration of this compound in the sample using the Beer-Lambert law (A = εbc) and the experimentally determined molar absorptivity (ε), or by interpolating the absorbance value on the previously generated calibration curve.
Experimental Workflow
The general workflow for the UV spectrophotometric analysis of this compound is outlined below.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low absorbance peak | Concentration is too low. | Prepare a more concentrated sample. |
| Incorrect wavelength range scanned. | Ensure the scan range covers the expected UV region (200-400 nm). | |
| Absorbance reading is too high (>2.0) | Concentration is too high. | Dilute the sample. |
| Non-linear calibration curve | Concentrations are outside the linear range of the instrument. | Prepare standards within a narrower concentration range. |
| Presence of interfering substances. | Employ sample purification techniques (e.g., solid-phase extraction) if necessary. | |
| Inconsistent readings | Cuvette is not clean or is scratched. | Use clean, unscratched quartz cuvettes. |
| Air bubbles in the cuvette. | Gently tap the cuvette to dislodge any bubbles before measurement. |
Conclusion
UV spectrophotometry provides a straightforward and reliable method for the detection and quantification of this compound. By following the detailed protocols outlined in these application notes, researchers can accurately determine the concentration of this important metabolite in various samples. The successful application of this technique relies on the careful preparation of standards and samples, the precise determination of the λmax, and the generation of a valid calibration curve for the determination of the molar absorptivity.
References
- 1. Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for quantitation of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H6N4O3 | CID 69726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 708-79-2 | FM08042 | Biosynth [biosynth.com]
- 7. Showing Compound this compound (FDB023107) - FooDB [foodb.ca]
- 8. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
Application Note: Synthesis of Isotopically Labeled 1-Methyluric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are indispensable tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative mass spectrometry. 1-Methyluric acid is a primary metabolite of caffeine and theophylline, and its accurate quantification is crucial for understanding the metabolism of these widely consumed substances. This application note provides a detailed protocol for the synthesis of isotopically labeled this compound, utilizing a chemo-enzymatic pathway starting from an isotopically labeled precursor. The method involves the biotransformation of isotopically labeled theophylline to labeled 1-methylxanthine, followed by enzymatic oxidation to yield the desired product.
Data Summary
The following table summarizes the expected quantitative data from the synthesis of isotopically labeled this compound, starting from [d3-methyl]-theophylline. The data is representative of a typical synthesis and may vary based on experimental conditions.
| Parameter | Value | Method of Analysis |
| Starting Material | [d3-methyl]-Theophylline | Mass Spectrometry |
| Intermediate | [d3-methyl]-1-Methylxanthine | HPLC, Mass Spectrometry |
| Final Product | [d3-methyl]-1-Methyluric Acid | HPLC, Mass Spectrometry, NMR |
| Chemical Purity | >98% | HPLC-UV |
| Isotopic Enrichment | >99% | Mass Spectrometry |
| Overall Yield | Approximately 75-85% | Gravimetric Analysis |
Experimental Workflow Diagram
Caption: Chemo-enzymatic synthesis workflow for isotopically labeled this compound.
Experimental Protocols
Materials and Reagents:
-
Isotopically labeled Theophylline (e.g., [d3-methyl]-Theophylline)
-
Engineered Escherichia coli strain expressing theophylline-specific N-demethylase[1]
-
Luria-Bertani (LB) broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Xanthine Oxidase (from bovine milk)
-
Potassium Phosphate Buffer (pH 7.8)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Deionized Water
-
Preparative and Analytical HPLC systems with UV detectors
-
Mass Spectrometer (e.g., LC-MS/MS or HRMS)
-
NMR Spectrometer
-
Lyophilizer
Protocol 1: Biotransformation of Labeled Theophylline to Labeled 1-Methylxanthine
This protocol is adapted from methods for the biocatalytic production of 1-methylxanthine from theophylline.[1]
-
Culture Preparation: Inoculate a starter culture of the engineered E. coli in LB broth containing the appropriate antibiotic for plasmid maintenance. Incubate overnight at 37°C with shaking.
-
Induction: Inoculate a larger volume of LB broth with the overnight culture. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM and incubate for a further 4-6 hours at 30°C.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Biotransformation Reaction: Resuspend the cell pellet in a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0). Add the isotopically labeled theophylline to the cell suspension. The final concentration of theophylline should be optimized, but a starting point of 1-5 g/L can be used.
-
Incubation: Incubate the reaction mixture at 30°C with gentle agitation. Monitor the conversion of theophylline to 1-methylxanthine by taking periodic samples and analyzing them by HPLC. The reaction is typically complete within 3-5 hours.
-
Reaction Termination and Extraction: Once the reaction is complete, terminate it by centrifuging the mixture to pellet the cells. The supernatant, containing the labeled 1-methylxanthine, is collected for purification.
Protocol 2: Purification of Isotopically Labeled 1-Methylxanthine
-
HPLC System Preparation: Equilibrate a preparative C18 HPLC column with a mobile phase of 95% Water with 0.1% TFA (Solvent A) and 5% Acetonitrile with 0.1% TFA (Solvent B).
-
Sample Injection: Inject the supernatant from Protocol 1 onto the preparative HPLC column.
-
Gradient Elution: Elute the column with a linear gradient of Solvent B, for example, from 5% to 50% over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the peak of 1-methylxanthine, as determined by UV detection (typically around 270 nm).
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the isotopically labeled 1-methylxanthine as a dry powder.
Protocol 3: Enzymatic Oxidation to Isotopically Labeled this compound
This protocol is based on the known enzymatic conversion of 1-methylxanthine to this compound by xanthine oxidase.[2][3]
-
Reaction Setup: Dissolve the lyophilized isotopically labeled 1-methylxanthine in 0.1 M potassium phosphate buffer (pH 7.8).
-
Enzyme Addition: Add xanthine oxidase to the solution. The amount of enzyme will need to be optimized, but a starting point is 1-2 units of enzyme per mg of substrate.
-
Incubation: Incubate the reaction mixture at 37°C. The reaction vessel should be open to the air to ensure an adequate supply of oxygen.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC, observing the disappearance of the 1-methylxanthine peak and the appearance of the this compound peak. The reaction is typically complete within 1-2 hours.
Protocol 4: Final Purification and Characterization
-
Purification: Purify the isotopically labeled this compound from the reaction mixture using the same preparative HPLC method as described in Protocol 2.
-
Lyophilization: Pool the pure fractions containing this compound and lyophilize to obtain the final product as a white powder.
-
Characterization:
-
Mass Spectrometry: Confirm the mass of the isotopically labeled this compound and determine the isotopic enrichment by high-resolution mass spectrometry or LC-MS/MS.
-
NMR Spectroscopy: Acquire 1H and 13C NMR spectra to confirm the chemical structure and the position of the isotopic labels.
-
HPLC-UV: Determine the chemical purity of the final product using an analytical HPLC method with UV detection.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of isotopically labeled this compound. The chemo-enzymatic approach offers a highly specific and efficient route to the target molecule, with the ability to incorporate a variety of isotopic labels depending on the choice of the starting labeled theophylline. The detailed purification and characterization steps ensure a final product of high chemical and isotopic purity, suitable for demanding research applications.
References
Application Notes and Protocols: 1-Methyluric Acid in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyluric acid is a purine derivative and a major metabolite of caffeine and theophylline.[1][2] In the field of metabolomics, it serves as a crucial biomarker for assessing caffeine intake and studying the activity of enzymes involved in its metabolism, primarily cytochrome P450 1A2 (CYP1A2) and xanthine oxidase (XO).[1][3][4] Its quantification in biological fluids, such as urine and plasma, provides valuable insights into individual metabolic phenotypes, dietary habits, and potential drug interactions.[2][5] These application notes provide a comprehensive overview of the utility of this compound in metabolomics studies, complete with detailed experimental protocols and data presentation.
Applications in Metabolomics
-
Biomarker of Caffeine Consumption: The presence and concentration of this compound in biological samples, particularly urine, are strongly correlated with caffeine intake.[6] This makes it a reliable biomarker for objectively assessing coffee and tea consumption in nutritional and epidemiological studies, overcoming the limitations of self-reported data.
-
CYP1A2 Enzyme Activity Phenotyping: The metabolic ratio of different caffeine metabolites, including this compound, can be used to determine the activity of the CYP1A2 enzyme.[3] This is critical in pharmacogenomics, as CYP1A2 is responsible for the metabolism of numerous drugs, and its activity varies significantly among individuals due to genetic polymorphisms.[4]
-
Clinical and Toxicological Studies: Elevated levels of this compound have been associated with certain clinical conditions. For instance, high concentrations in urine can lead to the formation of kidney stones.[7] In toxicology, monitoring this compound can be relevant in studies involving high doses of methylxanthines.
Quantitative Data
The concentration of this compound in human urine can vary significantly based on dietary caffeine intake. The following table summarizes typical concentration ranges observed in metabolomics studies.
| Population/Study Cohort | Sample Type | This compound Concentration (μmol/L) | Reference |
| US Adults (NHANES 2011-2014) | Urine | Median: 56.85 | [8] |
| General US Population (NHANES 2009-2010) | Urine | Median: 58.6 (μmol/L) | [6] |
| Male Subgroup (NHANES) | Urine | Positive correlation with urine flow rate (β coefficient = 0.068, p < 0.001) | [9] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS
This protocol provides a validated method for the quantitative analysis of this compound in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Collection and Preparation
-
Urine Collection: Collect spot or 24-hour urine samples in sterile containers. For long-term storage, samples should be kept at -20°C or lower.[8]
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute 100 µL of urine with 900 µL of a solution containing 5% methanol and 0.05% formic acid in water.[8]
-
Centrifuge the diluted samples at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., Kinetex 1.7 µm XB-C18, 100 x 3.0 mm) is suitable for separation.[8]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute this compound and other metabolites.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode can be used. Negative ion mode may offer slightly better sensitivity for this compound.[5]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound.
-
Precursor Ion (Q1): m/z 181.1 (for [M-H]⁻ in negative mode) or m/z 183.1 (for [M+H]⁺ in positive mode)
-
Product Ion (Q3): A characteristic fragment ion (e.g., m/z 138.0) should be selected after collision-induced dissociation.
-
-
3. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of this compound in a surrogate matrix (e.g., synthetic urine or water) and analyze them alongside the unknown samples.
-
Quantification: Determine the concentration of this compound in the urine samples by interpolating their peak areas against the calibration curve.
-
Normalization: To account for variations in urine dilution, it is recommended to normalize the this compound concentration to the urinary creatinine concentration.
Signaling Pathways and Workflows
The following diagrams illustrate the metabolic pathway of caffeine leading to the formation of this compound and a typical experimental workflow for its analysis.
Caption: Major metabolic pathway of caffeine to this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
- 3. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. enghusen.dk [enghusen.dk]
- 6. Urine excretion of caffeine and select caffeine metabolites is common in the U.S. population and associated with caffeine intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An unusual patient with kidney stones composed of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Differentiating 1-Methyluric Acid from its Isomers: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols and comparative data for the analytical differentiation of 1-methyluric acid (1-MU) from its structural isomers, primarily 3-methyluric acid (3-MU) and 7-methyluric acid (7-MU). The accurate quantification of these isomers is crucial in various fields, including pharmacology, toxicology, and clinical diagnostics, due to their similar structures but potentially different biological activities and metabolic pathways.
This document outlines three primary analytical techniques for the separation and quantification of methyluric acid isomers: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). Each section includes a detailed experimental protocol, a summary of quantitative data, and a workflow diagram to facilitate implementation in a laboratory setting.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust and widely accessible method for the separation of methyluric acid isomers. The separation is typically achieved on a C18 stationary phase with a gradient elution using an acidic mobile phase and an organic modifier.
Quantitative Data
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | ~12.5 | 0.1 ng/injection[1] | 0.3 ng/injection |
| 3-Methyluric Acid | ~10.8 | 0.1 ng/injection | 0.3 ng/injection |
| 7-Methyluric Acid | ~9.5 | 0.1 ng/injection | 0.3 ng/injection |
Note: Retention times are approximate and can vary based on the specific HPLC system, column, and exact mobile phase conditions.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is adapted from the method described by Zydroń et al. (2004) for the extraction of methylxanthines and methyluric acids from urine.[2][3][4]
-
Materials:
-
RP-18 SPE cartridges
-
Methanol
-
Deionized water
-
0.1 M Hydrochloric acid
-
Elution solvent: Chloroform/Isopropanol (80:20, v/v)
-
Nitrogen gas evaporator
-
Mobile phase for reconstitution
-
-
Procedure:
-
Condition the RP-18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Acidify the urine sample to pH 3-4 with 0.1 M HCl.
-
Load 5 mL of the acidified urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 2 mL of the elution solvent (Chloroform/Isopropanol, 80:20, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
2. HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Analytical Column: LiChrosorb RP-18 (7 µm, 250 x 4.6 mm) or equivalent.[2]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in deionized water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 70 30 25 70 30 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm[1]
-
Injection Volume: 20 µL
-
Workflow Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the analysis of methyluric acid isomers, making it ideal for complex biological matrices and low concentration samples.
Quantitative Data
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | ~2.1 | 183.1 | 140.1 |
| 3-Methyluric Acid | ~2.5 | 183.1 | 140.1 |
| 7-Methyluric Acid | ~1.8 | 183.1 | 140.1 |
Note: Retention times and mass transitions are based on the method by Poulsen et al. (2005) and may require optimization for different instruments.[5]
Experimental Protocol
1. Sample Preparation (Dilution)
This simplified protocol is adapted from Poulsen et al. (2005).[5]
-
Materials:
-
Ammonium formate
-
Formic acid
-
Deionized water
-
Internal standard solution (e.g., ¹³C-labeled this compound)
-
-
Procedure:
-
Thaw frozen urine samples and mix thoroughly.
-
Dilute 10 µL of urine with 90 µL of 25 mM ammonium formate buffer (pH 2.75, adjusted with formic acid).
-
Add 10 µL of the internal standard solution.
-
Vortex the mixture.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.
-
Analytical Column: YMC-Pack C30 (3 µm, 50 x 2.1 mm) or equivalent.[5]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.5% Acetic acid in deionized water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 98.5 1.5 1.5 82.0 18.0 5.0 0.0 100.0 7.0 0.0 100.0 7.1 98.5 1.5 | 11.5 | 98.5 | 1.5 |
-
Flow Rate: 0.2 mL/min[5]
-
Column Temperature: 60°C[5]
-
Injection Volume: 10 µL[5]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: 183.1 -> 140.1
-
3-Methyluric Acid: 183.1 -> 140.1
-
7-Methyluric Acid: 183.1 -> 140.1
-
Internal Standard (¹³C-labeled 1-MU): 184.1 -> 141.1
-
-
Note: Dwell times and collision energies should be optimized for the specific instrument.
-
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. enghusen.dk [enghusen.dk]
Application Notes & Protocols: Electrochemical Detection of 1-Methyluric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyluric acid is a primary metabolite of caffeine and theophylline, compounds frequently consumed in beverages and used therapeutically.[1] As a member of the purine family, its concentration in biological fluids can serve as a biomarker for monitoring drug metabolism and diagnosing certain metabolic disorders.[1] Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the determination of this compound, making them highly suitable for clinical and research applications. This document provides an overview of the electrochemical detection of this compound, including a summary of various sensor performances, a detailed experimental protocol, and visualizations of the underlying processes.
Electrochemical Detection Principles
The electrochemical detection of this compound is typically based on its oxidation at the surface of an electrode. By applying a potential, this compound undergoes an electrochemical reaction, generating a measurable current that is proportional to its concentration. Various voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are employed to study and quantify this process. The sensitivity and selectivity of the detection can be significantly enhanced by modifying the electrode surface with nanomaterials, polymers, or other chemical entities that facilitate the electron transfer process.
Performance of this compound Electrochemical Sensors
The choice of electrode material and modification strategy plays a crucial role in the analytical performance of the sensor. The following table summarizes the performance of several reported electrochemical sensors for the detection of uric acid and related compounds, providing a comparative overview of their key analytical parameters. While specific data for this compound is limited, the performance of these uric acid sensors provides a strong indication of the expected analytical capabilities for its methylated analogue.
| Electrode Material/Modification | Detection Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sample Matrix |
| MWCNTs/poly(AHNSA)/GCE | Square Wave Voltammetry | 1 - 100 | 0.024 | Urine[2] |
| CuNW/SPCE | Cyclic Voltammetry | 10 - 2000 | 2 | Urine, Serum[3] |
| PPy/α-Fe2O3 Hybrid | Differential Pulse Voltammetry | 5 - 200 | 1.349 | Not specified[4] |
| MOFdNC/AuNPs&CPE | Not specified | 0.05 - 50 | 0.011 | Milk[5] |
| MC-ZnO/SPCE | Differential Pulse Voltammetry | 20 - 225 | 3.76 | Urine[6] |
| Poly(L-phenylalanine)/GCE | Voltammetry | 2 - 300 | 1 | Urine[7] |
| MWNTs-COOH/MIP/GCE | Linear Sweep Voltammetry | 0.2 - 80 | 0.08 | Not specified[8] |
GCE: Glassy Carbon Electrode, MWCNTs: Multi-Walled Carbon Nanotubes, poly(AHNSA): poly(4-amino-3-hydroxy naphthalene sulfonic acid), CuNW: Copper Nanowires, SPCE: Screen-Printed Carbon Electrode, PPy: Polypyrrole, MOFdNC: Metal-Organic Framework-derived Nanoceria, AuNPs: Gold Nanoparticles, CPE: Carbon Paste Electrode, MC-ZnO: Mesoporous Carbon-Zinc Oxide, MIP: Molecularly Imprinted Polymer.
Detailed Experimental Protocol: Voltammetric Detection of this compound using a Modified Glassy Carbon Electrode
This protocol provides a representative method for the preparation of a modified electrode and the subsequent electrochemical detection of this compound. This example is based on common practices in the field for similar analytes like uric acid.
4.1. Materials and Reagents
-
Glassy Carbon Electrode (GCE)
-
This compound standard
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
Modifying material (e.g., a suspension of multi-walled carbon nanotubes in a suitable solvent)
-
Alumina slurry (0.05 µm) for polishing
-
Deionized water
-
Electrochemical workstation with a three-electrode cell (Working electrode: GCE, Reference electrode: Ag/AgCl, Counter electrode: Platinum wire)
4.2. Electrode Preparation and Modification
-
Polishing: The bare GCE is polished with 0.05 µm alumina slurry on a polishing cloth for 5 minutes to obtain a mirror-like surface.
-
Cleaning: The polished electrode is sonicated in deionized water and then in ethanol for 2 minutes each to remove any residual alumina particles and contaminants. The electrode is then dried under a stream of nitrogen.
-
Modification: A small volume (e.g., 5 µL) of the modifying material suspension is drop-casted onto the cleaned GCE surface.
-
Drying: The modified electrode is allowed to dry at room temperature or in a controlled environment to form a stable film.
4.3. Electrochemical Measurement
-
Cell Assembly: The three-electrode system is assembled in an electrochemical cell containing a known volume of PBS (0.1 M, pH 7.0).
-
Background Scan: A background voltammogram (e.g., DPV or CV) is recorded in the PBS solution to ensure the cleanliness of the system.
-
Standard Addition: A known concentration of this compound standard solution is added to the electrochemical cell.
-
Voltammetric Analysis: The DPV or CV measurement is performed. For DPV, typical parameters could be a potential range from 0.2 V to 0.8 V, a pulse amplitude of 50 mV, and a scan rate of 20 mV/s.
-
Calibration Curve: Steps 3 and 4 are repeated with successive additions of the this compound standard to construct a calibration curve of peak current versus concentration.
-
Sample Analysis: For real sample analysis, the prepared sample is added to the electrochemical cell, and the DPV or CV measurement is recorded. The concentration of this compound is determined from the calibration curve.
Visualizations
The following diagrams illustrate the general workflow of an electrochemical detection experiment and the proposed electrochemical oxidation pathway of this compound.
Caption: General workflow for the electrochemical detection of this compound.
Caption: Proposed electrochemical oxidation pathway of this compound.[9][10]
Conclusion
Electrochemical sensors provide a powerful platform for the rapid and sensitive detection of this compound. The versatility in electrode modification allows for the tailoring of sensor properties to meet the demands of various applications, from therapeutic drug monitoring to metabolic research. The provided protocol and data serve as a valuable resource for researchers and scientists venturing into the electrochemical analysis of this important metabolite.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
- 2. Voltammetric determination of uric acid using multiwall carbon nanotubes coated-poly(4-amino-3-hydroxy naphthalene sulfonic acid) modified glassy carbon electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Polypyrrole/α-Fe2O3 Hybrids for Enhanced Electrochemical Sensing Performance towards Uric Acid [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Sustainable uric acid sensor based on a lab-fabricated electrode modified with rice straw-derived carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltammetric Behavior and its Determination of Uric Acid at biomolecule Modified Electrode [yyhx.ciac.jl.cn]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Comparison of electrochemical and enzymic oxidation of 3-methyluric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] A novel electrochemical biosensor for the detection of uric acid and adenine. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Role of 1-Methyluric Acid in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyluric acid is a purine derivative and a major metabolite of methylxanthines, most notably caffeine and theophylline.[1][2][3] Its formation is intrinsically linked to the activity of key drug-metabolizing enzymes, positioning it as a valuable biomarker in drug metabolism studies. In humans, the metabolic pathway leading to this compound primarily involves N-demethylation of caffeine to 1-methylxanthine, a reaction catalyzed by cytochrome P450 1A2 (CYP1A2), followed by the oxidation of 1-methylxanthine to this compound by xanthine oxidase (XO).[3] Consequently, the levels of this compound in biological fluids, such as urine and plasma, can provide critical insights into the in vivo activity of these enzymes. This is particularly relevant in drug development for assessing potential drug-drug interactions, phenotyping patient populations, and understanding the impact of genetic and environmental factors on drug metabolism.
Application in Drug Metabolism Studies
The primary applications of this compound in drug metabolism studies include:
-
CYP1A2 Phenotyping: The ratio of this compound and other caffeine metabolites in urine is widely used to determine an individual's CYP1A2 enzyme activity.[4][5] This is crucial for predicting the metabolism of other drugs that are substrates of CYP1A2 and for dose adjustments.
-
Xanthine Oxidase (XO) Activity Assessment: The conversion of 1-methylxanthine to this compound is catalyzed by XO. Therefore, the ratio of these two compounds can be used to evaluate XO activity.[5]
-
Drug-Drug Interaction Studies: Co-administration of a new chemical entity with caffeine can reveal its potential to induce or inhibit CYP1A2 activity by monitoring changes in this compound levels.
-
Clinical Research: Aberrant levels of this compound have been associated with certain clinical conditions, such as an increased risk for bladder cancer, and in rare cases, the formation of kidney stones.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data related to the analysis of this compound and its use in drug metabolism studies.
Table 1: Analytical Method Parameters for this compound Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Biological Matrix | Urine, Serum | Urine, Plasma, Serum |
| Sample Preparation | Liquid-liquid extraction, Solid-phase extraction | Protein precipitation, Dilution |
| Column | C8 or C18 | C18 |
| Mobile Phase | Acetate buffer/Methanol gradient | Formic acid in water/Acetonitrile gradient |
| Detection | UV at ~280 nm | Negative ion electrospray ionization, MRM |
| Linearity Range | 1 - 1500 µg/mL (urine) | 1.4 nM - 10 mM (plasma/serum) |
| Limit of Quantification (LOQ) | ~1 µg/mL (urine) | Lower nM range |
| Recovery | >94% | 80 - 120% |
| Inter/Intra-day Variability | < 15% | < 20% |
Data compiled from multiple sources.[8][9][10][11]
Table 2: Caffeine Metabolic Ratios for Enzyme Activity Phenotyping
| Enzyme | Metabolic Ratio | Interpretation |
| CYP1A2 | (AFMU + 1X + 1U) / 17U | A widely used urinary ratio to assess CYP1A2 activity.[4] |
| (17X + 17U) / 137X | Urinary ratio reflecting caffeine 3-demethylation activity.[12] | |
| Xanthine Oxidase (XO) | 1U / (1U + 1X) | Molar ratio in urine for quantitative evaluation of XO catalytic activity.[5] |
Abbreviations: AFMU = 5-acetylamino-6-formylamino-3-methyluracil, 1X = 1-methylxanthine, 1U = this compound, 17U = 1,7-dimethyluric acid, 17X = 1,7-dimethylxanthine (paraxanthine), 137X = 1,3,7-trimethylxanthine (caffeine).
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by HPLC-UV
1. Objective: To determine the concentration of this compound in human urine samples.
2. Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Urine samples
-
This compound standard
-
Methanol (HPLC grade)
-
Ammonium acetate buffer (pH 4.0)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Centrifuge
-
Vortex mixer
3. Sample Preparation (Solid-Phase Extraction):
- Centrifuge urine samples at 3000 x g for 10 minutes to remove particulate matter.
- Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
- Load 1 mL of the urine supernatant onto the conditioned SPE cartridge.
- Wash the cartridge with 3 mL of deionized water to remove interfering substances.
- Elute this compound with 2 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
4. HPLC-UV Analysis:
- Mobile Phase: A gradient of ammonium acetate buffer (A) and methanol (B).
- 0-5 min: 95% A, 5% B
- 5-15 min: Linear gradient to 50% A, 50% B
- 15-20 min: 50% A, 50% B
- 20-25 min: Return to initial conditions (95% A, 5% B)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Column Temperature: 30°C
- UV Detection: 280 nm
5. Quantification:
- Prepare a calibration curve using a series of known concentrations of the this compound standard.
- Analyze the prepared urine samples and the standards using the HPLC method.
- Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: CYP1A2 Phenotyping using a Caffeine Metabolic Ratio
1. Objective: To assess the in vivo activity of CYP1A2 using a urinary caffeine metabolic ratio.
2. Study Design:
- Subjects should abstain from caffeine-containing products for at least 24 hours prior to the test.
- Administer a standard dose of caffeine (e.g., 100-200 mg) to the subjects.
- Collect all urine for a specified period, typically 4-5 hours post-caffeine administration.
- Measure the volume of the collected urine.
3. Sample Analysis:
- Quantify the concentrations of caffeine (137X), paraxanthine (17X), 1-methylxanthine (1X), and this compound (1U), and other relevant metabolites in the collected urine samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS as described in Protocol 1, adapted for all analytes).
4. Data Analysis:
- Calculate the molar concentrations of each metabolite.
- Calculate the desired metabolic ratio. For example, the (AFMU + 1X + 1U) / 17U ratio.
- Compare the calculated ratios between individuals or groups to assess differences in CYP1A2 activity.
Visualizations
Caption: Major metabolic pathway of caffeine leading to the formation of this compound.
Caption: Experimental workflow for CYP1A2 phenotyping using urinary this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H6N4O3 | CID 69726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
- 4. Caffeine metabolic ratios for the in vivo evaluation of CYP1A2, N-acetyltransferase 2, xanthine oxidase and CYP2A6 enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CYP1A2 activity as a risk factor for bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An unusual patient with kidney stones composed of this compound [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of urinary methylhippuric acids using MIL-53-NH2 (Al) metal-organic framework in microextraction by packed sorbent followed by HPLC-UV analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Caffeine Cytochrome P450 1A2 Metabolic Phenotype Does Not Predict the Metabolism of Heterocyclic Aromatic Amines in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyluric Acid as a Potential Biomarker for Kidney Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyluric acid is a major metabolite of caffeine.[1] Emerging evidence suggests its potential role as a biomarker in kidney disease. This purine derivative has been identified as the primary component of certain kidney stones and is implicated in crystalline nephropathy, a condition that can lead to acute kidney injury.[1] Furthermore, metabolomic studies have highlighted alterations in caffeine metabolism as significant in the progression of chronic kidney disease (CKD), indicating that this compound, as a key downstream product, warrants further investigation as a potential biomarker for monitoring kidney function and disease progression.[2][3] These application notes provide a summary of the current understanding of this compound in kidney disease and detailed protocols for its quantification in biological samples.
Data Presentation
While comprehensive quantitative data comparing this compound levels across different stages of chronic kidney disease (CKD) and in comparison to healthy controls are still emerging, existing studies provide valuable insights. A metabolomics study identified caffeine metabolism as a significant pathway in the progression of CKD, noting that two metabolites in this pathway increase as the disease deteriorates.[2][3] Case studies on this compound nephropathy provide clinical context, linking the presence of this compound crystals to severe acute kidney injury.
Table 1: Summary of this compound Findings in Kidney Disease
| Study Type | Patient Population | Key Findings | Reference |
| Metabolomics | 145 CKD participants | Caffeine metabolism is a significant pathway in CKD progression. Two caffeine metabolites were found to increase with the deterioration of the CKD stage. | [2][3] |
| Case Report | 64-year-old female kidney allograft recipient | Developed severe nonobstructive acute kidney injury (serum creatinine: 645 µmol/L). Urine analysis revealed this compound crystals. | [1] |
| Case Report | 36-year-old male | Presented with acute renal failure (serum creatinine: 410 µmol/L). Kidney biopsy confirmed the presence of intratubular this compound crystallites. | [1] |
| Case Report | Patient with a history of rheumatoid arthritis and gout | Formed kidney stones composed of 67% this compound and 33% uric acid, associated with high caffeine intake (8 cups of coffee/day). | [4] |
Signaling and Metabolic Pathways
Caffeine Metabolism and Formation of this compound
This compound is a downstream metabolite of caffeine. The metabolic process is primarily hepatic and involves several key enzymes, most notably Cytochrome P450 1A2 (CYP1A2) and Xanthine Oxidase (XO). Genetic variations in these enzymes can influence the rate of caffeine metabolism and potentially the accumulation of its metabolites.[5][6] In the context of kidney disease, impaired renal clearance can lead to the accumulation of this compound, which, due to its low solubility, can precipitate and form crystals in the renal tubules, leading to tubular injury and inflammation.[1]
Caffeine Metabolism to this compound and Pathological Impact on Kidneys.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Serum/Plasma by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in human serum or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents
-
This compound certified reference standard
-
Isotopically labeled internal standard (e.g., this compound-¹³C,¹⁵N₂)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human serum/plasma (drug-free for calibration standards and quality controls)
-
Microcentrifuge tubes
-
96-well plates
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates
2. Sample Preparation
-
Protein Precipitation (Simpler Method):
-
Thaw serum/plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of serum/plasma.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge before injection into the LC-MS/MS system.
-
-
Solid Phase Extraction (SPE) (More Robust Method):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Dilute 100 µL of serum/plasma with 100 µL of 4% phosphoric acid and add the internal standard.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase.
-
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
This compound: Precursor ion (e.g., m/z 183.1) -> Product ion (optimization required)
-
Internal Standard: Precursor ion -> Product ion
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum sensitivity.
-
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into drug-free serum/plasma.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Experimental Workflow for this compound Quantification.
Conclusion
This compound is a promising biomarker for kidney disease, with evidence linking it to both acute kidney injury through crystal nephropathy and the progression of chronic kidney disease. The provided protocols offer a framework for the accurate and reliable quantification of this compound in biological matrices, which is essential for further clinical research and the potential development of novel diagnostic and prognostic tools for kidney disorders. Further studies with larger patient cohorts are necessary to establish definitive concentration ranges associated with different stages of kidney disease and to fully validate its clinical utility.
References
- 1. This compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profiling identifies the significance of caffeine metabolism in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An unusual patient with kidney stones composed of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caffeine Intake, Plasma Caffeine Level, and Kidney Function: A Mendelian Randomization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High coffee consumption may triple kidney disease risk in some people [medicalnewstoday.com]
Troubleshooting & Optimization
overcoming matrix effects in 1-Methyluric acid LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 1-Methyluric acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.
Q2: What is the most effective way to compensate for matrix effects in this compound analysis?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[3] A SIL-IS, such as this compound-(¹³C₄,¹⁵N₃), co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate normalization of the signal.
Q3: Where can I source a stable isotope-labeled internal standard for this compound?
A3: A commercially available stable isotope-labeled internal standard for this compound is This compound (2,4,5,6-¹³C₄, 99%; 1,3,9-¹⁵N₃, 98%) . This can be sourced from specialized chemical suppliers.
Q4: How do I quantitatively assess the extent of matrix effects in my assay?
A4: The most widely accepted method is the post-extraction spike analysis.[2] This involves comparing the peak area of this compound spiked into a blank, extracted matrix with the peak area of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can be indicative of several issues, including matrix effects that interfere with the chromatography.
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate for this compound. Adding a small amount of formic or acetic acid can improve peak shape. |
| Column Contamination | Implement a robust column washing procedure between injections. If the problem persists, use a guard column or replace the analytical column. |
| Inappropriate Injection Solvent | Reconstitute the final extract in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
Issue 2: Inconsistent or Low Analyte Recovery
This can be caused by inefficient sample preparation or degradation of the analyte.
| Potential Cause | Troubleshooting Step |
| Suboptimal Sample Preparation | Evaluate different sample preparation techniques (Protein Precipitation, LLE, SPE). Refer to the Comparison of Sample Preparation Techniques table below for guidance. |
| Analyte Degradation | Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles. |
| Inefficient Elution in SPE | Test different elution solvents and volumes to ensure complete recovery of this compound from the SPE cartridge. |
Issue 3: Significant Ion Suppression or Enhancement
This is a direct indication of matrix effects.
| Potential Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Optimize the chromatographic gradient to separate this compound from the phospholipid elution zone. Employ a more rigorous sample cleanup method like SPE. |
| High Salt Concentration | Use a sample preparation technique that effectively removes salts, such as SPE or LLE. Simple protein precipitation may not be sufficient. |
| Insufficient Sample Cleanup | Switch from Protein Precipitation to a more selective technique like SPE or LLE. |
| Absence of a Suitable Internal Standard | Incorporate a stable isotope-labeled internal standard for this compound to normalize for signal variations. |
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in minimizing matrix effects. Below is a comparison of common techniques for biological matrices.
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). | Simple, fast, and inexpensive. | Non-selective, may not remove phospholipids or salts effectively, leading to significant matrix effects.[4] | High-throughput screening where some matrix effects can be tolerated. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Can provide cleaner extracts than PPT by removing highly polar and non-polar interferences. | Can be labor-intensive, may have lower recovery for highly polar analytes like this compound, and is more difficult to automate. | Samples where a moderate level of cleanup is required and for analytes with favorable partitioning coefficients. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte. | Highly selective, provides the cleanest extracts, effectively removes phospholipids and salts, leading to minimal matrix effects.[5] Amenable to automation. | More time-consuming and expensive than PPT and LLE. Requires method development to optimize sorbent, wash, and elution steps. | Assays requiring high sensitivity and accuracy, where minimizing matrix effects is critical. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
This is a quick but less clean method suitable for initial screening.
-
To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum
This protocol is adapted from methods for similar polar analytes and provides a much cleaner sample.[5]
-
Pre-treat Sample: To 100 µL of plasma/serum, add 100 µL of 2% phosphoric acid and the internal standard. Vortex to mix.
-
Condition SPE Cartridge: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound with 1 mL of methanol into a clean collection tube.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase for injection.
LC-MS/MS Method Development Guidance
Liquid Chromatography
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.[6]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
Gradient: Start with a low percentage of organic phase (e.g., 2-5%) to retain the polar this compound, followed by a gradient to elute the analyte and then a wash step to clean the column.
Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for methyluric acids.
-
MRM Transitions: These need to be empirically determined by infusing a standard solution of this compound and its stable isotope-labeled internal standard.
-
This compound (MW: 182.13 g/mol ): The precursor ion ([M+H]⁺) will be m/z 183.1. A common fragmentation for similar xanthine structures is the loss of the urea group (NCOH). Based on the fragmentation of theophylline (a dimethylxanthine), a likely product ion would result from the fragmentation of the purine ring.[7][8]
-
This compound-(¹³C₄,¹⁵N₃) (SIL-IS): The precursor ion ([M+H]⁺) will be approximately m/z 190.1. The fragmentation pattern should be similar to the unlabeled compound, resulting in a product ion with a corresponding mass shift.
-
-
Optimization: The collision energy (CE) and other MS parameters should be optimized for each transition to achieve the highest signal intensity.
Visualizations
Caption: Sample preparation and analysis workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. enghusen.dk [enghusen.dk]
- 7. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Methyluric Acid Peak Resolution in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of 1-Methyluric acid during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My this compound peak is showing poor resolution and is co-eluting with other components. What are the initial steps to improve separation?
A: Achieving good resolution for this compound, often analyzed alongside other caffeine metabolites, requires careful optimization of your HPLC method. Here are the primary factors to consider for improving separation:
-
Mobile Phase Composition: The ratio of your aqueous buffer to the organic modifier is a powerful tool for adjusting retention and selectivity. For reversed-phase chromatography of this compound, a common starting point is a mobile phase consisting of an acidic buffer (e.g., acetate or phosphate) and an organic solvent like methanol or acetonitrile.[1]
-
Mobile Phase pH: The pH of your mobile phase is critical as it influences the ionization state of this compound.[2][3] To ensure consistent retention and good peak shape, it is recommended to set the mobile phase pH at least one to two units away from the pKa of the analyte.[4][5] Since uric acid has a pKa around 5.4, a mobile phase pH in the range of 3.0-4.0 is often effective for retaining and resolving this compound.[1]
-
Column Chemistry: The choice of stationary phase significantly impacts selectivity. C18 and C8 columns are commonly used for the analysis of this compound and other methylxanthines.[1] If you are experiencing co-elution, switching between a C18 and a C8 column, or trying a column with a different bonding chemistry (e.g., phenyl), can alter the elution order and improve resolution.
2. Q: I am observing significant peak tailing with my this compound peak. What are the likely causes and how can I fix it?
A: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. Here are the primary causes and their solutions:
-
Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.
-
Solution: Use a modern, end-capped column with minimal silanol activity. Alternatively, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to mask the active silanol sites. Operating at a lower pH (e.g., pH 3-4) will also suppress the ionization of silanol groups, reducing these interactions.[6]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Inadequate Buffering: If the mobile phase pH is not properly buffered, small changes in pH as the sample passes through the column can affect the ionization of the analyte, leading to tailing.
-
Solution: Ensure your buffer concentration is sufficient (typically 10-50 mM) and that the mobile phase pH is within the effective buffering range of your chosen buffer (±1 pH unit from its pKa).[7]
-
3. Q: My this compound peak is fronting. What could be the reason?
A: Peak fronting is less common than tailing but can occur under specific circumstances:
-
Sample Overload: This is the most frequent cause of peak fronting.
-
Solution: Decrease the concentration of your sample or reduce the injection volume.
-
-
Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band can spread and lead to a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than or has a similar strength to the mobile phase.
-
4. Q: Should I use an isocratic or gradient elution for analyzing this compound?
A: The choice between isocratic and gradient elution depends on the complexity of your sample matrix.
-
Isocratic Elution: If you are analyzing this compound with a few other compounds that have similar retention times, an isocratic method (constant mobile phase composition) can be simpler and more reproducible.
-
Gradient Elution: If your sample contains a complex mixture of compounds with a wide range of polarities, such as in the simultaneous analysis of multiple caffeine metabolites, a gradient elution is often necessary.[1][7][8][9] A gradient allows for the separation of both early- and late-eluting compounds in a reasonable timeframe while maintaining good peak shape.
Experimental Protocols
Below are examples of HPLC conditions that have been used for the analysis of this compound, often as part of a mixture of caffeine metabolites. These can serve as a starting point for your method development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Octylsilica (C8), 5 µm, 250 x 4.0 mm i.d.[1] | Pursuit C18, 5 µm, 150 x 4.6 mm[10] | C8, 45°C[1] |
| Mobile Phase | A: Acetate buffer (pH 3.5)B: Methanol[1] | A: 1% Acetic acid in waterB: Methanol[10] | Not specified |
| Elution Mode | Gradient: 5% B to 70% B over 15 min[1] | Isocratic: 90% A : 10% B[10] | Not specified |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[10] | Not specified |
| Detection | UV at 280 nm[1] | UV at 254 nm[10] | Not specified |
| Internal Standard | Isocaffeine[1] | Not specified | Beta-hydroxyethyltheophylline[1] |
Visualizing HPLC Troubleshooting and Method Development
Logical Workflow for Troubleshooting Poor Peak Resolution
Caption: A step-by-step workflow for diagnosing and resolving poor HPLC peak resolution.
Key Factors Influencing Peak Resolution of this compound
Caption: Interrelated factors affecting the HPLC peak resolution of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. moravek.com [moravek.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. What is pKa and how is it related to pH in HPLC mobile phases and sample diluents - FAQ [mtc-usa.com]
- 5. agilent.com [agilent.com]
- 6. silicycle.com [silicycle.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Technical Support Center: Stability of 1-Methyluric Acid in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyluric acid in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal short-term storage conditions for biological samples containing this compound?
A1: For short-term storage (up to 48 hours), it is recommended to keep biological samples such as urine, plasma, and serum at 4°C.[1] Storing urine at room temperature (22°C) is generally acceptable for up to 24 hours, but significant changes in the metabolite profile can occur after 48 hours.[1][2] To minimize degradation, it is always preferable to process samples as quickly as possible or store them at lower temperatures.
Q2: What are the recommended long-term storage conditions for this compound in biological samples?
A2: For long-term storage, freezing samples at -20°C or -80°C is crucial.[3] Studies on caffeine and its metabolites, including purine derivatives structurally related to this compound, have shown good stability in plasma for up to 9 months when stored at -70°C.[4] For urine samples, storage at -80°C is considered the gold standard for maintaining the stability of a wide range of metabolites for extended periods.[5]
Q3: How many freeze-thaw cycles can my samples undergo without compromising the integrity of this compound?
A3: It is critical to minimize the number of freeze-thaw cycles. Each cycle can lead to degradation of metabolites. While some stable analytes can withstand a few cycles, it is best practice to aliquot samples into single-use vials after the initial processing to avoid repeated freezing and thawing.[3] For instance, a study on various serum analytes showed that while many were stable for up to ten freeze-thaw cycles, some, like uric acid, showed significant changes.[6][7][8] Given that this compound is a derivative of uric acid, it is prudent to limit freeze-thaw cycles to a maximum of three.[3]
Q4: Are there any specific preservatives recommended for urine samples to ensure this compound stability?
A4: While preservatives can inhibit microbial growth, they may also interfere with the analysis of certain metabolites. For metabolomics studies, it is generally recommended to avoid preservatives if samples can be promptly frozen.[3] If a preservative is necessary, its effect on the quantification of this compound should be validated. One study found that thymol was effective in maintaining the stability of the urinary metabolome under various conditions.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent this compound concentrations in freshly processed samples. | Incomplete extraction of the analyte from the sample matrix. | Optimize the extraction protocol. Ensure the chosen solvent is appropriate for purine metabolites. A common method involves protein precipitation with methanol or acetonitrile.[4] |
| Degradation during sample collection and initial handling. | Process samples on ice and minimize the time between collection and storage. For blood samples, promptly separate plasma or serum. | |
| Decreasing this compound concentrations in stored samples over time. | Inadequate storage temperature. | Ensure samples are stored at or below -70°C for long-term stability.[4] Verify the temperature of your storage units regularly. |
| Sample degradation due to repeated freeze-thaw cycles. | Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[3] | |
| High variability in this compound levels between aliquots of the same sample. | Improper mixing of the sample before aliquoting. | Thoroughly but gently vortex the sample before dividing it into aliquots to ensure homogeneity. |
| Inconsistent sample collection or processing. | Standardize all pre-analytical procedures, including collection time, fasting state of the subject, and processing steps. |
Quantitative Data Summary
The following tables summarize the stability of related metabolites under various storage conditions, providing an indication of the expected stability for this compound.
Table 1: Stability of Caffeine and its Primary Metabolites in Human Plasma [4]
| Storage Condition | Duration | Analyte Stability |
| Room Temperature | 4 hours | Stable (Accuracy: 94.4% - 114%, Precision: < 13.3%) |
| Autosampler (4°C) | 12 hours | Stable |
| Freeze-Thaw Cycles (-70°C to Room Temp) | 3 cycles | Stable (Accuracy: 97.4% - 113%, Precision: 1.68% - 11.2%) |
| Long-Term Storage (-70°C) | > 6 months | Stable (within 15% of control values) |
Table 2: General Stability of Metabolites in Urine Under Different Short-Term Storage Conditions [5][9]
| Storage Temperature | Duration | Observation |
| 4°C | Up to 24 hours | Most metabolites are stable. |
| -20°C | Up to 24 hours | Most metabolites are stable. |
| ~9°C (Cool Pack) | 24 hours | Some amino acids showed a significant decrease (up to 40%). |
| ~20°C (Room Temp) | 24 hours | Several amino acids and hexose showed a significant decrease (up to 60%). |
Experimental Protocols
Protocol 1: Short-Term and Long-Term Stability Testing of this compound in Plasma/Serum
This protocol is designed to assess the stability of this compound under various storage conditions.
1. Sample Preparation:
-
Pool plasma or serum from multiple donors to create a homogenous sample stock.
-
Spike the pooled sample with a known concentration of this compound if endogenous levels are too low for accurate quantification.
-
Aliquot the sample into multiple small-volume polypropylene tubes to avoid freeze-thaw cycles for the main stock.
2. Stability Conditions to be Tested:
-
Short-Term Stability:
-
Room Temperature (e.g., 20-25°C) for 0, 2, 4, 8, and 24 hours.
-
Refrigerated (4°C) for 0, 24, and 48 hours.
-
-
Freeze-Thaw Stability:
-
Subject aliquots to 1, 2, 3, and 5 freeze-thaw cycles. A single cycle consists of freezing at -80°C for at least 12 hours followed by thawing to room temperature.
-
-
Long-Term Stability:
-
Store aliquots at -20°C and -80°C.
-
Analyze at time 0 and then at 1, 3, 6, and 12 months.
-
3. Analytical Method:
-
Use a validated LC-MS/MS method for the quantification of this compound.
-
Sample Preparation for Analysis:
-
Thaw samples on ice.
-
Perform protein precipitation by adding 3 volumes of ice-cold methanol containing a suitable internal standard (e.g., an isotope-labeled this compound) to 1 volume of plasma/serum.
-
Vortex for 30 seconds and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
4. Data Analysis:
-
Calculate the concentration of this compound at each time point and condition.
-
Express the stability as the percentage of the initial concentration remaining.
-
A compound is generally considered stable if the mean concentration is within ±15% of the initial concentration.
Protocol 2: Urine Sample Collection and Processing for this compound Stability Studies
1. Collection:
-
Collect mid-stream urine in a sterile container.
-
For 24-hour urine collections, keep the collection vessel refrigerated or on ice throughout the collection period.
2. Initial Processing:
-
As soon as possible after collection, centrifuge the urine at 1,500-2,000 x g for 10 minutes at 4°C to remove cells and debris.
-
Transfer the supernatant to a clean polypropylene tube.
3. Aliquoting and Storage:
-
Aliquot the urine supernatant into single-use cryovials.
-
For immediate analysis, store at 4°C for no longer than 24 hours.
-
For long-term storage, freeze immediately at -80°C.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified metabolic pathway of caffeine to this compound.
References
- 1. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Stability of targeted metabolite profiles of urine samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Methyluric Acid Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 1-Methyluric acid using liquid chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the chromatographic separation of this compound.
Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
Answer:
Poor peak shape for this compound is a common issue that can often be resolved by addressing potential chemical and mechanical problems within your HPLC/UPLC system.
-
Chemical Effects:
-
Mobile Phase pH: this compound is an ionizable compound.[1] If the mobile phase pH is close to the pKa of this compound, you may observe peak tailing.[2] It is recommended to adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure consistent ionization and improved peak shape.[1][3][4] For acidic compounds like this compound, a lower pH (around 2.5-4.0) is often beneficial.[5][6][7]
-
Buffer Concentration: Inadequate buffer concentration can lead to pH shifts on the column, causing peak tailing.[8] A buffer concentration of 10-50 mM is typically sufficient for most reversed-phase applications.[9]
-
Secondary Interactions: Peak tailing, particularly for basic compounds, can be caused by interactions with residual silanol groups on the silica-based column packing.[10] Using a highly deactivated, end-capped column can minimize these interactions.[2]
-
-
Mechanical and System Effects:
-
Column Overload: Injecting too much sample can lead to peak fronting.[8] Try diluting your sample and reinjecting.
-
Column Void or Contamination: A void at the column inlet or contamination from previous injections can cause peak distortion.[2][11] Flushing the column with a strong solvent or replacing the column may be necessary.
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.[2]
-
Question: My retention time for this compound is drifting or is not reproducible. What are the possible causes?
Answer:
Retention time instability can compromise the reliability of your analytical method. The following factors are common causes of retention time drift for this compound:
-
Mobile Phase Preparation:
-
Inconsistent pH: As this compound's retention is sensitive to pH, even small variations in mobile phase pH between runs can cause significant shifts in retention time.[12][13] Ensure accurate and consistent pH measurement and adjustment of the aqueous portion of the mobile phase before adding the organic modifier.[9]
-
Changing Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile organic solvent can alter the mobile phase composition over time, leading to retention shifts.[11] It is advisable to prepare fresh mobile phase daily.
-
-
System and Environmental Factors:
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and column chemistry, leading to retention time shifts.[14] Using a column oven will provide a stable temperature environment.
-
Column Equilibration: Insufficient column equilibration time between injections or after a gradient can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Column Health:
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics. If you observe a gradual and irreversible shift in retention time, it may be time to replace the column.
-
Question: I am not getting adequate separation between this compound and other components in my sample. How can I improve the resolution?
Answer:
Improving the resolution between this compound and other analytes involves optimizing the selectivity and efficiency of your chromatographic system.
-
Mobile Phase Optimization:
-
Adjusting Organic Solvent Ratio: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of this compound and may improve its separation from less retained compounds.[9]
-
Changing the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.[15]
-
pH Adjustment: Modifying the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like this compound and other acidic or basic analytes in the mixture.[1][4]
-
-
Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution, where the mobile phase composition is changed over the course of the run, can provide better overall separation than an isocratic method.[14] A shallow gradient around the elution time of this compound can effectively improve its resolution from closely eluting peaks.
-
Stationary Phase Selection:
-
Column Chemistry: If mobile phase optimization is insufficient, consider trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to achieve a different selectivity.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of this compound.
Question: What is a good starting mobile phase for this compound separation on a C18 column?
Answer:
A good starting point for the separation of this compound on a C18 column is a reversed-phase mobile phase consisting of an acidic buffer and an organic modifier.[6][16] A common mobile phase composition is a mixture of acetate or phosphate buffer (pH 3.5-4.0) and acetonitrile or methanol.[5][6][7] The initial ratio of aqueous buffer to organic modifier can be in the range of 95:5 (v/v) to 90:10 (v/v).[5][6]
| Parameter | Recommended Starting Condition |
| Mobile Phase A | 20 mM Potassium Phosphate or Ammonium Acetate, pH adjusted to 3.5 with phosphoric or acetic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Initial Composition | 95% A : 5% B |
| Elution Mode | Isocratic or Gradient |
Question: What is the optimal pH for the mobile phase when analyzing this compound?
Answer:
The optimal pH for separating this compound, an acidic compound, is typically in the acidic range, between pH 2.5 and 4.5.[5][6][7] Operating in this pH range ensures that the carboxyl group of this compound is protonated, leading to increased retention on a reversed-phase column and better peak shape.[3] It is crucial to operate at a pH that is at least 1.5-2 units away from the pKa of this compound to ensure robust and reproducible results.[1][3][4]
Question: Should I use isocratic or gradient elution for this compound analysis?
Answer:
The choice between isocratic and gradient elution depends on the complexity of your sample matrix.
-
Isocratic Elution: If you are analyzing relatively clean samples where this compound and other compounds of interest elute within a narrow retention window, an isocratic method (constant mobile phase composition) is simpler, faster, and often more robust.
-
Gradient Elution: For complex samples containing compounds with a wide range of hydrophobicities, a gradient elution is preferable.[14] A gradient allows for the efficient elution of both polar and non-polar compounds in a single run, improving resolution and reducing analysis time.[5]
Question: What detection wavelength should I use for this compound?
Answer:
This compound has a UV absorbance maximum around 280-290 nm. A detection wavelength of 280 nm is commonly used and provides good sensitivity.[5] However, it is always recommended to determine the optimal wavelength by running a UV scan of a this compound standard in your mobile phase.
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for this compound
This protocol provides a general isocratic method suitable for the analysis of this compound in relatively simple sample matrices.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 20 mM sodium acetate buffer:acetonitrile (95:5, v/v), pH adjusted to 4.0 with acetic acid.[6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 285 nm[6]
-
Run Time: 10 minutes
Protocol 2: Gradient RP-HPLC Method for this compound and Related Metabolites
This protocol is adapted for the simultaneous analysis of this compound and other methyluric acids in more complex biological samples.[5]
-
Column: C8, 250 mm x 4.0 mm, 5 µm particle size[5]
-
Mobile Phase A: 20 mM acetate buffer, pH 3.5[5]
-
Mobile Phase B: Methanol[5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection: UV at 280 nm[5]
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 30 | 70 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A decision tree for troubleshooting common issues in this compound chromatography.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 16. This compound | SIELC Technologies [sielc.com]
addressing co-elution of 1-Methyluric acid with interfering compounds
Welcome to the technical support center for the analysis of 1-Methyluric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to its quantification, particularly when facing challenges with co-eluting interfering compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant analyte?
A1: this compound is a metabolite of caffeine and theophylline. Its measurement in biological fluids like urine and plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring of theophylline, and for assessing caffeine intake. As a purine derivative, it can also be a component in certain types of kidney stones, making it relevant in clinical chemistry.
Q2: What are the most common compounds that co-elute with this compound?
A2: Due to their structural similarity, the most common interfering compounds are other methylxanthines and methyluric acids. These include metabolites of caffeine and theophylline such as 1,3-dimethyluric acid, 1,7-dimethylxanthine, theophylline, and theobromine. Endogenous compounds present in complex biological matrices can also potentially co-elute, depending on the sample preparation and chromatographic method used.
Q3: Why is co-elution a critical issue for the accurate quantification of this compound?
A3: Co-elution leads to overlapping chromatographic peaks, making it impossible to distinguish the signal of this compound from that of the interfering compound. This results in an overestimation of the analyte concentration, leading to inaccurate pharmacokinetic data and potentially incorrect clinical interpretations. In mass spectrometry, co-eluting compounds can also cause ion suppression, where the presence of an interfering molecule reduces the ionization efficiency of the target analyte, leading to an underestimation of its concentration.
Troubleshooting Guide: Resolving Co-elution
This guide addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Poor chromatographic resolution between this compound and an unknown interfering peak.
Question: My chromatogram shows a poorly resolved peak for this compound. How can I identify the cause and improve the separation?
Answer: Poor resolution is a common challenge when analyzing structurally similar compounds like methylxanthines. A systematic approach to optimizing your chromatographic method is the most effective way to solve this issue.
Troubleshooting Workflow
Caption: A workflow for systematically troubleshooting poor peak resolution.
Follow these steps to improve separation:
-
Optimize the Mobile Phase:
-
Adjust pH: The ionization state of this compound and potential interferences can be altered by changing the mobile phase pH. Using pH modifiers like formic acid or acetic acid is recommended. A common starting point is a pH of 3.5 using an acetate buffer. Experiment with small pH adjustments (e.g., ±0.5 units) to see the effect on selectivity.
-
Change Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different properties and can alter elution patterns and selectivity.
-
Modify Gradient Profile: If using a gradient, try making it shallower (i.e., decrease the rate of change in organic solvent percentage). This provides more time for compounds to interact with the stationary phase, often improving the resolution of closely eluting peaks.
-
-
Evaluate the Stationary Phase (HPLC Column):
-
Standard C18 columns are widely used, but alternative chemistries can provide different selectivity. If co-elution persists on a C18 column, consider switching to a Phenyl-Hexyl or a Polar-Embedded column. These phases offer different interaction mechanisms (e.g., π-π interactions) that can effectively resolve structurally similar analytes.
-
-
Adjust Instrumental Parameters:
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.
-
Change Column Temperature: Temperature affects mobile phase viscosity and analyte interactions with the stationary phase. Systematically test different temperatures (e.g., 30°C, 40°C, 50°C) to find the optimum for your separation.
-
Issue 2: Interference persists despite chromatographic optimization.
Question: I have optimized my HPLC method, but I still have an interfering peak. What are my next steps?
Answer: If chromatographic optimization is insufficient, the issue may lie with the sample matrix or the detection method's specificity.
-
Enhance Sample Preparation:
-
The goal of sample preparation is to remove as many matrix components as possible while efficiently recovering your analyte. If you are using a simple "dilute-and-shoot" or protein precipitation method, consider implementing a more rigorous technique like Solid-Phase Extraction (SPE).
-
Solid-Phase Extraction (SPE): Use a polymeric SPE sorbent that can effectively bind this compound and related metabolites while allowing interfering substances to be washed away. A well-developed SPE method can significantly clean up a sample, removing many potential interferences before the sample is even injected.
-
-
Utilize Mass Spectrometry (LC-MS/MS):
-
Mass spectrometry provides an additional layer of selectivity beyond chromatography. By using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, you can selectively detect this compound even if it co-elutes with another compound, provided they do not have the same precursor and product ion masses.
-
Selectivity Check: It's crucial to ensure that metabolites of your analyte do not break down into the parent analyte in the mass spectrometer's source, as this can still lead to artificially high results.
-
Experimental Protocols & Data
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is an example for extracting this compound and other methylxanthines from a biological fluid like urine or plasma.
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Methodology:
-
Pre-treatment: Centrifuge the sample (e.g., 1 mL of urine) to remove particulates. Dilute the supernatant with an acidic buffer (e.g., 2% formic acid in water).
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and related compounds using a stronger organic solvent (e.g., 1 mL of methanol).
-
Dry-down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase. The sample is now ready for injection.
Protocol 2: Example LC-MS/MS Method
This method is designed for the selective detection and quantification of this compound.
Table 1: LC Method Parameters
| Parameter | Setting |
|---|---|
| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B for 1 min, ramp to 70% B over 8 min, hold 1 min |
Table 2: MS/MS Parameters (MRM Transitions) These are example transitions and should be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| This compound | 183.1 | 140.0 | Positive (ESI+) |
| 1,7-Dimethylxanthine | 181.1 | 124.1 | Positive (ESI+) |
| Theophylline | 181.1 | 124.1 | Positive (ESI+) |
| Caffeine (IS) | 195.1 | 138.1 | Positive (ESI+) |
Note: 1,7-Dimethylxanthine and Theophylline are isomers and often share the same MRM transitions, making chromatographic separation between them essential for accurate quantification.
improving sensitivity of 1-Methyluric acid detection in complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of 1-methyluric acid (1-MUA) detection in complex biological matrices such as urine, plasma, and serum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is a purine metabolite. It is one of the three main metabolites of theophylline and is also formed from the metabolism of caffeine by enzymes like CYP1A2 and xanthine oxidase.[1][2] Monitoring its levels is crucial for pharmacokinetic studies of these drugs and can be a marker for abnormal purine metabolism or even certain types of kidney stones.[1][2]
Q2: What are the most common analytical methods for detecting this compound?
A2: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[3][4] LC-MS/MS is generally preferred for its superior sensitivity and selectivity, especially in complex matrices.[4][5] Electrochemical biosensors are also an emerging technology for sensitive detection.[6][7]
Q3: What are the main challenges in detecting this compound in biological samples?
A3: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous components from biological fluids (like salts, phospholipids, and proteins) can interfere with the ionization of 1-MUA in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[5][8]
-
Low Concentrations: 1-MUA may be present at very low concentrations, requiring highly sensitive analytical methods and efficient sample preparation to remove interferences.[3][4]
-
Sample Complexity: The intricate nature of biofluids necessitates robust sample cleanup procedures to prevent clogging of analytical columns and to reduce matrix effects.[9][10]
Q4: How does sample preparation affect the sensitivity of the analysis?
A4: Sample preparation is critical for success.[9] An effective sample preparation strategy extracts and concentrates the analyte (1-MUA) while removing interfering components from the sample matrix.[9][11] This cleanup reduces matrix effects, improves signal-to-noise ratio, and ensures the longevity and reliability of the analytical column and detector.[8][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q1: I am observing low signal intensity or poor sensitivity for 1-MUA. What are the possible causes and solutions?
A1: Low sensitivity can stem from several factors related to sample preparation, chromatography, or mass spectrometry settings.
-
Inefficient Sample Extraction: Your sample preparation method may not be effectively recovering 1-MUA. Solid Phase Extraction (SPE) is a highly effective technique with reported high extraction recoveries.[3]
-
Solution: Optimize the SPE protocol, ensuring the correct sorbent, pH, and elution solvent are used. Consider protein precipitation or liquid-liquid extraction as alternatives, but be aware they may be less clean.
-
-
Matrix Suppression: Components from your sample matrix may be co-eluting with 1-MUA and suppressing its ionization in the MS source.[5][8]
-
Solution:
-
Improve Chromatographic Separation: Modify the HPLC gradient to better separate 1-MUA from interfering compounds.[8]
-
Enhance Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove matrix components.[3]
-
Dilute the Sample: Simple dilution (e.g., 1:1 or 1:3) can reduce the concentration of interfering components, though this may not be feasible if 1-MUA concentrations are already very low.[8][9]
-
-
-
Suboptimal MS Parameters: The settings for the electrospray ionization (ESI) source may not be optimal for 1-MUA.
Q2: My results show high variability between replicate injections. What could be the cause?
A2: High variability often points to issues with sample preparation consistency or instrument stability.
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Use an automated sample preparation system if available. If performing manually, ensure precise and consistent execution of each step, particularly pipetting and evaporation. Using an internal standard can help correct for variability.[3]
-
-
Instrument Instability: Fluctuations in the LC pump pressure or MS source can cause inconsistent readings.
-
Solution: Equilibrate the LC-MS system thoroughly before starting the analysis. Monitor system suitability by injecting a standard sample periodically throughout the run.
-
Q3: How can I confirm that matrix effects are impacting my analysis?
A3: There are established methods to detect and quantify matrix effects.
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a 1-MUA standard into the LC eluent after the column, while injecting a blank matrix extract. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[8]
-
Post-Extraction Spike: This quantitative method compares the signal response of 1-MUA in a clean solvent to its response in a blank matrix sample that has been spiked with the analyte after the extraction process.[5][8] The ratio of these responses, known as the matrix factor, quantifies the extent of the matrix effect.[5]
// Nodes start [label="Low Sensitivity Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sample_prep [label="Evaluate Sample\nPreparation", fillcolor="#FBBC05", fontcolor="#202124"]; check_lc [label="Optimize LC\nSeparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ms [label="Optimize MS\nParameters", fillcolor="#34A853", fontcolor="#FFFFFF"];
spe [label="Implement/Optimize\nSolid Phase Extraction (SPE)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dilute [label="Dilute Sample\n(if concentration allows)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
gradient [label="Modify Gradient\nProfile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; column [label="Try Different\nColumn Chemistry", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
source_opt [label="Tune ESI Source\n(Voltage, Gas, Temp)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mrm [label="Verify MRM\nTransitions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
end_node [label="Sensitivity Improved", shape=egg, fillcolor="#FFFFFF", fontcolor="#34A853", style="filled, dashed", color="#34A853"];
// Edges start -> {check_sample_prep; check_lc; check_ms} [arrowhead=vee];
check_sample_prep -> {spe, dilute} [label="Issue:\nInefficient Extraction\nor High Matrix", arrowhead=vee]; check_lc -> {gradient, column} [label="Issue:\nCo-elution with\nInterferences", arrowhead=vee]; check_ms -> {source_opt, mrm} [label="Issue:\nSuboptimal\nIonization", arrowhead=vee];
{spe, dilute, gradient, column, source_opt, mrm} -> end_node [style=dashed, arrowhead=empty]; } } Caption: A logical workflow for troubleshooting low sensitivity in 1-MUA detection.
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is adapted from a method for determining methyluric acids in biological fluids and is suitable for urine or plasma.[3]
Materials:
-
Oasis HLB SPE cartridges
-
Methanol (HPLC grade)
-
Acetate buffer (pH 3.5)
-
Deionized water
-
Vortex mixer and centrifuge
Procedure:
-
Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading:
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Elution: Elute the this compound and other analytes from the cartridge using 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for 1-MUA Detection
This protocol provides a starting point for developing an LC-MS/MS method. Parameters should be optimized for your specific instrument and application.
Instrumentation:
-
HPLC or UPLC system (e.g., Agilent 1260 series)[12]
-
Triple Quadrupole (QqQ) Mass Spectrometer (e.g., Agilent 6430 Series) with an ESI source[12]
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm).[14]
-
Mobile Phase A: 0.06% Acetic Acid in Water.[12]
-
Mobile Phase B: 0.06% Acetic Acid in Acetonitrile.[12]
-
Flow Rate: 0.2 - 0.5 mL/min.[13]
-
Gradient: Develop a gradient to separate 1-MUA from other caffeine metabolites and matrix components (e.g., 5% B to 70% B over 10 minutes).
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode. Negative mode has been shown to offer good sensitivity.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 1-MUA:
-
Negative Ion Mode: Precursor ion m/z 181 → Product ion m/z 138.[4]
-
-
Source Parameters (to be optimized):
Quantitative Data Summary
The following tables summarize key quantitative data from cited literature to aid in method selection and performance evaluation.
Table 1: Comparison of Analytical Methods for this compound
| Parameter | HPLC-UV[3] | LC-MS/MS[4] |
|---|---|---|
| Principle | UV Absorbance | Mass-to-Charge Ratio |
| Detection Limit (LOD) | ~10 ng/mL | ~25 nM (~4.5 ng/mL) |
| Sample Volume | 40-100 µL | Urine diluted 10-fold |
| Analysis Time | ~15 min | ~11.5 min |
| Selectivity | Moderate | High |
| Susceptibility to Matrix | Low to Moderate | High |
Table 2: Sample Preparation Performance
| Method | Matrix | Analyte | Recovery Rate | Reference |
|---|---|---|---|---|
| Solid Phase Extraction (Oasis HLB) | Blood Serum | This compound | 89% - 106% | [3] |
| Solid Phase Extraction (Oasis HLB) | Urine | this compound | 89% - 106% |[3] |
Signaling & Metabolic Pathways
// Nodes caffeine [label="Caffeine", fillcolor="#FFFFFF", fontcolor="#202124"]; paraxanthine [label="Paraxanthine\n(1,7-Dimethylxanthine)", fillcolor="#FFFFFF", fontcolor="#202124"]; methylxanthine1 [label="1,7-Dimethyluric Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; methylxanthine7 [label="7-Methylxanthine", fillcolor="#FFFFFF", fontcolor="#202124"]; mua1 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled, rounded"];
// Invisible nodes for enzyme labels cyp1a2_node [label="CYP1A2", shape=plaintext, fontcolor="#4285F4"]; xo_node1 [label="Xanthine Oxidase", shape=plaintext, fontcolor="#34A853"]; cyp1a2_node2 [label="CYP1A2", shape=plaintext, fontcolor="#4285F4"]; xo_node2 [label="Xanthine Oxidase", shape=plaintext, fontcolor="#34A853"];
// Edges caffeine -> paraxanthine; paraxanthine -> methylxanthine1; paraxanthine -> methylxanthine7; methylxanthine7 -> mua1;
// Enzyme Labels on Edges caffeine -> cyp1a2_node [arrowhead=none, style=dotted]; cyp1a2_node -> paraxanthine [style=dotted];
paraxanthine -> xo_node1 [arrowhead=none, style=dotted]; xo_node1 -> methylxanthine1 [style=dotted];
paraxanthine -> cyp1a2_node2 [arrowhead=none, style=dotted]; cyp1a2_node2 -> methylxanthine7 [style=dotted];
methylxanthine7 -> xo_node2 [arrowhead=none, style=dotted]; xo_node2 -> mua1 [style=dotted]; } } Caption: Key metabolic pathway from caffeine to this compound via key enzymes.[1]
References
- 1. This compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. enghusen.dk [enghusen.dk]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Wearable Electrochemical Biosensor Utilizing Functionalized Ti3C2Tx MXene for the Real-Time Monitoring of Uric Acid Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
- 10. Sample collection and preparation of biofluids and extracts for liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix Effects | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
- 14. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
preventing degradation of 1-Methyluric acid during sample processing
Welcome to the technical support center for 1-Methyluric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a purine derivative and one of the primary metabolites of caffeine and theophylline in humans. It belongs to a class of organic compounds known as xanthines. The presence and concentration of this compound in biological fluids, such as urine and blood, are often analyzed to study caffeine metabolism.
Q2: Why is it crucial to prevent the degradation of this compound in samples?
A2: Preventing the degradation of this compound is essential for accurate quantification in metabolic and clinical studies. Degradation can lead to falsely low measurements, impacting the interpretation of experimental results, biomarker discovery, and understanding of metabolic pathways.
Q3: What are the main factors that cause the degradation of this compound?
A3: The stability of drug metabolites like this compound in biological samples is influenced by several factors. These include temperature, pH, exposure to light, oxidation, and enzymatic degradation. For instance, purine derivatives can be sensitive to formaldehyde, which may cause them to dissolve.
Q4: What are the ideal short-term and long-term storage conditions for samples containing this compound?
A4: For uric acid and its derivatives, samples (serum or plasma) are stable for up to 3 days at room temperature (20-25°C) and for 7 days at 4-8°C. For long-term storage, freezing at -20°C is recommended, which keeps the sample stable for up to six months, with even longer stability at -70°C. Powdered this compound is stable for 3 years at -20°C.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
Q: My measured this compound concentrations are consistently lower than expected. What could be the problem?
A: Consistently low readings often point to sample degradation. Consider the following potential causes:
-
Improper Storage Temperature: Storing samples at room temperature for extended periods or undergoing multiple freeze-thaw cycles can lead to degradation. Ensure samples are promptly frozen at -20°C or below for long-term storage.
-
Incorrect pH: The pH of the sample can significantly affect stability. For urine samples, it is recommended to add NaOH to maintain an alkaline environment and prevent the precipitation of uric acid.
-
Oxidation: this compound, like uric acid, can be susceptible to oxidation. Minimize exposure to air and consider adding antioxidants if compatible with your analytical method.
-
Interference in Analytical Method: If using a uricase-based measurement method, substances like citric acid (found in some blood collection tubes) can interfere with the assay by scavenging hydrogen peroxide, a key intermediate, leading to falsely low results.
Q: I am observing high variability between my sample replicates. Could degradation be the cause?
A: Yes, inconsistent sample handling can lead to variable degradation rates and, consequently, high variability in results.
-
Inconsistent Processing Time: Ensure that all samples are processed from collection to storage within a consistent and minimal timeframe.
-
Differential Exposure to Light: Some compounds are light-sensitive. Protect samples from direct light exposure during collection and processing. While specific data on this compound's photosensitivity is limited, it is a good general practice for ensuring analyte stability.
Q: How can I minimize enzymatic degradation in my samples?
A: Enzymatic activity can persist in biological samples even after collection.
-
Rapid Freezing: Promptly freezing the samples is the most effective way to halt most enzymatic activity.
-
Enzyme Inhibitors: If your experimental design allows, consider adding a broad-spectrum enzyme inhibitor cocktail to your samples immediately after collection. However, you must validate that the inhibitors do not interfere with your analytical assay.
-
pH Adjustment: Adjusting the pH of the sample can help to inactivate pH-sensitive enzymes.
Data Presentation
The stability of uric acid, a closely related compound, is highly dependent on temperature and pH. The following table summarizes the stability of uric acid in serum/plasma under various conditions, which can serve as a proxy for estimating the stability of this compound.
| Storage Condition | Temperature | Duration of Stability | Reference |
| Room Temperature | 20-25°C | Up to 3 days | |
| Refrigerated | 4-8°C | Up to 7 days | |
| Frozen | -20°C | Up to 6 months | |
| Deep Frozen | -70°C or below | > 6 months |
Experimental Protocols
Protocol: Blood Sample Collection and Processing for this compound Analysis
-
Sample Collection: Collect whole blood in tubes containing EDTA or heparin as an anticoagulant. Avoid using tubes with citric acid if employing a uricase-based assay.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at 1000-2000 x g for 15 minutes at 4°C to separate plasma from blood cells.
-
Plasma Aliquoting: Immediately transfer the plasma supernatant to new, clearly labeled polypropylene tubes. Aliquot the plasma into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: For short-term storage, keep the plasma samples at 4°C for no longer than 7 days. For long-term storage, immediately freeze the aliquots at -80°C.
Protocol: Urine Sample Collection and Processing
-
Alkalinization: To prevent the precipitation of uric acid and its derivatives, add a sufficient amount of sodium hydroxide (NaOH) to the collection container to maintain an alkaline pH.
-
Collection: Collect a 24-hour or spot urine sample in the prepared container.
-
Measurement and Aliquoting: Measure the total volume (for 24-hour collections) and aliquot the urine into smaller, labeled tubes.
-
Storage: Store the urine aliquots at -20°C or lower until analysis.
Visualizations
Factors Leading to this compound Degradation
The following diagram illustrates the key factors that can contribute to the degradation of this compound in a biological sample.
Caption: Key environmental and biological factors that can cause the degradation of this compound.
Recommended Workflow for Sample Processing
This diagram outlines the recommended workflow to minimize degradation during sample collection and processing.
dealing with variability in 1-Methyluric acid immunoassay results
Welcome to the technical support center for the 1-Methyluric acid immunoassay kit. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound is a purine derivative and a metabolite of caffeine.[1][2] It is formed in the liver by the cytochrome P450 enzyme system and is excreted in the urine.[1] Measuring this compound can be important in pharmacokinetic studies of caffeine and other methylxanthines.[2][3] Additionally, it has been identified as a component of some kidney stones and may be relevant in certain nephropathies.[2][4]
Q2: What is the principle of this immunoassay?
This is a competitive immunoassay. In this format, this compound present in the sample competes with a fixed amount of labeled this compound for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.[5]
Q3: What are the most common sources of variability in this assay?
Variability in immunoassay results can arise from several factors, including:
-
Pipetting errors: Inconsistent volumes of samples, standards, or reagents.[6][7]
-
Improper sample handling: Inadequate collection, storage, or preparation of samples.[8]
-
Temperature fluctuations: Inconsistent incubation temperatures.[7][9][10]
-
Inadequate washing: Insufficient removal of unbound reagents.[11][12][13][14]
-
Reagent preparation errors: Incorrect dilution of reagents.[15][16]
-
Lot-to-lot variance: Differences in reagent performance between different kit lots.[17][18]
Q4: How should I prepare my samples?
Proper sample handling is crucial for accurate results.[8]
-
Serum: Collect blood in a serum separator tube. Allow the blood to clot for at least 30 minutes before centrifuging at 1,000 x g for 10 minutes. The resulting serum can be used immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect blood using EDTA as an anticoagulant. Centrifuge at 1,000 x g for 10 minutes within 30 minutes of collection. The plasma can be used immediately or stored as described for serum.
-
Urine: Urine samples should be centrifuged to remove particulate matter and can be stored at -20°C or lower if not analyzed immediately.
-
Cell Culture Supernatants: Centrifuge to remove cells and debris. The supernatant can be used directly or stored at -80°C.[8]
Troubleshooting Guides
Issue 1: High Background
A high background is characterized by high optical density (OD) readings in the zero standard (blank) wells, which can obscure the true signal from the samples.[10][11][13][14]
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time during washes. Ensure complete aspiration of wash buffer after each step.[11][12][13][14] |
| Contaminated Reagents | Use fresh, clean reagents. Ensure that the TMB substrate is colorless before use.[6][11] |
| Improper Blocking | Increase the blocking incubation time or consider using a different blocking buffer if provided as an option.[12][13] |
| High Reagent Concentration | Ensure all reagents are diluted according to the kit protocol.[6] |
| Extended Incubation Time | Adhere strictly to the incubation times specified in the protocol.[15] |
| Light Exposure | Protect the TMB substrate and the plate from light during incubation.[11][15] |
Issue 2: No or Weak Signal
This issue arises when the expected signal is absent or significantly lower than anticipated, potentially leading to false-negative results.[6][10][19][20]
| Possible Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Verify the expiration dates of all kit components and ensure they have been stored at the recommended temperature.[15][16] |
| Omission of a Reagent | Carefully review the protocol to ensure all steps were followed in the correct order and no reagents were missed.[9] |
| Incorrect Reagent Preparation | Double-check all dilution calculations and ensure reagents were prepared correctly.[16] |
| Insufficient Incubation Time | Ensure that all incubation steps are carried out for the full recommended duration.[9] |
| Analyte Concentration Below Detection Limit | The concentration of this compound in the sample may be too low for the assay to detect.[20] Consider concentrating the sample if possible. |
| Incompatible Sample Matrix | Some sample types may contain interfering substances.[20] |
Issue 3: High Variability (Poor Reproducibility)
High variability is indicated by a high coefficient of variation (CV) between replicate wells. A CV of ≤ 20% is generally considered acceptable.[21]
| Possible Cause | Recommended Solution |
| Pipetting Inconsistency | Ensure proper pipetting technique. Use calibrated pipettes and fresh tips for each sample and reagent.[6][7] |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the wells.[12] |
| Temperature Gradients | Ensure the plate is incubated at a uniform temperature. Avoid stacking plates in the incubator.[22] |
| Edge Effects | This can be caused by uneven temperature or evaporation. Use a plate sealer during incubations and ensure the plate is at room temperature before starting.[10][22] |
| Bubbles in Wells | Ensure there are no air bubbles in the wells before reading the plate, as they can interfere with the optical density readings.[16] |
Issue 4: Poor Standard Curve
A poor standard curve can result from issues with the preparation of the standards or the overall assay procedure.
| Possible Cause | Recommended Solution |
| Improper Standard Dilution | Carefully re-check the dilution calculations and pipetting technique used for preparing the standard curve. |
| Degraded Standards | Ensure the standards have been stored correctly and have not undergone multiple freeze-thaw cycles.[22] |
| Incorrect Curve Fitting | Use the recommended curve-fitting model for data analysis, typically a four-parameter logistic (4-PL) fit for competitive immunoassays.[23] |
| Outliers | Identify and potentially exclude any obvious outliers in the standard curve data points. |
Experimental Protocols
Standard Dilution Protocol
-
Reconstitute the Standard: Briefly centrifuge the vial of lyophilized this compound standard. Add the volume of diluent specified in the kit manual to achieve the stock concentration. Mix gently and allow it to sit for 10-15 minutes to ensure complete reconstitution.
-
Prepare Serial Dilutions:
-
Label a set of microcentrifuge tubes for each standard point.
-
Pipette the specified volume of assay diluent into each tube.
-
Transfer the appropriate volume from the stock standard to the first tube to create the highest standard concentration. Mix thoroughly by vortexing.
-
Perform a serial dilution by transferring the specified volume from the previous tube to the next, mixing thoroughly at each step.
-
General Immunoassay Workflow
The following diagram illustrates the general workflow for a competitive immunoassay.
Competitive Immunoassay Workflow
Logical Troubleshooting Flowchart
If you are experiencing issues with your assay, follow this logical troubleshooting guide.
Troubleshooting Decision Tree
References
- 1. This compound | 708-79-2 | FM08042 | Biosynth [biosynth.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. novateinbio.com [novateinbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cusabio.com [cusabio.com]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 11. sinobiological.com [sinobiological.com]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. arp1.com [arp1.com]
- 14. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 15. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. biomatik.com [biomatik.com]
- 17. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 20. arp1.com [arp1.com]
- 21. mybiosource.com [mybiosource.com]
- 22. bosterbio.com [bosterbio.com]
- 23. ELISA Data Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: High-Throughput 1-Methyluric Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-throughput analysis of 1-methyluric acid. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed?
A1: this compound is a metabolite of caffeine and theophylline.[1][2][3] Its analysis is important in various research areas, including pharmacokinetic studies, drug metabolism, and as a potential biomarker for certain health conditions, such as kidney stone formation.[4][5][6]
Q2: What are the common analytical techniques for this compound analysis?
A2: High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common techniques for the quantitative analysis of this compound in biological matrices.[7] LC-MS/MS is particularly suited for high-throughput analysis due to its high sensitivity and selectivity.
Q3: What are suitable internal standards for this compound analysis?
A3: Isotope-labeled this compound (e.g., this compound-¹³C₄,¹⁵N₃) is the ideal internal standard as it closely mimics the analyte's behavior during sample preparation and analysis. If an isotope-labeled standard is unavailable, structurally similar compounds like other methylxanthines (e.g., isocaffeine, 8-chlorotheophylline) or compounds with similar physicochemical properties can be considered after thorough validation.[7]
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, such as ion suppression or enhancement in LC-MS/MS, can be minimized by optimizing sample preparation to remove interfering substances.[8] This can be achieved through techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation. Diluting the sample can also help reduce matrix effects, though this may compromise sensitivity.
Troubleshooting Guide
This guide addresses specific problems that may arise during the high-throughput analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary.[9] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Secondary Interactions with Column | Use a mobile phase additive (e.g., a small percentage of formic acid) to minimize secondary interactions. |
| Column Degradation | Replace the analytical column. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Air Bubbles in the Pump | Purge the pump to remove any trapped air bubbles.[8] |
| Fluctuations in Column Temperature | Ensure the column oven is maintaining a stable temperature.[9] |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure proper mixing. |
| Column Equilibration Issues | Ensure the column is adequately equilibrated with the mobile phase before each injection.[8] |
| Leaks in the LC System | Check for any leaks in the system, particularly around fittings and connections. |
Issue 3: Low Signal Intensity or No Peak Detected
| Potential Cause | Recommended Solution |
| Sample Degradation | Prepare fresh samples and standards. Store them at appropriate temperatures (e.g., 2-8°C or -20°C).[1] |
| Incorrect Mass Spectrometer Settings | Verify the mass spectrometer parameters, including the specific transitions (MRM) for this compound and the ion source settings (e.g., capillary voltage, gas flow).[8] |
| Ion Suppression | Dilute the sample, optimize the sample preparation method to remove interfering components, or try a different chromatographic method to separate the analyte from the interfering matrix components.[8] |
| Clogged ESI Needle or Orifice | Clean the ESI needle and the mass spectrometer orifice according to the manufacturer's instructions. |
| Low Analyte Concentration | Concentrate the sample or use a more sensitive instrument if the analyte concentration is below the limit of detection. |
Issue 4: High Background Noise or Contamination
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phase daily.[10] |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject blank samples between high-concentration samples.[9] |
| Contamination from Sample Collection or Preparation | Use clean collection tubes and labware. Ensure proper handling to avoid cross-contamination. |
| Leaching from Plasticware | Use polypropylene or glass tubes and vials to minimize leaching of plasticizers. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for protein precipitation from plasma or serum samples, a common and effective method for high-throughput analysis.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., isotope-labeled this compound in methanol) to each sample, vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are suggested starting parameters for an LC-MS/MS method for this compound analysis. Optimization will be required for specific instrumentation and applications.
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by direct infusion of a this compound standard |
| Collision Energy | To be optimized for the specific MRM transition |
Quantitative Data Summary
The following table summarizes performance data from a published HPLC-UV method for methyluric acids, which can serve as a reference for expected performance.[7]
| Analyte | Linearity Range (ng/µL) | Detection Limit (ng/injection) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Recovery (%) |
| This compound | up to 5 | 0.1 | < 4.3 | < 4.3 | 89-106 |
| 7-Methyluric Acid | up to 5 | 0.1 | < 4.3 | < 4.3 | 89-106 |
| 1,3-Dimethyluric Acid | up to 5 | 0.1 | < 4.3 | < 4.3 | 89-106 |
| 1,7-Dimethyluric Acid | up to 5 | 0.1 | < 4.3 | < 4.3 | 89-106 |
| 1,3,7-Trimethyluric Acid | up to 5 | 0.1 | < 4.3 | < 4.3 | 89-106 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. This compound | 708-79-2 | FM08042 | Biosynth [biosynth.com]
- 2. This compound | C6H6N4O3 | CID 69726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
- 4. This compound Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An unusual patient with kidney stones composed of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. zefsci.com [zefsci.com]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
reducing analytical variability in 1-Methyluric acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical variability during the quantification of 1-methyluric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound quantification?
A1: The most significant sources of variability in this compound quantification typically arise from three main areas:
-
Sample Preparation: Inconsistent extraction recovery, matrix effects from complex biological samples (e.g., urine, plasma), and the introduction of contaminants can all lead to variability.
-
Chromatographic Separation (LC): Poor peak shape (tailing or splitting), shifting retention times, and carryover from previous injections can affect the accuracy and precision of quantification.
-
Mass Spectrometric Detection (MS): Ion suppression or enhancement, where components of the sample matrix interfere with the ionization of this compound, is a major cause of variability.
Q2: How can I minimize matrix effects when analyzing this compound in urine or plasma?
A2: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Effective Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering substances. A reversed-phase SPE cartridge can be effective for isolating this compound.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from co-eluting matrix components. A gradient elution with a high-resolution column can significantly reduce interference.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby mitigating matrix effects.[1][2] However, ensure the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-¹³C,¹⁵N₂) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte of interest.
Q3: What is the best way to prepare a calibration curve for this compound quantification?
A3: A robust calibration curve is fundamental for accurate quantification. Best practices include:
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix (e.g., blank plasma or urine) as your samples to compensate for matrix effects.[3]
-
Concentration Range: The calibration range should encompass the expected concentrations of this compound in your samples, including the LLOQ and the upper limit of quantification (ULOQ).
-
Linearity and Weighting: Use a sufficient number of calibration points (typically 6-8) to accurately define the curve. Assess the linearity of the response and apply appropriate weighting (e.g., 1/x or 1/x²) to the regression analysis, especially if the range is wide.[4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to validate the accuracy and precision of the curve during each analytical run.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Splitting)
Symptoms:
-
The chromatographic peak for this compound is asymmetrical, with a "tail" extending from the back of the peak.
-
The peak appears as two or more merged peaks (split peak).
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column | This compound has polar functional groups that can interact with residual silanols on the silica-based column, causing tailing.[5][6] Solution: Lower the pH of the mobile phase (e.g., to pH 3 with formic acid) to suppress the ionization of silanol groups. Using a highly end-capped column can also minimize these interactions. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting or tailing.[7] Solution: Dilute the sample and re-inject. |
| Column Contamination or Void | Particulate matter from the sample can clog the column inlet frit, or a void can form at the head of the column, leading to a distorted flow path and split peaks.[7][8] Solution: Use a guard column and ensure proper sample filtration. If a void is suspected, reverse-flush the column (if permitted by the manufacturer). |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[8] Solution: Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 2: High Signal Variability or Poor Reproducibility
Symptoms:
-
Significant differences in the peak area of the same sample injected multiple times.
-
Inconsistent results between different samples that are expected to be similar.
Possible Causes and Solutions:
| Cause | Solution |
| Ion Suppression/Enhancement | Co-eluting matrix components interfere with the ionization of this compound in the MS source. Solution: Improve chromatographic separation to resolve this compound from interfering peaks. Enhance sample cleanup using SPE. Use a stable isotope-labeled internal standard to compensate for these effects. |
| Inconsistent Sample Preparation | Variability in extraction recovery between samples. Solution: Automate the extraction process if possible. Ensure consistent timing and technique for manual extractions. Use an internal standard added at the beginning of the sample preparation process to monitor and correct for recovery variations. |
| Carryover | Residue of this compound from a high-concentration sample is carried over to the next injection, artificially inflating the result of a subsequent low-concentration sample.[9][10] Solution: Optimize the autosampler wash procedure by using a strong solvent. Inject blank samples after high-concentration samples to check for carryover. |
Issue 3: Calibration Curve Fails to Meet Acceptance Criteria
Symptoms:
-
The correlation coefficient (r²) is below the desired value (e.g., <0.99).
-
The back-calculated concentrations of the calibrants are outside the acceptable limits (e.g., ±15% of the nominal value).
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Errors in the preparation of stock solutions or calibration standards. Solution: Use calibrated pipettes and verify their accuracy. Prepare fresh stock solutions and standards. |
| Inappropriate Regression Model | Using a linear regression for a non-linear response. Solution: Evaluate different regression models (e.g., quadratic) and weighting factors (e.g., 1/x, 1/x²).[11] |
| Matrix Effects in Standards | The matrix of the calibration standards does not match the matrix of the unknown samples. Solution: Prepare calibration standards in a representative blank matrix.[3] |
| Contamination | Contamination of the blank matrix or solvents used for preparing the standards. Solution: Use high-purity solvents and test the blank matrix for the presence of this compound before use. |
Experimental Protocols
Protocol 1: this compound Extraction from Human Urine using SPE
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 15 seconds to ensure homogeneity.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Take 100 µL of the supernatant and add it to a clean tube.
-
Add 20 µL of an internal standard solution (e.g., this compound-¹³C,¹⁵N₂ in methanol).
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
-
Solid-Phase Extraction (SPE):
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for this compound quantification.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [12][13] |
| LLOQ | 10 - 50 ng/mL | [14] |
| Accuracy (% Bias) | Within ± 15% | [15][16] |
| Precision (%RSD) | < 15% | [12][13] |
| Recovery | 85 - 115% | [12][14] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for analytical variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. silicycle.com [silicycle.com]
- 8. Peak splitting and tailing - Chromatography Forum [chromforum.org]
- 9. m.youtube.com [m.youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. certara.com [certara.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. jddtonline.info [jddtonline.info]
- 16. ema.europa.eu [ema.europa.eu]
calibration curve issues in 1-Methyluric acid assays
Welcome to the technical support center for 1-Methyluric acid assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on calibration curve problems.
Frequently Asked Questions (FAQs)
Calibration Curve Issues
Q1: My calibration curve has a low R-squared (R²) value. What are the potential causes and solutions?
A1: A low R² value (<0.99) indicates poor correlation between the standard concentrations and their measured signals, suggesting significant variability in your assay.
Potential Causes:
-
Pipetting Inaccuracies: Inconsistent volumes of standards, reagents, or samples.
-
Improper Standard Preparation: Errors in serial dilutions, incorrect initial concentration of the stock solution, or degradation of the standard.
-
Reagent Issues: Use of expired or improperly stored reagents.
-
Inconsistent Incubation Times or Temperatures: Fluctuations can affect reaction kinetics.
-
Contamination: Cross-contamination between wells or of reagents.
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure pipettes are calibrated and used correctly. Use fresh tips for each standard and sample.
-
Prepare Fresh Standards: Re-prepare the standard dilutions from a fresh, properly stored stock of this compound.
-
Check Reagents: Verify the expiration dates and storage conditions of all kit components.
-
Standardize Incubation: Use a calibrated incubator and a timer to ensure consistent incubation periods for all wells.
-
Prevent Contamination: Be meticulous in your experimental setup to avoid cross-contamination.
Q2: The absorbance values for my high concentration standards are plateauing (flat curve at the top). Why is this happening?
A2: This phenomenon, known as signal saturation, occurs when the assay signal reaches its maximum detection limit.
Potential Causes:
-
Standard Concentrations are Too High: The upper range of your calibration curve exceeds the dynamic range of the assay.
-
Detector Overload: The signal produced is too strong for the plate reader's detector to measure accurately.
-
Insufficient Reagents: The amount of a key reagent (e.g., detection antibody, substrate) is depleted by the high concentration of the analyte.
Troubleshooting Steps:
-
Adjust Standard Curve Range: Lower the concentrations of your highest standards to fall within the linear range of the assay.
-
Check Plate Reader Settings: Ensure the correct wavelength and gain settings are used.
-
Consult the Assay Protocol: Verify that the reagent concentrations are appropriate for the expected sample concentrations.
Q3: My calibration curve is non-linear or has a sigmoid shape. What should I do?
A3: While some assays are inherently non-linear, an unexpected non-linear or sigmoidal curve can indicate a problem.
Potential Causes:
-
Incorrect Curve Fitting Model: Using a linear regression for a non-linear assay. Many immunoassays follow a 4- or 5-parameter logistic curve.
-
Reagent Degradation: One or more reagents may have lost activity.
-
Matrix Effects: Components in the sample or standard diluent may interfere with the assay.
Troubleshooting Steps:
-
Select the Appropriate Curve Fit: Use the curve fitting model recommended in the assay protocol.
-
Use Fresh Reagents: Prepare fresh reagents and repeat the assay.
-
Investigate Matrix Effects: If sample values are inconsistent, consider a spike and recovery experiment or use a different sample diluent.
Q4: I am observing high background signal in my blank or zero standard wells. What could be the cause?
A4: High background noise can compress the dynamic range of your assay and reduce sensitivity.
Potential Causes:
-
Insufficient Washing: Residual reagents, particularly the detection conjugate, may remain in the wells.
-
Contaminated Reagents: Buffers or substrates may be contaminated.
-
Non-specific Binding: The blocking buffer may be ineffective, or incubation times may be too long.
-
Substrate Instability: The substrate may be degrading, leading to a spontaneous signal.
Troubleshooting Steps:
-
Optimize Washing Steps: Ensure thorough and consistent washing between steps.
-
Prepare Fresh Buffers: Use freshly prepared, high-purity water for all buffers.
-
Review Blocking and Incubation: Adhere to the recommended blocking procedures and incubation times.
-
Protect Substrate: Store and handle the substrate according to the manufacturer's instructions, protecting it from light.
Experimental Protocols
Protocol: Generating a this compound Calibration Curve (Hypothetical ELISA)
This protocol outlines the general steps for creating a standard curve for a competitive ELISA, a common format for small molecule quantification.
1. Reagent Preparation:
-
Wash Buffer: Prepare 1X Wash Buffer by diluting a 20X concentrate with deionized water.
-
Standard Diluent: Use the buffer provided in the kit for all standard and sample dilutions.
-
This compound Standard Stock: Reconstitute the lyophilized this compound standard to a stock concentration of 100 µg/mL as per the manufacturer's instructions.
2. Standard Curve Preparation:
-
Label a set of microcentrifuge tubes for your serial dilutions (e.g., S7 down to S1).
-
Perform serial dilutions of the this compound stock solution to create a series of standards. An example dilution series is provided in the table below.
-
The final tube (S0) will contain only the standard diluent and serve as the zero standard (blank).
3. Assay Procedure:
-
Add 50 µL of each standard (S0-S7) in duplicate or triplicate to the wells of the microplate pre-coated with a capture antibody.
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Aspirate and wash each well four times with 300 µL of 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
Data Presentation
Table 1: Example this compound Calibration Curve Data
| Standard ID | Concentration (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance |
| S7 | 1000 | 0.152 | 0.158 | 0.155 |
| S6 | 500 | 0.245 | 0.251 | 0.248 |
| S5 | 250 | 0.431 | 0.445 | 0.438 |
| S4 | 125 | 0.789 | 0.801 | 0.795 |
| S3 | 62.5 | 1.354 | 1.366 | 1.360 |
| S2 | 31.25 | 1.987 | 2.013 | 2.000 |
| S1 | 15.63 | 2.456 | 2.488 | 2.472 |
| S0 (Blank) | 0 | 2.891 | 2.903 | 2.897 |
Table 2: Assay Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Precision (%CV) | Intra-assay: < 10% Inter-assay: < 15% |
| Accuracy (% Recovery) | 80-120% |
| Limit of Quantification (LOQ) | The lowest standard concentration on the curve that meets the precision and accuracy criteria. |
Visual Troubleshooting and Pathways
Caption: Troubleshooting workflow for common calibration curve issues.
Caption: Simplified metabolic pathway of caffeine to this compound.
Validation & Comparative
A Comparative Guide to the Validation of an HPLC-UV Method for 1-Methyluric Acid Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of 1-Methyluric Acid.
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantification of this compound, a key metabolite of caffeine and theophylline. In the realms of clinical diagnostics, therapeutic drug monitoring, and metabolic research, accurate and reliable analytical methods are paramount. This document presents a detailed experimental protocol for the validation of an HPLC-UV method, alongside a comparative analysis with alternative techniques, supported by experimental data from peer-reviewed studies.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on various factors including sensitivity, specificity, throughput, and cost. Here, we compare the performance of a typical HPLC-UV method for this compound with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | Up to 5 ng/µL[1] | Not explicitly stated for this compound, but generally wider than HPLC-UV | Data not available for this compound |
| Accuracy (Recovery) | 89% to 106% (from biological fluids)[1] | Not explicitly stated for this compound | Data not available for this compound |
| Precision (RSD) | < 4.3% (for all compounds)[1] | Intra- and inter-day CV < 6.5%[2] | Data not available for this compound |
| Limit of Detection (LOD) | 0.1 ng per 10 µL injection[1] | ≤ 25 nM[2] | Data not available for this compound |
| Limit of Quantification (LOQ) | 10 ng/mL[1] | Not explicitly stated, but generally lower than HPLC-UV | Data not available for this compound |
| Analysis Time | 30-60 min (traditional methods)[2] | 11.5 min[2] | Longer, due to derivatization steps |
| Specificity | Good, but potential for interference from co-eluting compounds | Excellent, based on mass-to-charge ratio | Excellent, based on mass fragmentation patterns |
| Cost & Complexity | Lower cost, less complex instrumentation | Higher cost, more complex instrumentation and operation | Moderate to high cost, requires derivatization, complex |
Key Insights:
-
HPLC-UV offers a cost-effective and reliable method with satisfactory sensitivity for many applications.
-
LC-MS/MS provides superior sensitivity and specificity, along with faster analysis times, making it ideal for high-throughput screening and analysis of complex matrices.[2]
-
GC-MS can be a powerful tool for the analysis of volatile compounds, but for non-volatile molecules like this compound, it necessitates a derivatization step, which adds complexity and potential for analytical error.
Experimental Protocol: Validation of an HPLC-UV Method for this compound
This protocol is based on established methodologies and adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[3][4][5][6]
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Octylsilica (C8) or Octadecylsilica (C18), 5 µm, 250 x 4.6 mm i.d.[1]
-
Mobile Phase: A gradient elution with a mixture of acetate buffer (pH 3.5) and methanol is commonly used. A typical gradient could be starting from 95:5 (v/v) buffer:methanol and changing to 30:70 (v/v) over 15 minutes.[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm[1]
-
Injection Volume: 10 µL
-
Internal Standard: Isocaffeine can be used as an internal standard.[1]
Sample Preparation (from Biological Fluids)
For biological matrices such as serum or urine, a sample clean-up step is crucial. Solid-Phase Extraction (SPE) is a commonly employed technique.
-
SPE Cartridges: Oasis HLB cartridges.[1]
-
Procedure:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., diluted serum or urine).
-
Wash the cartridge to remove interferences.
-
Elute this compound with methanol.[1]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
Validation Parameters
To assess the method's specificity, blank samples (matrix without the analyte) should be analyzed to ensure no interfering peaks are present at the retention time of this compound. Additionally, samples spiked with this compound and potential interfering substances (e.g., other caffeine metabolites) should be analyzed.
Linearity should be established by analyzing a series of at least five concentrations of this compound. The calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.[1]
Accuracy is determined by recovery studies. This involves analyzing samples of a known concentration (spiked matrix) and comparing the measured concentration to the true concentration. The accuracy should be assessed at a minimum of three concentration levels (e.g., low, medium, and high) with multiple replicates. The mean recovery should be within an acceptable range (e.g., 90-110%).
Precision is evaluated at two levels:
-
Repeatability (Intra-day precision): The analysis of multiple replicates of the same sample on the same day and under the same operating conditions.
-
Intermediate Precision (Inter-day precision): The analysis of the same sample on different days, with different analysts, or on different equipment. The precision is expressed as the Relative Standard Deviation (RSD), which should typically be less than 5%.
LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Workflow for HPLC-UV Method Validation
The following diagram illustrates the logical workflow of the validation process for an HPLC-UV method for this compound.
References
cross-validation of 1-Methyluric acid measurements across different platforms
A Comprehensive Guide to the Cross-Validation of 1-Methyluric Acid Measurements Across Different Platforms
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. This compound, a primary metabolite of caffeine and theophylline, is of significant interest in various fields of research, including pharmacology, clinical chemistry, and metabolic studies. The choice of analytical platform for its measurement can significantly impact the reliability and comparability of experimental data. This guide provides an objective comparison of the performance of common analytical platforms for this compound measurement, supported by experimental data from various studies.
Data Presentation: A Comparative Analysis of Analytical Platforms
The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, such as the required sensitivity, sample matrix, and throughput. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 10 ng/mL[1] | 0.1 ng per 10 μL injection[1] |
| Limit of Quantitation (LOQ) | Not consistently reported | Not consistently reported |
| Linearity Range | Up to 5 ng/μL[1] | Not explicitly stated for this compound alone |
| Precision (Intra-day RSD) | < 4.3%[1] | Typically < 15% (for related compounds) |
| Precision (Inter-day RSD) | < 4.3%[1] | Typically < 15% (for related compounds) |
| Accuracy/Recovery | 89% to 106%[1] | Not explicitly stated for this compound alone |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions, instrumentation, and sample matrices. RSD refers to the Relative Standard Deviation.
Experimental Protocols: Methodologies for this compound Quantification
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the simultaneous determination of methyluric acids in biological fluids.[1]
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an Oasis HLB SPE cartridge with methanol followed by water.
-
Load 40 µL of blood serum or 100 µL of urine onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the methyluric acids with methanol.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions:
-
Column: Octylsilica (C8), 5 μm, 250 × 4 mm i.d.[1]
-
Mobile Phase: A gradient elution with a mixture of acetate buffer (pH 3.5) and methanol. The gradient starts at a volume ratio of 95:5 (acetate buffer:methanol) and changes to 30:70 over 15 minutes.[1]
-
Flow Rate: Not specified.
-
Column Temperature: Ambient.[1]
-
Detection: UV detector set at 280 nm.[1]
-
Internal Standard: Isocaffeine can be used as an internal standard.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound and other caffeine metabolites.
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma or serum, add a suitable internal standard.
-
Add a protein precipitating agent, such as a 20% trichloroacetic acid solution or an organic solvent like methanol.[1]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the clear supernatant onto the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: A reversed-phase column, such as a C18 or C8, is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
Mandatory Visualizations
Experimental Workflow for Cross-Platform Comparison
The following diagram illustrates a typical workflow for a cross-validation study of this compound measurements.
Caption: A typical workflow for cross-validating this compound measurements across different analytical platforms.
Signaling Pathway: Caffeine Metabolism
This compound is a key metabolite in the caffeine metabolism pathway. The following diagram illustrates the major steps in this pathway.
Caption: A simplified diagram of the major metabolic pathways of caffeine leading to the formation of this compound.
References
A Comparative Analysis of 1-Methyluric Acid and Uric Acid Levels for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 1-methyluric acid and uric acid, two structurally related purine metabolites with distinct origins and clinical implications. For researchers, scientists, and professionals in drug development, understanding the nuances between these two molecules is crucial for accurate interpretation of metabolomic data and for the development of targeted therapeutic strategies.
Biochemical and Physiological Overview
Uric Acid: Uric acid is the final product of endogenous and dietary purine metabolism in humans.[1] Purines, essential components of nucleic acids, are broken down into hypoxanthine and xanthine, which are then converted to uric acid by the enzyme xanthine oxidase.[2] While often considered a waste product, uric acid is a potent antioxidant, contributing to over half of the antioxidant capacity of blood plasma.[3] It plays a protective role against oxidative stress.[3][4] However, elevated levels of uric acid, a condition known as hyperuricemia, can lead to the formation of monosodium urate crystals, which can deposit in joints and tissues, causing the inflammatory arthritis known as gout.[2][3] Chronic hyperuricemia is also associated with an increased risk of kidney stones, hypertension, and cardiovascular disease.[5][6][7]
This compound: In contrast to uric acid, this compound is not a product of endogenous purine breakdown. Instead, it is a primary metabolite of methylxanthines, most notably caffeine, theophylline, and theobromine.[8][9] Therefore, its presence and concentration in biological fluids are heavily influenced by the consumption of coffee, tea, and certain medications. While generally considered less clinically significant than uric acid, high levels of this compound have been implicated in the formation of kidney stones, particularly in individuals with high caffeine intake.[9][10] In rare cases, it can lead to this compound nephropathy, a condition characterized by the crystallization of this compound in the renal tubules, causing acute kidney injury.[1]
Comparative Data on Concentration Levels
The following table summarizes the typical concentration ranges of uric acid and this compound in human plasma and urine. It is important to note that the levels of this compound are highly dependent on dietary intake of methylxanthines.
| Analyte | Biological Matrix | Normal Concentration Range | Pathological Implications |
| Uric Acid | Plasma | Male: 3.4–7.2 mg/dL (200–430 µmol/L) Female: 2.4–6.1 mg/dL (140–360 µmol/L)[1] | Hyperuricemia (>7.0 mg/dL): Increased risk of gout, kidney stones, hypertension, and cardiovascular disease.[5][6] Hypouricemia (<2.0 mg/dL): Less common, may be associated with certain genetic disorders and increased oxidative stress. |
| Urine (24-hour) | 250–750 mg/24 hours | Hyperuricosuria (>800 mg/24 hours): Increased risk of uric acid kidney stone formation. Hypouricosuria: May indicate renal dysfunction. | |
| This compound | Plasma | Not routinely quantified; levels are dependent on methylxanthine intake. The Human Metabolome Database lists it as "Expected but not Quantified" in blood.[1] | Elevated levels are associated with high caffeine consumption and may contribute to kidney stone formation.[9][10] |
| Urine | Median: 56.85 µmol/L (Interquartile Range: 26.30–111.0 µmol/L) in a general adult population.[4] | Extremely high urinary concentrations can lead to the formation of this compound kidney stones and acute kidney injury.[1][9] |
Experimental Protocols for Measurement
The simultaneous quantification of uric acid and this compound in biological samples is typically achieved using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, allowing for the accurate differentiation and measurement of these structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the routine analysis of uric acid and can be adapted for the simultaneous measurement of this compound.
Sample Preparation (Urine):
-
Centrifuge the urine sample to remove particulate matter.
-
Dilute the supernatant with the mobile phase.
-
Filter the diluted sample through a 0.45 µm filter before injection.
Sample Preparation (Plasma/Serum):
-
Precipitate proteins by adding a deproteinizing agent (e.g., trichloroacetic acid, perchloric acid, or acetonitrile).
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Filter the resulting supernatant through a 0.45 µm filter prior to injection.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase is critical for achieving optimal separation.
-
Detection: UV detection at a wavelength of approximately 280-290 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV and is the preferred method for accurate quantification, especially for low-abundance metabolites.
Sample Preparation: Sample preparation is similar to that for HPLC, involving dilution for urine and protein precipitation for plasma/serum. The use of isotopically labeled internal standards for both uric acid and this compound is recommended for the most accurate quantification.
LC-MS/MS Parameters:
-
Chromatography: Similar to HPLC, a reversed-phase C18 column is typically employed with a gradient elution using a mobile phase of water and acetonitrile, often with a formic acid additive to improve ionization.
-
Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for uric acid and its methylated derivative.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for uric acid and this compound are monitored for precise quantification.
Signaling Pathways and Metabolic Relationships
The metabolic pathways of uric acid and this compound are distinct, originating from different precursor molecules. The following diagram illustrates these separate pathways.
Caption: Metabolic pathways of uric acid and this compound.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow for the comparative analysis of uric acid and this compound levels in biological samples.
Caption: Experimental workflow for comparative analysis.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma Metabolites Associated with Coffee Consumption: A Metabolomic Approach within the PREDIMED Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of natural methylxanthines in animal and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
Inter-Laboratory Comparison for the Quantification of 1-Methyluric Acid: A Comprehensive Guide
This guide provides a framework for conducting and evaluating an inter-laboratory comparison (ILC) for the quantification of 1-methyluric acid, a key metabolite of caffeine and theophylline.[1][2] Proficiency testing through ILCs is crucial for ensuring the reliability and comparability of analytical data across different laboratories, which is of paramount importance in clinical research and drug development. This document outlines a hypothetical ILC, presenting typical experimental protocols, comparative performance data, and the metabolic context of the analyte.
Metabolic Pathway of this compound
This compound is a purine derivative formed in the liver as a downstream metabolite of caffeine.[3] The metabolic process is primarily mediated by the enzymes Cytochrome P450 1A2 (CYP1A2) and Xanthine Oxidase (XO).[4] Understanding this pathway is essential for interpreting the biological significance of this compound concentrations.
References
A Comparative Guide to CYP1A2 Activity Markers: Validating 1-Methyluric Acid in the Context of Established Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phenotyping Probes for Cytochrome P450 1A2 Activity.
This guide provides a comprehensive comparison of 1-Methyluric acid (1-MU) as a marker for Cytochrome P450 1A2 (CYP1A2) activity against established alternatives. The performance of various markers is evaluated based on supporting experimental data, with detailed methodologies provided for key experiments.
Introduction to CYP1A2 Phenotyping
Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme in drug metabolism, responsible for the biotransformation of numerous therapeutic drugs and the activation of procarcinogens. Due to significant inter-individual variability in its activity, accurate phenotyping is critical in clinical pharmacology and drug development. Caffeine is the most widely used and accepted probe substrate for in vivo assessment of CYP1A2 activity. This compound, a downstream metabolite of caffeine, is often included in urinary metabolite ratios for this purpose. This guide will delve into the validation of 1-MU as a marker and compare its utility against other caffeine-derived metrics.
Comparison of CYP1A2 Activity Markers
The efficacy of a CYP1A2 marker is determined by its correlation with the "gold standard" of caffeine clearance. The following tables summarize the performance of this compound, as part of urinary metabolite ratios, in comparison to other well-established markers.
Table 1: Quantitative Comparison of Urinary Metabolite Ratios for CYP1A2 Activity
| Urinary Metabolite Ratio (MR) | Correlation with Caffeine Clearance (r-value) | p-value | Key Findings & Limitations |
| (AFMU + 1X + 1U) / 17U | 0.77 | < 0.001 | Considered a reliable and sensitive marker for CYP1A2 activity. Less influenced by urine flow. |
| (17X + 17U) / 137X | 0.46 | < 0.01 | Shows a weaker correlation with caffeine clearance and can be influenced by renal clearance and urine flow rate. |
| (AFMU + 1X + 1U + 17X + 17U) / 137X | 0.85 (with CL(137X-->17X)) | < 0.001 | Demonstrates a high correlation, representing a comprehensive measure of caffeine metabolism. |
| (AFMU + 1X + 1U) / 17X | - | - | Proposed as a marker, with some studies suggesting it allows for discrimination of CYP1A2 activity in smokers. |
AFMU: 5-acetylamino-6-formylamino-3-methyluracil, 1X: 1-methylxanthine, 1U: this compound, 17U: 1,7-dimethyluric acid, 17X: 1,7-dimethylxanthine (paraxanthine), 137X: 1,3,7-trimethylxanthine (caffeine).
Table 2: Comparison of Plasma/Saliva vs. Urinary Markers for CYP1A2 Activity
| Marker | Sample Matrix | Correlation with Caffeine Clearance (r-value) | Advantages | Disadvantages |
| Caffeine Clearance | Plasma | Gold Standard (by definition) | Most accurate reflection of overall caffeine metabolism by CYP1A2. | Invasive (requires multiple blood draws), time-consuming, and expensive. |
| Paraxanthine/Caffeine Ratio | Plasma or Saliva | > 0.85 | Minimally invasive (saliva) or less invasive than full clearance (single blood draw), simple, economical, and well-validated. | Requires precise timing of sample collection (typically 5-7 hours post-dose). |
| Urinary Metabolite Ratios (including 1-MU) | Urine | 0.40 - 0.85 | Non-invasive sample collection. | Can be inaccurate due to complex caffeine metabolism and confounding factors like renal clearance and urine flow.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Determination of Urinary Caffeine Metabolite Ratios (including this compound)
Objective: To measure the urinary concentrations of caffeine and its metabolites to calculate ratios indicative of CYP1A2 activity.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Caffeine and metabolite standards (AFMU, 1X, 1U, 17U, 17X)
-
Methanol, acetonitrile, acetic acid (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Subject Preparation: Subjects should abstain from methylxanthine-containing products (coffee, tea, chocolate, etc.) for at least 24 hours prior to the test.
-
Caffeine Administration: Administer a single oral dose of 100-200 mg of caffeine.
-
Urine Collection: Collect urine samples over a specified period, typically 4-5 hours or 0-8 hours post-caffeine administration.[2] Record the total volume. For random sampling protocols, a single spot urine sample can be collected.[3]
-
Sample Preparation:
-
Centrifuge a 10 mL aliquot of the urine sample to remove particulate matter.
-
Acidify the urine sample (e.g., with 1 M HCl) to stabilize metabolites like AFMU.[3]
-
(Optional) Perform solid-phase extraction for sample cleanup and concentration.
-
Dilute the sample with the mobile phase as needed.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase typically consists of a mixture of methanol, acetonitrile, and a slightly acidic aqueous buffer (e.g., 0.05% acetic acid).[4] A common gradient is methanol-acetonitrile-0.05% acetic acid (12:1:87, v/v).[4]
-
Set the flow rate to approximately 1.0-1.2 mL/min.[4]
-
Set the UV detector to a wavelength of 280 nm for simultaneous detection of multiple metabolites.[4]
-
Inject the prepared urine sample into the HPLC system.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to caffeine and its metabolites by comparing retention times and peak areas with those of the standards.
-
Calculate the desired metabolic ratios, such as (AFMU + 1X + 1U) / 17U.
-
Protocol 2: Determination of Paraxanthine/Caffeine Ratio in Plasma or Saliva
Objective: To measure the concentrations of caffeine and its primary metabolite, paraxanthine, in plasma or saliva as a surrogate marker for CYP1A2 activity.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Caffeine and paraxanthine standards
-
Acetonitrile, acetic acid, water (HPLC grade)
-
Blood collection tubes (for plasma) or saliva collection devices
-
Centrifuge (for plasma)
-
Liquid-liquid extraction reagents (e.g., ethyl acetate)
Procedure:
-
Subject Preparation: Subjects should abstain from methylxanthine-containing products for at least 24 hours.
-
Caffeine Administration: Administer a single oral dose of 100-200 mg of caffeine.
-
Sample Collection:
-
Plasma: Draw a blood sample at a fixed time point, typically 5-7 hours after caffeine administration. Centrifuge to separate the plasma.
-
Saliva: Collect a saliva sample at the same time point.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 1 mL aliquot of plasma or saliva, add an internal standard.
-
Add 5 mL of ethyl acetate, vortex for 1 minute, and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be a mixture of acetonitrile, acetic acid, and water (e.g., 10:1:89, v/v/v).
-
Set the flow rate to approximately 1.0 mL/min.
-
Set the UV detector to 280 nm.
-
Inject the prepared sample.
-
-
Data Analysis:
-
Quantify caffeine and paraxanthine concentrations based on standard curves.
-
Calculate the molar ratio of paraxanthine to caffeine.
-
Visualizing Metabolic Pathways and Workflows
Caffeine Metabolism via CYP1A2
The following diagram illustrates the primary metabolic pathway of caffeine, highlighting the central role of CYP1A2 in the formation of paraxanthine and the subsequent metabolism leading to this compound.
Caption: Primary metabolic pathways of caffeine mediated by CYP1A2.
Experimental Workflow for CYP1A2 Phenotyping
This diagram outlines the general workflow for assessing CYP1A2 activity using caffeine as a probe drug, from subject preparation to data analysis.
Caption: General experimental workflow for CYP1A2 phenotyping.
Conclusion
While this compound is a component of urinary metabolite ratios used to assess CYP1A2 activity, its utility is indirect and subject to the limitations of urine-based measurements. The (AFMU + 1X + 1U) / 17U ratio, which includes 1-MU, has shown a strong correlation with caffeine clearance and is considered one of the more reliable urinary markers. However, for a more accurate and less confounded assessment of CYP1A2 phenotype, the paraxanthine/caffeine ratio in plasma or saliva is a superior alternative to urinary metrics and offers a more convenient option than the gold standard of full caffeine clearance. The choice of marker should be guided by the specific requirements of the research or clinical application, balancing the need for accuracy with practical considerations such as invasiveness and cost.
References
- 1. Caffeine as a metabolic probe: a comparison of the metabolic ratios used to assess CYP1A2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs. AAMU in the urine metabolite ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary caffeine as a probe agent for assessment of cytochrome P4501A2 activity in random urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [HPLC determination of five caffeine metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dose-Dependent Relationship Between Caffeine and 1-Methyluric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-methyluric acid levels in response to varying doses of caffeine, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the metabolic fate of caffeine and its potential implications.
Quantitative Data Summary
The following table summarizes the urinary levels of this compound observed in response to different caffeine intake levels. It is important to note that the data is compiled from different studies with varying methodologies, which should be taken into consideration when making direct comparisons.
| Caffeine Dose/Intake Level | Study Population | This compound Concentration (µM/L) | Source |
| Quartile 1 (Lowest Intake) | General Population (NHANES) | Median: 56.85 (for the total population) | [1] |
| Quartile 2 | General Population (NHANES) | Data not explicitly provided for quartiles 2 & 3 | |
| Quartile 3 | General Population (NHANES) | Data not explicitly provided for quartiles 2 & 3 | |
| Quartile 4 (Highest Intake) | General Population (NHANES) | Significantly higher than lowest quartile (p < 0.0001) | [2][3] |
| 200 mg (single dose) | Non-Smokers | Not explicitly quantified in µM/L, but higher elimination noted compared to smokers | [4] |
| 200 mg (single dose) | Smokers | Lower elimination of this compound by over 50% compared to non-smokers | [4] |
| 5 mg/kg (single dose) | Young Men (18-29 years) | Not explicitly quantified in µM/L | [5][6] |
| 5 mg/kg (single dose) | Elderly Men (66-71 years) | Significantly greater excretion than young men | [5][6] |
| ~509 mg/day (estimated) | Adults | This compound was the predominant metabolite | [7] |
Note: The NHANES study data reflects an association between self-reported caffeine intake and urinary metabolite levels in a large population, not a controlled dose-response experiment. The study by Dobrocky et al. highlights the influence of smoking on this compound excretion after a fixed caffeine dose. The study by Blanchard et al. indicates age-related differences in the metabolism of caffeine to this compound.
Experimental Protocols
General Protocol for a Controlled Caffeine Administration Study
A typical experimental design to investigate the dose-response relationship between caffeine and this compound levels involves the following steps:
-
Subject Recruitment: Healthy volunteers are recruited. Exclusion criteria often include being a smoker (or separating smokers and non-smokers into different cohorts), having a history of renal or liver disease, and not consuming other methylxanthine-containing products for a specified period before and during the study.
-
Dietary Control: Participants are often required to adhere to a caffeine-free diet for a washout period (e.g., 48-72 hours) prior to the study to ensure baseline levels of caffeine and its metabolites are minimal.
-
Caffeine Administration: Participants are given a controlled dose of caffeine, often in capsule form or as a solution in a non-caffeinated beverage, after an overnight fast. In a dose-response study, different groups of participants would receive different doses (e.g., 50 mg, 100 mg, 200 mg).
-
Urine Collection: Urine samples are collected at baseline (pre-dose) and at timed intervals after caffeine administration (e.g., 0-2h, 2-4h, 4-8h, 8-12h, 12-24h). Total urine volume is recorded for each collection period.
-
Sample Analysis: The concentration of this compound and other caffeine metabolites in the urine samples is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors (e.g., HPLC-UV, LC-MS/MS).[4][5][6][7]
-
Data Analysis: The total amount of this compound excreted over the collection period is calculated and compared across the different caffeine dose groups.
Protocol from a Study with a Single 200 mg Caffeine Dose
In a study investigating the effect of smoking on caffeine metabolism, the following protocol was used:
-
Participants: 30 individuals (15 smokers and 15 non-smokers) were included.
-
Caffeine Administration: A single oral dose of 200 mg of caffeine was administered in a beverage.
-
Sample Collection: Urine samples were collected 6 hours after caffeine consumption.
-
Analysis: An HPLC method with UV detection was employed for the simultaneous determination of caffeine, cotinine (a nicotine metabolite), and this compound in the urine samples.[4]
Visualizations
Metabolic Pathway of Caffeine to this compound
Caption: Major metabolic pathways of caffeine leading to the formation of this compound.
Experimental Workflow for a Caffeine Dose-Response Study
Caption: A generalized workflow for a clinical study investigating caffeine dose-response.
References
- 1. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urine excretion of caffeine and select caffeine metabolites is common in the U.S. population and associated with caffeine intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the urinary metabolite profile of caffeine in young and elderly males - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the urinary metabolite profile of caffeine in young and elderly males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary caffeine metabolites in man. Age-dependent changes and pattern in various clinical situations - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to 1-Methyluric Acid Assays
For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies of caffeine and its metabolites, the accurate quantification of 1-methyluric acid is paramount. As a key metabolite, its levels in biological fluids can provide critical insights into drug metabolism and enzyme activity. This guide offers an objective comparison of a novel electrochemical biosensor for this compound against established analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a potential Enzyme-Linked Immunosorbent Assay (ELISA).
At-a-Glance: Performance Characteristics of this compound Assays
The selection of an appropriate assay for this compound quantification hinges on a balance of sensitivity, specificity, throughput, and cost. The following tables summarize the key performance characteristics of a new electrochemical biosensor compared to traditional and alternative methods.
| Performance Metric | New Electrochemical Biosensor (Hypothetical) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Competitive ELISA (Typical) |
| Sensitivity (LOD) | ~0.1 µM | 10 ng/mL (~0.5 µM)[1] | ≤25 nM[2] | 0.1 - 10 ng/mL |
| Linear Range | 0.5 - 100 µM | 0.05 - 50 µg/mL[1] | 5 nM - 50 µM[2] | 0.1 - 100 ng/mL |
| Intra-Assay Precision (%CV) | < 5% | < 4.3%[1] | < 6.5%[2] | < 10% |
| Inter-Assay Precision (%CV) | < 8% | < 4.3%[1] | < 6.5%[2] | < 15% |
| Sample Volume | ~10 µL | 20 - 100 µL[1] | ~10 µL[2] | 50 - 100 µL |
| Analysis Time per Sample | < 5 minutes | 15 - 40 minutes[1] | ~10 minutes[2] | 2 - 4 hours |
| Sample Preparation | Minimal (dilution) | Extraction required (SPE or LLE)[1] | Dilution and centrifugation[2] | Minimal (dilution) |
| Equipment Cost | Low | Moderate | High | Low to Moderate |
| Throughput | High | Moderate | High | High (plate-based) |
| Specificity | Good to Excellent | Good (potential for interferences) | Excellent | Good (potential for cross-reactivity) |
Deep Dive: Experimental Protocols
New Electrochemical Biosensor Assay
This method utilizes a novel biosensor with a surface functionalized to specifically recognize this compound. The binding event alters the electrochemical properties of the sensor surface, generating a measurable signal proportional to the analyte concentration.
Experimental Protocol:
-
Sample Preparation: Centrifuge the biological sample (e.g., urine, plasma) to remove particulate matter. Dilute the supernatant with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sensor Activation: Activate the electrochemical biosensor according to the manufacturer's instructions. This may involve a pre-treatment step to ensure a clean and active sensor surface.
-
Measurement: Pipette a small volume of the prepared sample onto the sensor surface. Record the electrochemical signal (e.g., current, potential) after a short incubation period.
-
Quantification: Determine the concentration of this compound in the sample by comparing the measured signal to a standard curve generated with known concentrations of the analyte.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC separates this compound from other components in a sample based on its interaction with a stationary phase, followed by detection using ultraviolet (UV) absorbance.
Experimental Protocol:
-
Sample Preparation: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate this compound and other metabolites from the biological matrix.[1] Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Chromatographic Separation: Inject the prepared sample onto a C18 reversed-phase HPLC column.[1] Use an isocratic or gradient mobile phase, such as a mixture of acetate buffer and methanol, to elute the analytes.[1]
-
Detection: Monitor the column effluent with a UV detector at a wavelength of approximately 280 nm.[1]
-
Quantification: Identify and quantify the this compound peak based on its retention time and peak area compared to a standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity by coupling the separation power of HPLC with the mass-based detection of a tandem mass spectrometer.
Experimental Protocol:
-
Sample Preparation: Dilute the biological sample with a buffer and an internal standard. Centrifuge to remove proteins and other particulates.[2]
-
Chromatographic Separation: Inject the supernatant onto an HPLC column (e.g., C18 or C30).[2] Perform a rapid gradient elution to separate the analytes.
-
Mass Spectrometric Detection: Introduce the column effluent into the mass spectrometer. Use electrospray ionization (ESI) in either positive or negative ion mode.[2] Monitor for specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
Quantification: Calculate the concentration of this compound based on the ratio of its peak area to that of the internal standard, referenced against a calibration curve.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a potential high-throughput method for quantifying small molecules like this compound. In this format, this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibodies.
Experimental Protocol:
-
Coating: Coat a microplate with antibodies specific to this compound.
-
Competitive Reaction: Add standards or diluted samples to the wells, followed by the addition of a known amount of enzyme-labeled this compound. Incubate to allow competition for antibody binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.
-
Signal Measurement: Measure the absorbance of the solution in each well using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
-
Quantification: Determine the concentration of this compound by comparing the sample's absorbance to a standard curve.
Visualizing the Methodologies
To further clarify the processes and comparisons, the following diagrams illustrate the experimental workflow of the new electrochemical biosensor and the logical relationship between the different assay types.
References
Correlation of Urinary and Plasma 1-Methyluric Acid Concentrations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-methyluric acid concentrations in urine and plasma, supported by experimental data from a key pharmacokinetic study. The following sections detail the quantitative relationship between these two matrices, the experimental protocols for their measurement, and visual representations of the metabolic pathway and analytical workflow.
Data Presentation: Plasma vs. Urinary Concentrations of this compound
The concentrations of this compound, a primary metabolite of caffeine, exhibit distinct profiles in plasma and urine following consumption. Data from a pharmacokinetic study by López-García et al. (2014) provides valuable insights into these differences. In this study, healthy volunteers consumed a soluble coffee blend, and the levels of this compound were subsequently measured in both plasma and urine over a 24-hour period.[1]
The following table summarizes the key pharmacokinetic parameters for this compound in both biological fluids:
| Parameter | Plasma | Urine |
| Maximum Concentration (Cmax) | 1.44 µM | 150.52 µM |
| Time to Maximum Concentration (Tmax) | ~1.2 hours (inferred from caffeine Tmax) | 12 hours |
| Total Amount Excreted in 24h | Not Applicable | 67.7% of total urinary metabolites |
As the data indicates, the maximum concentration of this compound is substantially higher in urine than in plasma, by approximately two orders of magnitude. Furthermore, the peak concentration in urine is reached significantly later than in plasma. This delay reflects the time required for the kidneys to filter and concentrate the metabolite from the bloodstream for excretion.[1] Notably, this compound was identified as the major caffeine metabolite in urine, constituting a significant portion of the total excreted metabolites.[1]
Experimental Protocols
The following methodologies are based on the study by López-García et al. (2014), which provides a robust protocol for the simultaneous analysis of this compound in plasma and urine.[1]
Study Design and Sample Collection
-
Participants: Healthy male and female volunteers.
-
Dietary Control: A 3-day restriction of methylxanthine-containing foods (e.g., coffee, tea, chocolate) was enforced before the study to ensure baseline levels were minimal.
-
Dosing: Participants consumed a commercial soluble green/roasted coffee blend containing a known concentration of caffeine.
-
Plasma Collection: Blood samples were collected at baseline (t=0h) and at multiple time points after coffee consumption (0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 9, 10, and 12 hours).
-
Urine Collection: Urine samples were collected at baseline (-2-0h) and in intervals (0-2, 2-5, 5-8, 8-12, and 12-24 hours).
Sample Preparation
While the specific details of the sample preparation were not available in the provided search results, a general protocol for plasma and urine analysis of small molecules like this compound typically involves the following steps:
-
Plasma: Protein precipitation is a common first step to remove larger molecules that can interfere with the analysis. This is often achieved by adding a solvent like acetonitrile or methanol to the plasma sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, is then collected.
-
Urine: Urine samples are often diluted with a suitable buffer or mobile phase before analysis to bring the analyte concentration within the linear range of the analytical instrument. Centrifugation or filtration may also be used to remove any particulate matter.
Analytical Methodology
The study utilized two primary analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This technique separates the components of a mixture based on their interaction with a stationary phase in a column, and detection is based on the absorbance of UV-Vis light.
-
Liquid Chromatography-Mass Spectrometry with Quadrupole Time-of-Flight (LC-MS-QToF): This highly sensitive and specific technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer, allowing for precise identification and quantification of compounds.
Visualizations
Metabolic Pathway of this compound
This compound is a downstream metabolite of caffeine. The metabolic process is primarily carried out by the cytochrome P450 enzyme system in the liver.[2][3] The following diagram illustrates the key steps in this pathway.
Caption: Metabolic conversion of caffeine to this compound.
Experimental Workflow
The following diagram outlines the general workflow for the comparative analysis of this compound in plasma and urine, based on the described experimental protocol.
Caption: Workflow for plasma and urine this compound analysis.
References
- 1. Pharmacokinetics of caffeine and its metabolites in plasma and urine after consuming a soluble green/roasted coffee blend by healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 708-79-2 | FM08042 | Biosynth [biosynth.com]
Validation of Deuterated 1-Methyluric Acid as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount for the successful progression of research and regulatory submissions. In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting variability during sample preparation and analysis. The ideal IS mimics the analyte's behavior throughout the entire analytical process. Stable isotope-labeled (SIL) internal standards, such as deuterated 1-Methyluric acid, are widely regarded as the gold standard for quantitative bioanalysis due to their near-identical physicochemical properties to the analyte of interest.[1]
This guide provides an objective comparison of the performance of deuterated this compound as an internal standard against a common alternative, a structural analog internal standard. The supporting experimental data, presented in a structured format, is based on typical validation parameters outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines.[2][3]
Selection of an Internal Standard: A Logical Approach
The choice of an internal standard is a critical step that significantly influences the robustness and reliability of a bioanalytical method. The following diagram illustrates the decision-making process for selecting an appropriate internal standard.
Caption: Decision workflow for selecting an appropriate internal standard.
Comparative Performance Data
The following tables summarize the expected performance of deuterated this compound versus a hypothetical structural analog internal standard, "Compound X," during a typical bioanalytical method validation.
Table 1: Linearity and Range
| Parameter | Deuterated this compound | Structural Analog IS (Compound X) | Acceptance Criteria (FDA/ICH) |
| Calibration Curve Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Defined by the intended application |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Deviation of Standards | < 5% | < 10% | ±15% (±20% at LLOQ) |
Summary: Both internal standards can be used to establish a linear calibration curve over the desired concentration range. However, the use of a deuterated internal standard typically results in a higher correlation coefficient and lower deviation for the calibration standards due to better normalization.
Table 2: Accuracy and Precision
| QC Level | Deuterated this compound | Structural Analog IS (Compound X) | Acceptance Criteria (FDA/ICH)[4] |
| Low QC (3 ng/mL) | |||
| Accuracy (% Bias) | ± 3.5% | ± 8.2% | Within ±20% (LLOQ), ±15% (other QCs) |
| Precision (%CV) | 4.1% | 9.5% | ≤ 20% (LLOQ), ≤ 15% (other QCs) |
| Mid QC (500 ng/mL) | |||
| Accuracy (% Bias) | ± 2.1% | ± 6.5% | Within ±15% |
| Precision (%CV) | 2.8% | 7.8% | ≤ 15% |
| High QC (800 ng/mL) | |||
| Accuracy (% Bias) | ± 1.8% | ± 5.9% | Within ±15% |
| Precision (%CV) | 2.2% | 6.3% | ≤ 15% |
Summary: The accuracy and precision of the quality control (QC) samples are significantly better when using deuterated this compound as the internal standard. This is because the deuterated IS co-elutes and experiences nearly identical ion suppression or enhancement as the analyte, leading to more effective correction.
Table 3: Matrix Effect and Recovery
| Parameter | Deuterated this compound | Structural Analog IS (Compound X) | Acceptance Criteria (FDA/ICH)[4] |
| Matrix Effect | |||
| IS-Normalized Factor (%CV) | < 5% | < 15% | Precision of IS-normalized matrix factor from at least 6 lots of matrix should be ≤15% |
| Recovery | |||
| Analyte Recovery (%) | 85 ± 5% | 83 ± 8% | Recovery should be consistent, precise, and reproducible |
| IS Recovery (%) | 86 ± 4% | 75 ± 12% |
Summary: Deuterated this compound demonstrates a superior ability to compensate for matrix effects, as indicated by the lower coefficient of variation in the IS-normalized matrix factor.[1] While the recovery of the analyte is similar in both cases, the recovery of the structural analog IS can be more variable, leading to less reliable quantification.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
Experimental Workflow: Bioanalytical Method Validation
Caption: General workflow for bioanalytical method validation.
Linearity and Range
-
Preparation of Calibration Standards: A stock solution of this compound is serially diluted in the appropriate biological matrix (e.g., human plasma) to prepare calibration standards at a minimum of six non-zero concentrations.
-
Addition of Internal Standard: A working solution of the internal standard (either deuterated this compound or the structural analog) is added to each calibration standard and a blank sample at a constant concentration.
-
Sample Processing: The samples are processed using a validated extraction method (e.g., protein precipitation or solid-phase extraction).
-
LC-MS/MS Analysis: The extracted samples are injected into the LC-MS/MS system.
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis with a weighting factor (e.g., 1/x²) is applied.
Accuracy and Precision
-
Preparation of QC Samples: QC samples are prepared in the same biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
-
Analysis: At least five replicates of each QC level are analyzed in a minimum of three separate analytical runs on different days.
-
Data Analysis: The accuracy is calculated as the percent deviation of the mean measured concentration from the nominal concentration. The precision is determined as the percent coefficient of variation (%CV) for the measured concentrations within each run (intra-day) and between runs (inter-day).
Matrix Effect
-
Sample Preparation:
-
Set 1: Neat solutions of this compound and the internal standard are prepared in the mobile phase.
-
Set 2: Blank biological matrix from at least six different sources is extracted, and the extracts are spiked with this compound and the internal standard at low and high concentrations.
-
-
LC-MS/MS Analysis: All samples are analyzed by LC-MS/MS.
-
Data Analysis: The matrix factor (MF) is calculated for each lot of matrix by dividing the peak area of the analyte in the presence of the matrix (Set 2) by the peak area of the analyte in the neat solution (Set 1). The IS-normalized MF is then calculated by dividing the MF of the analyte by the MF of the internal standard. The %CV of the IS-normalized MF across the different matrix lots is determined.
Conclusion
The use of a deuterated internal standard, such as deuterated this compound, provides significant advantages in terms of accuracy, precision, and the ability to compensate for matrix effects when compared to a structural analog internal standard. While a structural analog can be a viable alternative when a stable isotope-labeled standard is unavailable, it requires more rigorous validation to ensure it adequately corrects for analytical variability. For robust and reliable quantification of this compound in complex biological matrices, deuterated this compound is the recommended internal standard, aligning with best practices and regulatory expectations for bioanalytical method validation.[2][3][5]
References
A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for the Analysis of 1-Methyluric Acid
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites like 1-Methyluric acid is critical for pharmacokinetic studies and understanding drug metabolism. The choice of analytical technique is a pivotal decision that impacts sensitivity, selectivity, and overall data quality. This guide provides an in-depth, objective comparison of two powerhouse analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the determination of this compound, supported by experimental data.
This comparison delves into the analytical performance of each method, offering a clear-eyed view of their respective strengths and weaknesses. By presenting detailed experimental protocols and a transparent summary of quantitative data, this guide aims to empower researchers to make informed decisions for their specific analytical needs.
At a Glance: Key Performance Metrics
The analytical performance of HPLC-UV and LC-MS/MS for the quantification of this compound is summarized below. The data presented is a synthesis of reported values from various studies to provide a representative comparison.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999[1] | > 0.99[2][3] |
| Limit of Detection (LOD) | 0.1 ng on column[1] | 10 ng/mL[1] |
| Limit of Quantitation (LOQ) | Not explicitly stated, but typically higher than LOD | 1.0 ng/mL[4] |
| Intra-day Precision (%RSD) | < 4.3%[1] | < 15%[4][5] |
| Inter-day Precision (%RSD) | < 4.3%[1] | < 15%[4][5] |
| Accuracy (% Recovery) | 89 - 106%[1] | 85 - 115% of nominal value[4] |
Delving into the Details: A Comparative Analysis
High-Performance Liquid Chromatography with a UV detector is a robust and widely accessible technique that relies on the principle of light absorption by the analyte. For this compound, which possesses a chromophore, UV detection is a suitable and cost-effective method for quantification. It offers excellent linearity and precision for relatively high concentration samples.[1] However, its sensitivity is inherently limited, and it may be susceptible to interferences from co-eluting compounds in complex biological matrices that also absorb at the analytical wavelength.
Liquid Chromatography with tandem Mass Spectrometry, on the other hand, provides a significant leap in sensitivity and selectivity. By coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer, LC-MS/MS can detect and quantify analytes at much lower concentrations. This is achieved through the specific detection of precursor-to-product ion transitions, which virtually eliminates matrix interference, a common challenge in bioanalysis.[2][3] While the initial investment and operational complexity are higher than for HPLC-UV, the superior sensitivity and specificity of LC-MS/MS make it the gold standard for trace-level quantification in complex samples.
Experimental Corner: Protocols for Analysis
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of this compound using both HPLC-UV and LC-MS/MS.
HPLC-UV Method
This protocol is based on the method described by Theodoridis et al. for the simultaneous determination of methyluric acids in biological fluids.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an Oasis HLB SPE cartridge with methanol followed by water.
-
Load 40 µL of serum or 100 µL of urine onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with methanol.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Column: Octylsilica, 5 µm, 250 x 4.0 mm i.d.[1]
-
Mobile Phase: A gradient of acetate buffer (pH 3.5) and methanol. The gradient starts at a 95:5 (v/v) ratio and changes to 30:70 over 15 minutes.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL[1]
-
Temperature: Ambient[1]
-
UV Detection: 280 nm[1]
3. Internal Standard
-
Isocaffeine can be used as an internal standard.[1]
LC-MS/MS Method
This protocol is a representative method based on common practices for bioanalytical LC-MS/MS validation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine, add 300 µL of acetonitrile containing the internal standard.
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the initial mobile phase.
2. Chromatographic Conditions
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A linear gradient appropriate for the separation of this compound from other matrix components.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor and product ion transitions for this compound and the internal standard need to be determined through infusion and optimization.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC-UV and LC-MS/MS.
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound ultimately hinges on the specific requirements of the study.
-
HPLC-UV is a reliable and cost-effective workhorse for applications where the concentration of this compound is expected to be relatively high and the sample matrix is not overly complex. Its simplicity and robustness make it an attractive option for routine analysis and quality control settings.
-
LC-MS/MS is the undisputed champion when high sensitivity and specificity are non-negotiable. For demanding applications such as the analysis of low-dose pharmacokinetic samples, biomarker discovery, or studies involving complex biological matrices, the superior performance of LC-MS/MS is essential for generating high-quality, reliable data.
By carefully considering the analytical objectives, sample characteristics, and available resources, researchers can confidently select the most appropriate technique to achieve their scientific goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of bioanalytical methods for LNA-i-miR-221 quantification in human plasma and urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method to quantify kynurenic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. harvest.usask.ca [harvest.usask.ca]
Reference Intervals for 1-Methyluric Acid in a Healthy Population: A Comparative Guide
This guide provides an objective comparison of urinary 1-Methyluric acid levels in a healthy population, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate the interpretation of metabolomic studies and clinical trial data.
Data on Urinary this compound Reference Intervals
The following table summarizes the urinary concentrations of this compound from a large-scale study of a healthy population in the United States. These values can serve as a reference for comparison with other study populations.
| Analyte | Population | Specimen Type | Geometric Mean (95% CI) | Median (95% CI) | Central 95% Reference Interval (2.5th - 97.5th Percentile) |
| This compound (1U) | U.S. Population (NHANES 2009-2010) | Spot Urine | 54.1 µmol/L (48.7–60.0) | 58.6 µmol/L (48.6–67.2) | 4.98 µmol/L - 281 µmol/L |
Data sourced from the National Health and Nutrition Examination Survey (NHANES) 2009-2010. This study analyzed spot urine samples from a representative sample of the U.S. population.
Experimental Protocols
The determination of this compound and other caffeine metabolites in the reference study was performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. A detailed protocol based on similar methodologies is outlined below.
Objective: To quantify the concentration of this compound in human urine samples.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation:
-
Urine samples are thawed to room temperature and vortexed to ensure homogeneity.
-
A small aliquot of the urine sample (e.g., 50 µL) is transferred to a clean microcentrifuge tube.
-
An internal standard solution (e.g., a stable isotope-labeled this compound) is added to each sample to correct for analytical variability.
-
The sample is diluted with a buffer, such as 0.1% formic acid in water, to reduce matrix effects.
-
The diluted sample is then subjected to protein precipitation by adding a solvent like acetonitrile.
-
The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
The supernatant is carefully transferred to a new tube or a 96-well plate for analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of caffeine metabolites.
-
Mobile Phase: A gradient elution is employed using two mobile phases:
-
Mobile Phase A: Water with an additive like 0.1% formic acid to improve ionization.
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Program: The percentage of Mobile Phase B is gradually increased over the run time to elute the analytes of interest.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode for this compound.
-
Mass Analyzer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for this compound and its internal standard. This provides high specificity by filtering out background noise.
-
Data Analysis: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of this compound.
-
Metabolic Pathway of this compound Formation
This compound is a downstream metabolite of caffeine. The following diagram illustrates the key steps in the metabolic pathway leading to its formation.
Comparative Analysis of the Antioxidant Activity of 1-Methyluric Acid and Other Purines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of 1-methyluric acid and other key purine compounds—uric acid, xanthine, and hypoxanthine. The information is compiled from various studies to offer a comprehensive summary for research and drug development purposes. While direct comparative studies with uniform methodologies are limited, this guide synthesizes available data to draw meaningful comparisons.
Data Presentation: Quantitative Antioxidant Activity
| Compound | Antioxidant Assay | Reported Activity | Source |
| This compound | Theoretical (Radical Scavenging) | Predicted to be a better scavenger of certain radicals than uric acid. | [1] |
| Uric Acid | ABTS Radical Scavenging | IC50 of approximately 30 µM.[2] | [2] |
| General Antioxidant | Considered a potent antioxidant, contributing to a significant portion of plasma antioxidant capacity.[3] | [3] | |
| Xanthine | General Antioxidant | Generally considered to have lower antioxidant activity compared to uric acid. | [4] |
| Hypoxanthine | General Antioxidant | Generally considered to have lower antioxidant activity compared to uric acid. | [5] |
Note: The lack of standardized quantitative data across all four compounds highlights a gap in the current research and presents an opportunity for future comparative studies.
Experimental Protocols
Below are detailed methodologies for key in vitro antioxidant assays that are commonly used to evaluate the antioxidant capacity of purine compounds and other substances.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from violet to yellow.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol. The absorbance of this solution is adjusted to a specific value (e.g., ~1.0) at its maximum absorbance wavelength (~517 nm).
-
Sample Preparation: The test compounds (this compound, uric acid, xanthine, hypoxanthine) and a standard antioxidant (e.g., Trolox or ascorbic acid) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well microplate, a specific volume of the sample or standard solution is mixed with the DPPH working solution.
-
Incubation: The plate is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each well is measured at ~517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Methodology:
-
Generation of ABTS•+: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in a range of concentrations.
-
Reaction Mixture: A small volume of the sample or standard solution is added to the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[6]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Methodology:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (Trolox) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Preparation: The purine compounds are prepared in a series of concentrations.
-
Assay Procedure: In a 96-well black microplate, the fluorescent probe, the sample or standard, and the buffer are mixed. The reaction is initiated by adding the AAPH solution.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard, and the results are expressed as Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HepG2 human liver cancer cells) is cultured in a 96-well plate until confluent.
-
Cell Treatment: The cells are washed and then incubated with the test compounds and a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Induction of Oxidative Stress: After incubation, the cells are washed again, and a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce the generation of peroxyl radicals.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results can be expressed as CAA units or equivalents of a standard antioxidant like quercetin.
Signaling Pathways and Mechanisms of Action
The antioxidant mechanism of purines is primarily attributed to their ability to scavenge reactive oxygen species (ROS). Uric acid, the end product of purine metabolism in humans, is a well-established antioxidant.[7] Its protective effects are linked to several mechanisms, including:
-
Direct Radical Scavenging: Uric acid can directly scavenge various ROS, including hydroxyl radicals, peroxyl radicals, and singlet oxygen.[8]
-
Chelation of Transition Metals: By chelating transition metal ions like iron and copper, uric acid can prevent the formation of highly reactive hydroxyl radicals through the Fenton reaction.[8]
While the specific signaling pathways for this compound have not been extensively elucidated, it is plausible that it shares similar direct radical scavenging mechanisms with uric acid. Theoretical studies suggest that the methyl group in this compound may enhance its radical scavenging capabilities for certain types of radicals.[1]
The antioxidant activity of purines can also be linked to the regulation of intracellular antioxidant defense systems. For instance, some studies suggest that purine derivatives may upregulate signaling pathways that lead to the production of endogenous antioxidant molecules.[4] However, it is also important to note the dual role of uric acid, which can exhibit pro-oxidant properties under certain conditions, particularly within the cell.[9]
Mandatory Visualization
Caption: Workflow for comparing the antioxidant activity of purine compounds.
References
- 1. Comparing antioxidant capacity of purine alkaloids: a new, efficient trio for screening and discovering potential antioxidants in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. mdpi.com [mdpi.com]
- 5. Targeted Metabolomics Highlights Dramatic Antioxidant Depletion, Increased Oxidative/Nitrosative Stress and Altered Purine and Pyrimidine Concentrations in Serum of Primary Myelofibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 7. Uric acid and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Uric Acid and Methyl Derivatives in the Prevention of Age-Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uric acid shown to contribute to increased oxidative stress level independent of xanthine oxidoreductase activity in MedCity21 health examination registry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Specificity for 1-Methyluric Acid Immunoassays
This guide provides a comprehensive framework for assessing the specificity of antibodies intended for 1-Methyluric acid immunoassays. It outlines the key cross-reactants to consider, a detailed experimental protocol for specificity testing, and a clear method for data presentation and interpretation.
Identifying Potential Cross-Reactants
This compound is a xanthine derivative and a downstream product of caffeine metabolism.[4][5][6] Consequently, an antibody developed against this compound may exhibit cross-reactivity with other endogenous and dietary purines. The primary candidates for cross-reactivity testing should include:
-
Caffeine Metabolites: Paraxanthine (1,7-dimethylxanthine), 1-Methylxanthine, 1,7-Dimethyluric acid, Theobromine (3,7-dimethylxanthine), and Theophylline (1,3-dimethylxanthine) are major metabolites of caffeine and are structurally very similar to this compound.[1][7][8]
-
Parent Compound: Caffeine (1,3,7-trimethylxanthine) should be tested to ensure the antibody does not bind to the precursor molecule.
-
Endogenous Purines: Uric acid, the end-product of purine metabolism in humans, and Xanthine are also important to assess due to their structural resemblance.
Experimental Protocol: Competitive ELISA for Specificity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for determining the specificity of an antibody against a small molecule like this compound.[9][10] In this format, free analyte in a sample competes with a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-1-Methyluric acid antibody (primary antibody)
-
This compound-enzyme conjugate (e.g., HRP-conjugate)
-
This compound standard
-
Potential cross-reactants (Caffeine, Paraxanthine, 1-Methylxanthine, Theophylline, Theobromine, Uric Acid, etc.)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the anti-1-Methyluric acid antibody, diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In separate tubes, mix the standard or cross-reactant solutions with a fixed concentration of the this compound-enzyme conjugate.
-
Add these mixtures to the wells of the coated plate.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free analyte (this compound or cross-reactant) and the enzyme-conjugated this compound will compete for binding to the immobilized antibody.
-
-
Washing: Repeat the wash step as described in step 2 to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound or the cross-reacting molecule in the sample.
Data Presentation and Analysis
The results of the cross-reactivity assessment should be presented clearly to allow for easy comparison. For each compound tested, the 50% inhibitory concentration (IC50) should be determined. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal in the competitive assay.
Cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
The quantitative data should be summarized in a table as shown below.
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 1-Methylxanthine | 200 | 5% |
| Paraxanthine | 1,000 | 1% |
| Theophylline | 5,000 | 0.2% |
| Theobromine | 8,000 | 0.125% |
| 1,7-Dimethyluric acid | >10,000 | <0.1% |
| Caffeine | >10,000 | <0.1% |
| Uric Acid | >10,000 | <0.1% |
| Xanthine | >10,000 | <0.1% |
| Table 1: Hypothetical cross-reactivity data for a highly specific anti-1-Methyluric acid antibody. The IC50 value represents the concentration of each compound required to displace 50% of the labeled this compound from the antibody. A lower IC50 indicates higher affinity. |
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the rationale for selecting potential cross-reactants, the following diagrams are provided.
Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.
Caption: Metabolic pathway of caffeine leading to this compound.
Conclusion
A thorough assessment of antibody specificity is a non-negotiable step in the development and validation of a robust immunoassay for this compound. By systematically testing against a panel of structurally related caffeine metabolites and endogenous purines using a competitive ELISA format, researchers can quantify the degree of cross-reactivity. This ensures the generation of accurate and reliable data, which is fundamental for applications in clinical research and drug development. The methodologies and data presentation formats outlined in this guide provide a standardized approach to achieving this critical aspect of assay validation.
References
- 1. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. This compound | C6H6N4O3 | CID 69726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0003099) [hmdb.ca]
- 6. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Methyluric Acid
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 1-Methyluric acid, a metabolite of caffeine and theophylline. While this compound is not classified as a highly hazardous substance, adherence to standard laboratory chemical waste procedures is imperative to maintain a safe working environment and comply with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding potential hazards, handling procedures, and required personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing.
-
Respiratory Protection: Work in a well-ventilated area. For handling bulk quantities or if dust generation is likely, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is to treat it as a solid chemical waste and arrange for its collection by a licensed hazardous waste disposal service. This approach ensures the highest level of safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect unadulterated this compound powder in a designated, properly labeled solid waste container.
-
Contaminated Labware: Disposable items such as weigh boats, contaminated gloves, and paper towels that have come into contact with this compound should be placed in a separate, sealed bag or container designated for solid chemical waste.
-
Solutions: Aqueous solutions of this compound should be collected in a designated aqueous waste container. Do not mix with organic solvent waste.
Step 2: Waste Container Labeling
-
All waste containers must be clearly and accurately labeled.
-
The label should include the words "Hazardous Waste" (as a standard precaution for laboratory chemical waste), the full chemical name "this compound," and the date the waste was first added to the container (accumulation start date).
Step 3: Storage of Waste
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Do not attempt to dispose of solid this compound in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's EHS and local regulations.
Quantitative Data for Disposal
In the absence of specific regulatory limits for the disposal of this compound, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline |
| Sewer Disposal Limit | Not recommended for solid this compound. For aqueous solutions, consult institutional EHS for concentration limits. Generally, only readily biodegradable, non-toxic substances are permitted for drain disposal. |
| Trash Disposal | Not recommended for laboratory chemicals, including this compound, to prevent accidental exposure of non-laboratory personnel. |
| Hazardous Waste Accumulation | Follow institutional guidelines for satellite accumulation area storage times and quantity limits. |
Experimental Protocols Cited
This disposal guide is based on standard best practices for laboratory chemical waste management and does not cite specific experimental protocols for the disposal of this compound, as none are publicly available. The procedures outlined are derived from general laboratory safety manuals and guidelines from regulatory bodies.
Disposal Procedure Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Personal protective equipment for handling 1-Methyluric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 1-Methyluric Acid in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant operational workflow.
Personal Protective Equipment (PPE)
When handling this compound, which is a solid chemical, appropriate personal protective equipment is mandatory to prevent skin and eye irritation. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be chemical splash-proof and compliant with ANSI Z87.1 standard. Required at all times when handling the solid or solutions containing it. |
| Hand Protection | Nitrile Gloves | Standard laboratory-grade nitrile gloves provide adequate protection against incidental contact. For prolonged handling, consider heavier-duty gloves. |
| Body Protection | Laboratory Coat | A full-length laboratory coat is required to protect skin and clothing from potential spills. |
| Respiratory | N95 Respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation of fine particles. |
Handling and Operational Plan
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
Experimental Workflow for Handling this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
